Product packaging for 1-(4-Bromophenyl)-2-chloroethanone(Cat. No.:CAS No. 4209-02-3)

1-(4-Bromophenyl)-2-chloroethanone

Cat. No.: B1293676
CAS No.: 4209-02-3
M. Wt: 233.49 g/mol
InChI Key: HCQNNQFCUAGJBD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-chloroethanone is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94761. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO B1293676 1-(4-Bromophenyl)-2-chloroethanone CAS No. 4209-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-chloroethanone
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InChI

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCQNNQFCUAGJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
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DSSTOX Substance ID

DTXSID50194928
Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Molecular Weight

233.49 g/mol
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CAS No.

4209-02-3
Record name 1-(4-Bromophenyl)-2-chloroethanone
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Record name 1-(4-bromophenyl)-2-chloroethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4209-02-3

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-chloroethanone, a halogenated aromatic ketone of significant interest to researchers and scientists in the field of organic synthesis and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, analytical methods for its characterization, and an exploration of its potential biological activities based on its chemical structure.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆BrClO[2][3]
Molecular Weight 233.49 g/mol [2][3]
CAS Number 4209-02-3[1][4][5][6]
Appearance White to light yellow powder/crystal[1]
Melting Point 118.0 to 121.0 °C[1]
Purity (by GC) >98.0%[1]
Solubility Insoluble in water.[5]
Storage Temperature Refrigerated (0-10°C)[7]

Synonyms: 2-Chloro-4'-bromoacetophenone, 4-Bromo-1-(chloroacetyl)benzene, 4-Bromophenacyl chloride.[1][3]

Experimental Protocols

Synthesis of this compound from p-Bromoacetophenone

A common method for the synthesis of this compound involves the chlorination of 4'-Bromoacetophenone.

Materials:

  • 4'-Bromoacetophenone

  • Sulfonyl chloride

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve or suspend 4'-Bromoacetophenone (2.00 g) in a suitable solvent.

  • Add sulfonyl chloride in a single portion while stirring.

  • The reaction temperature and time will vary depending on the specific solvent and concentration used.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any remaining acid.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane.

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[4]

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively documented, its chemical structure as an α-haloketone suggests it is likely to be a reactive alkylating agent. α-Haloketones are known to be electrophilic at the α-carbon, making them susceptible to nucleophilic attack. This reactivity is the basis for their potential biological activity, as they can covalently modify nucleophilic residues in biomolecules such as proteins and nucleic acids.

The 4-bromophenyl moiety is also found in various compounds with demonstrated biological activities. For instance, some studies have shown that compounds containing a 4-bromophenyl group exhibit anticancer properties. However, it is crucial to note that the biological activity of a molecule is highly specific to its entire structure, and the presence of this moiety alone does not guarantee a particular effect for this compound.

Due to its reactive nature, this compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including heterocyclic compounds which are scaffolds for many pharmaceuticals.

Safety and Handling

This compound is considered hazardous. It causes skin and serious eye irritation.[5]

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.[7]

  • Use only in a well-ventilated area.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

First Aid:

  • If on skin: Wash with plenty of water.[7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If skin or eye irritation persists, get medical advice/attention.[7]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 4'-Bromoacetophenone reaction Chlorination with Sulfonyl Chloride start->reaction workup Aqueous Workup reaction->workup drying Drying of Organic Layer workup->drying evaporation1 Solvent Evaporation drying->evaporation1 crude_product Crude Product evaporation1->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography elution Elution with Hexane/Ethyl Acetate column_chromatography->elution fraction_collection Fraction Collection (TLC Monitoring) elution->fraction_collection evaporation2 Solvent Evaporation fraction_collection->evaporation2 pure_product Pure this compound evaporation2->pure_product

Caption: Workflow for the synthesis and purification of this compound.

General Mechanism of Action for α-Haloketones

Alkylating_Mechanism General Alkylating Mechanism of α-Haloketones alpha_haloketone α-Haloketone (e.g., this compound) electrophilic_carbon Electrophilic α-Carbon alpha_haloketone->electrophilic_carbon Possesses sn2_reaction SN2 Nucleophilic Attack electrophilic_carbon->sn2_reaction Targeted by nucleophile Biological Nucleophile (e.g., Thiol, Amine in Proteins/DNA) nucleophile->sn2_reaction covalent_adduct Covalent Adduct Formation sn2_reaction->covalent_adduct Leads to biological_effect Disruption of Biological Function covalent_adduct->biological_effect Results in

Caption: General mechanism of action for α-haloketones as alkylating agents.

References

A Technical Guide to 1-(4-Bromophenyl)-2-chloroethanone and Its Synonyms: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-chloroethanone, a versatile chemical compound known by several synonyms. This document details its chemical properties, provides methodologies for its synthesis, and explores its significant role as a biochemical inhibitor, particularly of phospholipase A2. The information is presented to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Synonyms

This compound is a halogenated acetophenone derivative. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

SynonymCAS NumberMolecular Formula
1-(4-Bromophenyl)-2-chloroethan-1-one4209-02-3C8H6BrClO
4-Bromo-1-(chloroacetyl)benzene4209-02-3C8H6BrClO
4-Bromophenacyl chloride4209-02-3C8H6BrClO
4′-Bromo-α-chloroacetophenone4209-02-3C8H6BrClO
Chloromethyl 4-bromophenyl ketone4209-02-3C8H6BrClO
Ethanone, 1-(4-bromophenyl)-2-chloro-4209-02-3C8H6BrClO
p-Bromo-α-chloroacetophenone4209-02-3C8H6BrClO
p-Bromophenacyl chloride4209-02-3C8H6BrClO
2-Chloro-4'-bromoacetophenone4209-02-3C8H6BrClO
NSC-947614209-02-3C8H6BrClO

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the following table.

PropertyValue
Molecular Weight 233.49 g/mol [1]
Appearance White to light yellow powder or crystal[2]
Melting Point 118.0 to 121.0 °C
Solubility Soluble in organic solvents like acetone and chloroform; limited solubility in water.
Purity (GC) >98.0%
SMILES c1cc(ccc1C(=O)CCl)Br[1]
InChIKey HCQNNQFCUAGJBD-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from p-bromoacetophenone is outlined below.[3]

Materials:

  • p-Bromoacetophenone

  • Sulfonyl chloride

  • Solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether (IPE), or 1,2-dimethoxyethane (DME))

Procedure:

  • Dissolve or suspend p-bromoacetophenone (2.00 g) in the chosen solvent.

  • Add sulfonyl chloride in a single portion while stirring. The molar concentration of the solvent and the equivalent of sulfonyl chloride can be varied to optimize the reaction.

  • Maintain the reaction at a specific temperature (e.g., room temperature or reflux) for a designated period (e.g., 1.0 to 7.0 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Note: The yields can range from 50.3% to 78.9% depending on the specific reaction conditions used.[3]

Synthesis of p-Bromophenacyl Bromide from p-Bromoacetophenone

This protocol describes the bromination of p-bromoacetophenone to yield p-bromophenacyl bromide.

Materials:

  • p-Bromoacetophenone (0.25 mole)

  • Glacial acetic acid (100 cc)

  • Bromine (0.25 mole)

  • 50% Ethyl alcohol

  • 95% Ethyl alcohol

Procedure:

  • In a 500-cc flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 cc of glacial acetic acid.

  • Slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, ensuring the temperature remains below 20°C. Vigorously shake the mixture during the addition.

  • Needles of p-bromophenacyl bromide will start to separate after about half of the bromine has been added. The addition process should take approximately 30 minutes.

  • Once all the bromine is added, cool the flask in an ice-water bath and filter the product with suction.

  • Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 cc).

  • The air-dried product should have a melting point of 106–108°C and weigh between 55–60 g.

  • Recrystallize the product from 400 cc of 95% ethyl alcohol to obtain colorless needles with a melting point of 108–109°C. The expected yield is 48–50 g (69–72% of the theoretical amount).

Biological Activity: Inhibition of Phospholipase A2

One of the most well-documented biological activities of this compound, often referred to as p-bromophenacyl bromide (p-BPB) in this context, is its role as an inhibitor of phospholipase A2 (PLA2).[4] PLA2 enzymes are crucial in cellular signaling pathways as they catalyze the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators.

Mechanism of Action

p-Bromophenacyl bromide acts as an irreversible inhibitor of many PLA2 enzymes by alkylating a critical histidine residue in the active site. This covalent modification prevents the enzyme from binding to its substrate, thereby blocking the release of arachidonic acid and the subsequent production of downstream inflammatory molecules like prostaglandins and leukotrienes.

// Nodes Stimulus [label="Inflammatory Stimulus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Phospholipids", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PLA2 [label="Phospholipase A2 (PLA2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pBPB [label="this compound\n(p-BPB)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FFFFFF", shape=ellipse]; Prostaglandins [label="Prostaglandins\n(Inflammation)", fillcolor="#FFFFFF", shape=ellipse]; Leukotrienes [label="Leukotrienes\n(Inflammation)", fillcolor="#FFFFFF", shape=ellipse];

// Edges Stimulus -> PLA2 [label="Activates"]; PLA2 -> Membrane [label="Acts on", dir=back]; Membrane -> ArachidonicAcid [label="Hydrolysis"]; pBPB -> PLA2 [label="Irreversibly Inhibits\n(Alkylation of Histidine)", color="#EA4335", style=bold, arrowhead=tee]; ArachidonicAcid -> Prostaglandins [label="via COX"]; ArachidonicAcid -> Leukotrienes [label="via LOX"]; } Inhibition of Phospholipase A2 Signaling Pathway.

Quantitative Inhibition Data

The inhibitory potency of p-bromophenacyl bromide varies depending on the specific PLA2 isoform and the experimental conditions.

Enzyme/SystemIC50 ValueReference
P388D1 macrophage-like cell PLA2500-600 µM (apparent)[5]
Membranous fraction of fMet-Leu-Phe-induced PLA2 in rat neutrophilsSignificant inhibition at 10 µM[6]
Interleukin-2 (IL-2) secretion in murine splenocytes>90% inhibition at 1 µM[7]
Interleukin-2 (IL-2) steady-state mRNA expression>90% inhibition at 1 µM[7]
Effects on Cellular Processes

The inhibition of PLA2 by p-bromophenacyl bromide has been shown to affect various cellular functions:

  • Prostaglandin Production: By blocking arachidonic acid release, it can significantly reduce the production of prostaglandins like PGE2. However, its effectiveness can be cell-type specific.[5]

  • Neutrophil Activation: It can inhibit stimulus-response coupling in neutrophils, affecting processes like lysosomal enzyme release and changes in transmembrane potential.[6][8]

  • Long-Term Potentiation (LTP): Application of p-bromophenacyl bromide has been shown to reduce the magnitude of LTP in hippocampal slices, suggesting a role for PLA2 in the expression of synaptic plasticity.[9]

  • Cytokine Expression: It has been demonstrated to suppress the expression of interleukin-2 (IL-2) at both the mRNA and protein levels in murine splenocytes, indicating potential immunomodulatory effects.[7]

Other Biological Activities

While its effects on PLA2 are prominent, p-bromophenacyl bromide has also been reported to inhibit other enzymes, such as adenylate cyclase, an action that appears to be independent of its effects on PLA2.[10] This suggests that the compound may have multiple cellular targets, a factor to consider in its experimental application.

Safety and Handling

This compound and its synonyms are classified as hazardous substances. They are known to cause severe skin burns and eye damage and are lachrymatory.[11] Inhalation may lead to corrosive injuries to the respiratory tract.[11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable research tool with a range of synonyms that are important to recognize for comprehensive literature review. Its primary and most studied biological activity is the irreversible inhibition of phospholipase A2, making it a useful probe for investigating the roles of this enzyme in various physiological and pathological processes. The provided synthesis protocols and analytical data offer a foundation for its preparation and characterization in a laboratory setting. Researchers and drug development professionals can utilize this information to further explore the therapeutic potential and mechanistic intricacies of this and related compounds.

References

An In-depth Technical Guide to 2-Chloro-4'-bromoacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4'-bromoacetophenone, a halogenated aromatic ketone. Due to ambiguity in its common nomenclature, this document will focus on the chemical structure of 2-chloro-1-(4-bromophenyl)ethanone , which directly corresponds to the requested name. Additionally, this guide will provide a detailed analysis of its widely used and commercially prevalent isomer, 2-bromo-1-(4-chlorophenyl)ethanone , which is often colloquially and imprecisely referred to by similar names. Both compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents.

Section 1: 2-Chloro-1-(4-bromophenyl)ethanone

This section details the chemical properties, synthesis, and applications of 2-chloro-1-(4-bromophenyl)ethanone, the compound that structurally aligns with the name "2-Chloro-4'-bromoacetophenone".

Chemical Structure and Properties

The chemical structure of 2-chloro-1-(4-bromophenyl)ethanone features a bromo-substituted phenyl ring attached to a chloro-substituted acetyl group.

Table 1: Physicochemical Properties of 2-Chloro-1-(4-bromophenyl)ethanone

PropertyValue
IUPAC Name 2-chloro-1-(4-bromophenyl)ethanone
CAS Number 4209-02-3
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Synthesis

The synthesis of 2-chloro-1-(4-bromophenyl)ethanone can be achieved via the chlorination of its precursor, 4'-bromoacetophenone.

This protocol is a general procedure for the synthesis of α-chloro acetophenone derivatives.

  • Reaction Setup: In a suitable reaction vessel, dissolve or suspend 4'-bromoacetophenone (2.00 g) in a solvent such as methyl tert-butyl ether (MTBE).

  • Chlorination: Add sulfonyl chloride (SO₂Cl₂) in a single portion while stirring. The molar equivalents of SO₂Cl₂ and the reaction temperature can be varied to optimize the yield (e.g., 1.1 to 3.0 equivalents, room temperature to reflux).[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic byproducts.

  • Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure 2-chloro-1-(4-bromophenyl)ethanone.

Applications in Research and Drug Development

As a reactive α-haloketone, 2-chloro-1-(4-bromophenyl)ethanone serves as a versatile building block in organic synthesis. The presence of two distinct halogen atoms at different positions allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical candidates. Its applications are primarily in the realm of medicinal chemistry for the construction of novel heterocyclic compounds and other molecular scaffolds for drug discovery.

Section 2: 2-Bromo-1-(4-chlorophenyl)ethanone

This section provides a detailed examination of the more commonly referenced isomer, 2-bromo-1-(4-chlorophenyl)ethanone. This compound is a key intermediate in numerous synthetic pathways.

Chemical Structure and Properties

In this isomer, the positions of the chlorine and bromine atoms are swapped relative to the compound in Section 1. The bromine atom is on the acetyl group, making it a highly reactive alkylating agent, while the chlorine atom is on the phenyl ring.

Table 2: Physicochemical Properties of 2-Bromo-1-(4-chlorophenyl)ethanone

PropertyValueReference
IUPAC Name 2-bromo-1-(4-chlorophenyl)ethanone[2]
Synonyms 4-Chlorophenacyl bromide, α-Bromo-4-chloroacetophenone[3][4]
CAS Number 536-38-9[2]
Molecular Formula C₈H₆BrClO[2]
Molecular Weight 233.49 g/mol [2][3]
Appearance White to pale yellow crystalline solid[3]
Melting Point 93-96 °C
Synthesis

The synthesis of 2-bromo-1-(4-chlorophenyl)ethanone typically involves the α-bromination of 4'-chloroacetophenone.

This environmentally benign protocol utilizes N-bromosuccinimide (NBS) as the brominating agent.

  • Reaction Setup: In a jacketed reactor, add 4'-chloroacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) to a mixture of PEG-400 and water.

  • Sonication: Stir the mixture and place it under sonication using an ultrasonic horn (e.g., 25 kHz frequency at 40% amplitude). Maintain the reaction temperature at 80 °C by circulating water through the reactor jacket.[5]

  • Reaction Monitoring: Monitor the reaction for the complete consumption of the starting acetophenone using TLC. The reaction is typically complete within 15-20 minutes.[5]

  • Extraction: After completion, extract the reaction mass with dichloromethane.

  • Purification: Evaporate the dichloromethane layer under reduced pressure to obtain the final product, 2-bromo-1-(4-chlorophenyl)ethanone.[5]

Applications in Research and Drug Development

2-Bromo-1-(4-chlorophenyl)ethanone is a highly versatile intermediate due to the reactivity of the α-bromo ketone moiety, which makes it an excellent electrophile for nucleophilic substitution and alkylation reactions.[3]

Key Applications:

  • Synthesis of Heterocycles: It is a crucial precursor for a wide variety of heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.[3]

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). A notable example is its use as an intermediate in the synthesis of Tolvaptan, a medication for treating hyponatremia and heart failure.[4]

  • Drug Discovery: In medicinal chemistry, it is used to create novel compounds with targeted biological activities. For instance, it is used in the synthesis of conazole derivatives and Mannich bases, which have shown potential antimicrobial and antifungal activities.[6]

  • Biochemical Research: Its reactive nature allows it to be employed in studies involving protein labeling and modification.[4]

Mandatory Visualizations

Synthesis_Workflow_2_bromo_1_4_chlorophenyl_ethanone start 4'-Chloroacetophenone reagents N-Bromosuccinimide (NBS) PEG-400 / Water start->reagents Reacts with conditions Ultrasound (25 kHz) 80 °C, 15-20 min reagents->conditions Under product 2-Bromo-1-(4-chlorophenyl)ethanone conditions->product Yields

Caption: Synthesis workflow for 2-bromo-1-(4-chlorophenyl)ethanone.

Applications_in_Drug_Development cluster_synthesis Building Block cluster_products Pharmaceutical Intermediates & Final Products cluster_activities Biological Activities start 2-Bromo-1-(4-chlorophenyl)ethanone heterocycles Heterocyclic Compounds (e.g., Conazoles) start->heterocycles Precursor for apis Active Pharmaceutical Ingredients (e.g., Tolvaptan Intermediate) start->apis Intermediate for mannich Mannich Bases start->mannich Precursor for antifungal Antifungal heterocycles->antifungal other Various Therapeutic Targets apis->other antimicrobial Antimicrobial mannich->antimicrobial

Caption: Role as a building block in drug development.

References

An In-depth Technical Guide to p-Bromophenacyl Chloride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-Bromophenacyl chloride (2-chloro-1-(4-bromophenyl)ethanone), including its synthesis, purification, spectral analysis, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

p-Bromophenacyl chloride is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1. While experimental data for some properties are limited, values for closely related analogs are provided for comparative purposes.

Table 1: Physical and Chemical Properties of p-Bromophenacyl Chloride and Related Compounds

Propertyp-Bromophenacyl Chloride (Value)p-Bromophenacyl Bromide (for comparison)2-Bromo-1-(4-chlorophenyl)ethanone (for comparison)
Molecular Formula C₈H₆BrClOC₈H₆Br₂OC₈H₆BrClO
Molecular Weight 233.49 g/mol 277.94 g/mol 233.49 g/mol
Melting Point 117-118 °C[1]109-110 °C93-96 °C[2]
Boiling Point Not availableDecomposes~186 °C (estimated)[2]
Density Not available~1.78 g/cm³ (estimated)~1.56 g/cm³ (estimated)[2]
Solubility Soluble in aqueous ethanol.[1]Soluble in hot alcohol.Insoluble in water, soluble in methanol.[2]
Appearance Needles from aqueous alcohol.[1]Colorless needles from ethanol.Crystalline powder.[2]
CAS Number 4209-02-399-73-0536-38-9

Synthesis and Purification

Synthesis of p-Bromophenacyl Chloride

p-Bromophenacyl chloride can be synthesized from p-bromophenacyl bromide via a halide exchange reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of p-Bromophenacyl Chloride from p-Bromophenacyl Bromide [1]

  • Materials:

    • p-Bromophenacyl bromide

    • Sodium chloride or Potassium chloride

    • 62% Aqueous ethanol

  • Procedure:

    • Place weighed quantities of p-bromophenacyl bromide and a large excess of sodium chloride (or potassium chloride) in a round-bottom flask.

    • Add 62% ethanol to the flask.

    • Heat the mixture. The bromine atom in p-bromophenacyl bromide is replaced by a chlorine atom.

    • The resulting p-bromophenacyl chloride precipitates from the solution.

    • Filter the crude product, dry, and weigh.

    • For purification, recrystallize the crude product from aqueous alcohol.

  • Expected Yield: ~80%

  • Product Identification: The product can be identified by its melting point (117-118 °C) and elemental analysis.[1]

Synthesis_of_p_Bromophenacyl_Chloride p-Bromophenacyl Bromide p-Bromophenacyl Bromide p-Bromophenacyl Chloride p-Bromophenacyl Chloride p-Bromophenacyl Bromide->p-Bromophenacyl Chloride NaCl or KCl, 62% aq. Ethanol, Heat

Synthesis of p-Bromophenacyl Chloride.
Purification

Recrystallization is a common method for purifying p-bromophenacyl chloride.

Experimental Protocol: Recrystallization of p-Bromophenacyl Chloride

  • Solvent Selection: A suitable solvent for recrystallization is aqueous ethanol.[1]

  • Procedure:

    • Dissolve the crude p-bromophenacyl chloride in a minimum amount of hot aqueous ethanol.

    • If the solution is colored, treat it with a small amount of activated charcoal and filter it hot.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can maximize the yield of crystals.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals in a desiccator.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone: δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H).[1]

  • ¹³C NMR (100 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone: δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4.[1]

  • ¹H NMR (400 MHz, CDCl₃) of 2-bromo-1-(4-bromophenyl)ethanone: δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H).[1]

  • ¹³C NMR (100 MHz, CDCl₃) of 2-bromo-1-(4-bromophenyl)ethanone: δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4.[1]

Based on these analogs, the expected ¹H NMR spectrum of p-bromophenacyl chloride would show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group and two doublets in the aromatic region corresponding to the protons on the p-substituted benzene ring. The ¹³C NMR spectrum would show a peak for the carbonyl carbon, peaks for the aromatic carbons, and a peak for the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of a phenacyl halide typically shows a strong absorption band for the carbonyl group (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include those for the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of p-bromophenacyl chloride would be expected to show a molecular ion peak corresponding to its molecular weight (233.49 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a cluster of peaks with characteristic isotopic patterns.

Chemical Reactivity

p-Bromophenacyl chloride is a reactive compound due to the presence of the α-chloro ketone functionality. The carbon atom adjacent to the carbonyl group is highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions (Sₙ2)

Phenacyl halides are known to be significantly more reactive in Sₙ2 reactions compared to simple alkyl halides.[3] This increased reactivity is attributed to the stabilization of the transition state by the adjacent carbonyl group through delocalization of electron density.[3] The general mechanism involves a single concerted step where a nucleophile attacks the electrophilic carbon, and the chloride ion departs simultaneously.[3]

SN2_Reaction_Mechanism cluster_0 Transition State Nu Nu⁻ C C Nu->C Cl Cl⁻ C->Cl H1 H C->H1 H2 H C->H2 Ar p-Br-Ph-C=O C->Ar Reactants Nu⁻ + p-Br-Ph-C(O)CH₂Cl Transition State Transition State Reactants->Transition State Sₙ2 Attack Products p-Br-Ph-C(O)CH₂Nu + Cl⁻ Transition State->Products

General Sₙ2 Reaction Mechanism.

The reactivity of phenacyl halides is influenced by the nature of the leaving group. Generally, the reactivity follows the order I > Br > Cl. Therefore, p-bromophenacyl chloride is expected to be less reactive than p-bromophenacyl bromide in Sₙ2 reactions.

Reactions with Nucleophiles

p-Bromophenacyl chloride can react with a variety of nucleophiles, including:

  • Carboxylates: To form phenacyl esters, which are useful for the identification and derivatization of carboxylic acids.

  • Amines: To form α-amino ketones.

  • Thiolates: To form α-thio ketones.

  • Cyanide: To form α-cyano ketones.

Stability and Storage

p-Bromophenacyl chloride is expected to be a stable compound under normal laboratory conditions. However, like other α-haloketones, it can be sensitive to light and moisture and may degrade over time. It is advisable to store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

p-Bromophenacyl chloride is a valuable synthetic intermediate with a range of applications in organic and medicinal chemistry. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthesis, purification, and reactivity. While some experimental data are still limited, the information presented here, including data from closely related analogs, offers a solid foundation for researchers working with this compound. Further studies to fully characterize its physical properties and explore its reactivity in detail would be beneficial to the scientific community.

References

In-Depth Technical Guide: 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Bromophenyl)-2-chloroethanone, tailored for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, a detailed synthesis protocol, and spectroscopic data, presented in a structured and accessible format.

Core Compound Data

Molecular Structure and Properties

This compound is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the para position, and an ethanone group further substituted with a chlorine atom at the alpha position.

PropertyValue
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
CAS Number 4209-02-3
Appearance Solid (at 20 °C)[2]
SMILES O=C(C1=CC=C(Br)C=C1)CCl[2]
InChIKey HCQNNQFCUAGJBD-UHFFFAOYSA-N[1]

Atomic Composition and Molecular Weight Calculation

The molecular weight is derived from the atomic weights of its constituent elements.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.01196.088
HydrogenH61.0086.048
BromineBr179.90479.904
ChlorineCl135.45335.453
OxygenO115.99915.999
Total 233.492

Synthesis Protocol

The primary method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge a dry round-bottom flask with anhydrous AlCl₃ and bromobenzene. B Fit the flask with a reflux condenser and an addition funnel containing chloroacetyl chloride. A->B C Cool the mixture in an ice bath. A->C D Add chloroacetyl chloride dropwise with stirring. C->D E Allow the reaction to proceed at room temperature after addition. D->E F Quench the reaction by pouring the mixture onto ice and concentrated HCl. E->F G Separate the organic layer. F->G H Wash the organic layer with water and sodium bicarbonate solution. G->H I Dry the organic layer over anhydrous MgSO₄. H->I J Filter to remove the drying agent. I->J K Remove the solvent by rotary evaporation. J->K L Purify the crude product by recrystallization or column chromatography. K->L

Caption: Synthesis workflow for this compound.

Detailed Methodology

  • Reaction Setup: In a fume hood, a dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with anhydrous aluminum chloride (AlCl₃) and bromobenzene in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Acylation: The flask is cooled in an ice bath. Chloroacetyl chloride is added dropwise from the dropping funnel to the stirred mixture over a period of 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a dedicated spectrum for this specific compound is not provided, data for analogous compounds can offer valuable insights.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (in CDCl₃), the following signals would be expected:

  • A singlet for the two protons of the chloromethyl group (-CH₂Cl), likely in the range of δ 4.5-5.0 ppm.

  • A set of doublets for the aromatic protons. Due to the para-substitution, this will appear as an AA'BB' system. The two protons ortho to the carbonyl group will be downfield (around δ 7.8-8.0 ppm), and the two protons ortho to the bromine atom will be slightly upfield (around δ 7.6-7.7 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show the following key signals:

  • A signal for the carbonyl carbon (C=O) around δ 190 ppm.

  • Signals for the aromatic carbons, with the carbon attached to the bromine being significantly shielded.

  • A signal for the chloromethyl carbon (-CH₂Cl) in the range of δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

  • A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

  • Bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹).

  • Absorptions related to the C-Br and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its reactive chloroacetyl group makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. It is a key building block for introducing the 4-bromophenacyl moiety into a molecular structure. Derivatives of this compound have been investigated for their potential applications in medicinal chemistry.

References

Spectroscopic Profile of 1-(4-Bromophenyl)-2-chloroethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in various synthetic organic chemistry applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₆BrClO, with a molecular weight of 233.49 g/mol . Spectroscopic analysis confirms the structure of this compound, and the key quantitative data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85Doublet2HAr-H
7.65Doublet2HAr-H
4.75Singlet2H-CH₂Cl

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
190.5C=O
132.7Ar-C
132.3Ar-C
130.5Ar-C
129.4Ar-C
45.9-CH₂Cl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
1685StrongC=O (Aryl ketone) stretching
1585MediumC=C (Aromatic ring) stretching
1280MediumC-C stretching
820StrongC-H (para-disubstituted aromatic) bending
750StrongC-Cl stretching
680MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted data below is based on the compound's molecular formula.[1]

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺232.9363
[M+Na]⁺254.9183
[M-H]⁻230.9218
[M]⁺231.9285

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the crystal of the ATR accessory.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

Data Acquisition:

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural information derived from each technique.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Analysis Sample->Solid_Sample MS_Acq Mass Spectrometer (EI) Sample->MS_Acq NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Solid_Sample->IR_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Interpretation cluster_technique Spectroscopic Technique cluster_information Derived Structural Information cluster_structure Final Structure NMR ¹H & ¹³C NMR Provides information on the carbon-hydrogen framework NMR_info Aromatic & Aliphatic Protons Carbonyl, Aromatic & Aliphatic Carbons NMR->NMR_info IR IR Spectroscopy Identifies functional groups IR_info C=O (Ketone) Aromatic C=C C-Cl & C-Br IR->IR_info MS Mass Spectrometry Determines molecular weight and fragmentation pattern MS_info Molecular Ion Peak (m/z) Isotopic Pattern (Br, Cl) Fragment Ions MS->MS_info Final_Structure This compound NMR_info->Final_Structure IR_info->Final_Structure MS_info->Final_Structure

References

A Technical Guide to the Solubility of 1-(4-Bromophenyl)-2-chloroethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Bromophenyl)-2-chloroethanone (also known as 4-Bromophenacyl chloride), a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles of its solubility, a detailed, standard experimental protocol for its determination, and the key factors influencing this critical physical property.

Introduction to this compound

This compound is a halogenated acetophenone derivative with the chemical formula C₈H₆BrClO.[1][2] It serves as a versatile building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Solubility Characteristics

While specific experimental data is sparse in publicly available literature, the molecular structure of this compound—featuring a polar carbonyl group, a moderately polar carbon-chlorine bond, and a large, nonpolar bromophenyl group—dictates its solubility behavior.

Based on the principle of "like dissolves like," its solubility is expected to be:

  • Low in nonpolar solvents (e.g., hexanes).

  • Moderate to high in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran).

  • Moderate in polar protic solvents (e.g., ethanol, methanol), where it can act as a hydrogen bond acceptor.

  • Very low in water due to the large hydrophobic aromatic ring.

For a structurally similar compound, 1-(4-chlorophenyl)ethanone, it is noted to be relatively soluble in organic solvents like ethanol, methanol, and acetone, with limited solubility in water.[3] Temperature is also a critical factor, with solubility generally increasing as the temperature of the solvent rises.[3]

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield a consolidated table of quantitative solubility data for this compound. Researchers requiring precise solubility values (e.g., mole fraction, g/100 mL) for specific applications are advised to determine this experimentally using the protocol outlined below.

Experimental Protocol for Solubility Determination

The following section details the isothermal equilibrium method, a precise and widely adopted gravimetric technique for determining the solubility of a solid compound in a solvent at various temperatures.

4.1. Principle A supersaturated solution of the solute in the chosen solvent is prepared and allowed to reach equilibrium at a constant, controlled temperature. The concentration of the solute in the saturated supernatant is then determined gravimetrically.

4.2. Apparatus

  • Jacketed glass vessel (crystallizer) connected to a thermostatic water bath.

  • Magnetic stirrer and stir bar.

  • Calibrated digital thermometer with an accuracy of ±0.05 K.

  • Syringe with a pre-heated filter (e.g., 0.45 µm PTFE).

  • Analytical balance with an accuracy of ±0.0001 g.

  • Drying oven.

4.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass vessel.

  • Equilibration: Heat the mixture to a temperature slightly above the target measurement temperature while stirring to ensure complete dissolution. Then, cool the solution and maintain it at the precise target temperature using the thermostatic bath. Continue vigorous stirring for a minimum of 24 hours to ensure solid-liquid equilibrium is achieved.

  • Sampling: Stop the stirring and allow the undissolved solid to settle for at least 1 hour, maintaining the constant temperature.

  • Analysis: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated syringe fitted with a filter to prevent any solid particles from being drawn. Transfer the sample into a pre-weighed container.

  • Gravimetric Measurement: Record the total mass of the container and the wet sample. Place the container in a vacuum oven at a suitable temperature to evaporate the solvent completely until a constant mass of the dry solute is achieved.

  • Calculation: The mole fraction solubility (x₁) can be calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

    • m₁ is the mass of the solute (residue after drying).

    • m₂ is the mass of the solvent (m₂ = mass of wet sample - m₁).

    • M₁ is the molar mass of the solute (233.49 g/mol ).

    • M₂ is the molar mass of the solvent.

  • Repeat: Repeat steps 2-6 for each desired temperature point.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence this property.

G Experimental Workflow for Isothermal Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to known mass of solvent B Heat and stir mixture in thermostatic bath A->B C Maintain constant temperature for 24h to reach equilibrium B->C D Stop stirring and allow solid to settle C->D E Withdraw supernatant with filtered, pre-heated syringe D->E F Weigh wet sample E->F G Evaporate solvent in vacuum oven F->G H Weigh dry solute residue G->H I Calculate mole fraction solubility H->I

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center Solubility polarity Polarity center->polarity molar_mass Molar Mass center->molar_mass crystal_form Crystal Form (Polymorphism) center->crystal_form solvent_polarity Polarity center->solvent_polarity h_bonding Hydrogen Bonding (Donor/Acceptor) center->h_bonding temp Temperature center->temp pressure Pressure (for gases) center->pressure

Caption: Key factors influencing the solubility of a solid organic compound.

References

In-Depth Technical Guide: Hazards and Safety Precautions for 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for the handling and use of 1-(4-Bromophenyl)-2-chloroethanone. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the measures required to mitigate them.

Chemical Identification and Properties

This compound is a chemical intermediate commonly used in organic synthesis.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2-Chloro-4'-bromoacetophenone, 4-Bromo-1-(chloroacetyl)benzene, 4-Bromophenacyl chloride, 4′-Bromo-α-chloroacetophenone
CAS Number 4209-02-3
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Appearance Not explicitly stated, but likely a solid based on handling recommendations.
Purity / Analysis Method >98.0%(GC)

Source: TCI Chemicals, Molbase, precisionFDA[2][3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation

Source: AK Scientific, Inc., TCI Chemicals, Molbase[2][3][5]

GHS Label Elements

The following pictograms, signal word, and precautionary statements are associated with this compound:

Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[2][3][6] H319: Causes serious eye irritation.[2][3][6] H335: May cause respiratory irritation.[3][5]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P264: Wash skin thoroughly after handling.[2][3][5] P271: Use only outdoors or in a well-ventilated area.[3][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5] P332+P313: If skin irritation occurs: Get medical advice/attention.[3][5] P337+P313: If eye irritation persists: Get medical advice/attention.[2][5][6] P362+P364: Take off contaminated clothing and wash it before reuse.[2][3] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure. The following measures are recommended:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical advice/attention.[5][7] Wash contaminated clothing before reuse.[5]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[3][5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][5]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

General Advice: In all cases of exposure, consult a physician and show them the safety data sheet.[3][5]

Handling and Storage

Safe Handling
  • Avoid all unnecessary personal contact.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2][5]

  • Use only in a well-ventilated area, such as a chemical fume hood.[1][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

  • Do not eat, drink, or smoke when handling this product.[1]

  • Wash hands and skin thoroughly after handling.[2][3][5]

  • Avoid formation of dust and aerosols.

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1][7]

  • Store locked up.[3]

Exposure Controls and Personal Protection

Engineering Controls
  • Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Wear appropriate PPE.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5]

  • Methods for Cleaning Up: For small spills, use dry cleanup procedures and avoid generating dust.[1] Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[1][5] For large spills, contain the spill with sand, earth, or vermiculite.[1]

Disposal Considerations

Dispose of the chemical and its container in accordance with local, regional, and national regulations. The substance should be sent to an approved waste disposal plant.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are generalized methodologies based on OECD guidelines for assessing skin and eye irritation, which would be relevant for this compound's hazard profile.

Skin Irritation Testing (based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test System: Typically, the albino rabbit is used.

  • Procedure:

    • A small area of the animal's fur is clipped 24 hours before the test.

    • 0.5 g or 0.5 mL of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

    • The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch is removed, and any residual substance is cleaned.

    • The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

    • Observations can be extended up to 14 days to assess the reversibility of the effects.

    • Irritation is scored based on a standardized grading system.

Eye Irritation Testing (based on OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Test System: The albino rabbit is the recommended test animal.

  • Procedure:

    • The eyes of the animal are examined 24 hours before the test to ensure they are free from defects.

    • A single dose of the test substance (0.1 mL for liquids, or a specified amount for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyelids are held together for about one second to prevent loss of the substance.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

    • The severity of the lesions is scored according to a standardized scale.

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

Hazard_Safety_Workflow cluster_assessment Risk Assessment & Planning cluster_handling Safe Handling & Use cluster_emergency Emergency & Disposal HazardID Hazard Identification (Skin, Eye, Respiratory Irritant) RiskAssess Risk Assessment (Evaluate exposure potential) HazardID->RiskAssess ControlPlan Control Planning (Select appropriate PPE & Eng. Controls) RiskAssess->ControlPlan ImplementControls Implement Controls (Fume hood, PPE) ControlPlan->ImplementControls SafeHandling Safe Handling Practices (Avoid dust, wash hands) ImplementControls->SafeHandling Storage Proper Storage (Cool, dry, well-ventilated) SafeHandling->Storage Spill Spill Response (Evacuate, contain, clean) SafeHandling->Spill If spill occurs Exposure Exposure Response (First Aid Measures) SafeHandling->Exposure If exposure occurs Disposal Waste Disposal (Follow regulations) Storage->Disposal

References

An In-depth Technical Guide on the Reactivity of the Alpha-Chloro Ketone in 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-chloro ketone moiety in 1-(4-Bromophenyl)-2-chloroethanone, a versatile bifunctional building block in organic synthesis. The document elucidates the molecule's synthetic routes, spectroscopic profile, and its behavior in key chemical transformations, including nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and subsequent reactions, alongside quantitative data on reaction yields, are presented to facilitate its practical application in research and development. Furthermore, this guide employs Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a clear and concise understanding of the underlying chemical principles. This resource is intended to empower researchers in medicinal chemistry and materials science to effectively utilize this compound in the design and synthesis of novel molecular entities.

Introduction

Alpha-halo ketones are a pivotal class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them invaluable intermediates in a myriad of synthetic transformations. The electrophilicity of both the carbonyl carbon and the alpha-carbon allows for a diverse range of reactions, including nucleophilic substitutions, eliminations, and rearrangements.

This guide focuses specifically on the reactivity of this compound (also known as 2-chloro-4'-bromoacetophenone). The presence of a bromine atom on the phenyl ring and a chlorine atom at the alpha-position provides two distinct reactive sites, enabling sequential and site-selective modifications. The electron-withdrawing nature of the carbonyl group and the halogen atoms significantly influences the reactivity of the molecule, a central theme that will be explored in detail.

This document will serve as a technical resource for chemists, providing a thorough understanding of the synthesis, characterization, and reactivity of this important synthetic intermediate.

Synthesis and Spectroscopic Characterization

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the alpha-chlorination of 4'-bromoacetophenone.

Reaction Scheme:

Synthesis of this compound reactant 4'-Bromoacetophenone product This compound reactant->product Solvent, Stirring reagent SO2Cl2

Figure 1: General synthesis of this compound.

A general procedure involves the reaction of 4'-bromoacetophenone with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent[1].

Spectroscopic Data

Due to the limited availability of specific spectroscopic data for this compound in the searched literature, data for the closely related analogue, 2-bromo-1-(4-chlorophenyl)ethanone, is provided as a reference. The spectral characteristics are expected to be very similar.

Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethanone (Analogue)
¹H NMR (CDCl₃) δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)[2]
¹³C NMR (CDCl₃) δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4[2]
IR (KBr) Key absorptions are expected for C=O stretching (around 1700 cm⁻¹) and C-Cl stretching.
Mass Spec. Molecular Ion (M⁺) peak at m/z 232/234/236 (due to Br and Cl isotopes). Major fragments would likely include [M-Cl]⁺, [M-Br]⁺, and the 4-bromobenzoyl cation [BrC₆H₄CO]⁺.

Reactivity of the Alpha-Chloro Ketone

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group. This carbon is susceptible to attack by a wide range of nucleophiles, primarily through an S_N2 mechanism. The adjacent carbonyl group enhances the reactivity by stabilizing the transition state through orbital overlap.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most prevalent reaction of this compound, providing a facile route to a diverse array of functionalized ketones.

General Reaction Pathway:

SN2 Reaction start This compound product Substituted Product start->product S_N2 Attack nucleophile Nucleophile (Nu⁻) leaving_group Cl⁻

Figure 2: General S_N2 reaction pathway.

Quantitative Data for Nucleophilic Substitution Reactions:

The following table summarizes the yields of various nucleophilic substitution reactions with phenacyl halides, which serve as a good model for the reactivity of this compound[3].

NucleophileProduct TypeTypical Yield (%)
KSCNα-Thiocyanato ketone92-95
NaN₃α-Azido ketone92
KCNα-Cyano ketone90
CH₃COONaα-Acetoxy ketone85
Aminesα-Amino ketoneVariable
ThioureaAminothiazole (via Hantzsch synthesis)High

3.1.1. Hantzsch Thiazole Synthesis

A particularly important application of α-halo ketones is in the Hantzsch thiazole synthesis, a condensation reaction with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.

Reaction Workflow:

Hantzsch Thiazole Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Combine this compound and Thiourea in a suitable solvent (e.g., Ethanol) B Heat the mixture to reflux A->B C Cool the reaction mixture B->C D Precipitate the product by adding a weak base (e.g., NaHCO₃ solution) C->D E Filter and wash the solid product D->E F Dry the product E->F

Figure 3: Hantzsch thiazole synthesis workflow.

Elimination Reactions

In the presence of a non-nucleophilic or sterically hindered base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone. Pyridine is a commonly used base for this transformation.

Reaction Scheme:

Elimination Reaction reactant This compound product 1-(4-Bromophenyl)ethenone reactant->product Heat base Base (e.g., Pyridine) byproduct Base·HCl

Figure 4: Elimination reaction of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4'-Bromoacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)

  • Stirring apparatus

  • Reaction flask with a reflux condenser and a dropping funnel

Procedure:

  • Dissolve 4'-bromoacetophenone (1.0 eq) in the anhydrous solvent in the reaction flask.

  • Cool the solution in an ice bath.

  • Add sulfuryl chloride (1.1 eq) dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Hantzsch Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Stirring apparatus and reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with water and then a small amount of cold ethanol.

  • Dry the purified 2-amino-4-(4-bromophenyl)thiazole.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its alpha-chloro ketone moiety readily participates in nucleophilic substitution reactions, providing access to a wide range of functionalized derivatives. The Hantzsch thiazole synthesis, in particular, highlights its utility in the construction of biologically relevant heterocyclic systems. Furthermore, under appropriate basic conditions, it can undergo elimination to yield α,β-unsaturated ketones. The detailed protocols and reactivity data presented in this guide are intended to facilitate the effective use of this versatile building block in the development of new pharmaceuticals and advanced materials. Further investigation into the kinetics of its various reactions would provide an even deeper understanding of its reactivity profile and enable more precise control over reaction outcomes.

References

The Evolving Landscape of 1-(4-Bromophenyl)-2-chloroethanone Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activities, and mechanistic insights of novel derivatives of 1-(4-Bromophenyl)-2-chloroethanone. This whitepaper summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. In this context, the versatile chemical scaffold of this compound has emerged as a valuable starting material for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant biological potential. This technical guide provides an in-depth overview of the current state of research into these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Through a systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of complex pathways, this document aims to equip researchers with the critical information needed to advance the development of these promising compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound, particularly thiazole and chalcone analogs, have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and the disruption of key signaling pathways essential for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 4-(4-bromophenyl)-thiazol-2-amine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
p2 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amineMCF-7 (Breast)10.5[1]
Standard 5-FluorouracilMCF-7 (Breast)5.2[1]

Note: The MCF-7 cell line is an estrogen receptor-positive human breast adenocarcinoma cell line.

Mechanism of Action: Thiazole Derivatives in Cancer

Thiazole derivatives have been shown to exert their anticancer effects through multiple mechanisms.[2][3] These include the induction of apoptosis (programmed cell death), disruption of tubulin polymerization which is crucial for cell division, and inhibition of critical signaling pathways such as NFkB, mTOR, and PI3K/AkT that are often dysregulated in cancer.[2]

Anticancer mechanism of thiazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant bacteria and fungi presents a significant global health challenge. Derivatives of this compound have shown promising activity against a range of pathogenic microbes. Thiazole derivatives, in particular, have been a focus of these investigations.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 4-(4-bromophenyl)-thiazol-2-amine derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDDerivative StructureS. aureus MIC (µM)E. coli MIC (µM)B. subtilis MIC (µM)C. albicans MIC (µM)A. niger MIC (µM)Reference
p2 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine16.116.1---[1]
p3 4-(4-Bromophenyl)-N-(4-methoxybenzylidene)thiazol-2-amine----16.2[1]
p4 N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine--28.8--[1]
p6 4-(4-Bromophenyl)-N-(4-hydroxy-3-methoxybenzylidene)thiazol-2-amine---15.3-[1]
Standard Norfloxacin (antibacterial)-----[1]
Standard Fluconazole (antifungal)-----[1]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, which can be synthesized from chalcones derived from this compound precursors, have been investigated for their anti-inflammatory properties. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

While specific quantitative data for pyrazole derivatives directly from this compound is still emerging, the broader class of pyrazole-containing compounds shows significant potential in modulating the inflammatory response. For instance, some pyrazole derivatives have demonstrated potent inhibition of carrageenan-induced paw edema in animal models, a standard assay for acute inflammation.

Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives

The synthesis of the core intermediate, 4-(4-bromophenyl)thiazol-2-amine, is typically achieved through the Hantzsch thiazole synthesis.

synthesis_workflow cluster_synthesis Synthesis Workflow start 1-(4-Bromophenyl)- 2-chloroethanone (or p-Bromoacetophenone) reagents Thiourea + Iodine (Hantzsch Reaction) intermediate 4-(4-Bromophenyl)thiazol-2-amine (Intermediate) reagents->intermediate Reflux aldehydes Aromatic Aldehydes final_products Schiff Base Derivatives (Final Products) intermediate->final_products aldehydes->final_products Condensation

General synthesis workflow for thiazole derivatives.

Protocol for 4-(4-bromophenyl)thiazol-2-amine:

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 11-12 hours.[4]

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials.[4]

  • The resulting solid is then treated with a hot solution of sodium thiosulfate to remove excess iodine, followed by washing with water and drying.

  • The crude product is recrystallized from a suitable solvent to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Protocol for Schiff Base Derivatives:

  • The intermediate, 4-(4-bromophenyl)thiazol-2-amine, is reacted with various aromatic aldehydes.

  • The reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

  • The resulting Schiff base derivatives are then purified by recrystallization.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity.

Protocol:

  • Cell Plating: Cancer cells are plated in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period.

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength, which is proportional to the cell number.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

Protocol:

  • Media Preparation: Mueller-Hinton agar is prepared and poured into sterile petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are punched into the agar using a sterile borer.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as scaffolds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis of more diverse libraries of these derivatives and the elucidation of their precise mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates. The continued exploration of this chemical space holds significant promise for the discovery of new and effective therapies for a range of human diseases.

References

The Synthetic Versatility and Biological Potential of 1-(4-Bromophenyl)-2-chloroethanone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2-chloroethanone, a halogenated acetophenone derivative, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its reactive α-chloro ketone moiety makes it a versatile precursor for the construction of a wide array of heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in the synthesis of biologically active molecules. Detailed experimental protocols for key reactions, quantitative data on synthetic yields and biological activities, and visual representations of synthetic workflows are presented to facilitate its application in research and drug development.

Core Applications in Heterocyclic Synthesis

This compound is extensively employed as a synthon for various heterocyclic systems, most notably thiazoles and pyrazoles. These reactions typically proceed via nucleophilic substitution at the α-carbon followed by cyclization.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.[1][2] The reaction of this compound with thiourea is a prime example, yielding 2-amino-4-(4-bromophenyl)thiazole, a scaffold found in molecules with diverse biological activities.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

  • Reaction Conditions: Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water or a dilute solution of sodium carbonate (5%) to precipitate the product.[1][5]

  • Purification: Collect the solid product by filtration, wash with water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis reagent1 This compound solvent Ethanol, Reflux reagent1->solvent reagent2 Thiourea reagent2->solvent intermediate Isothiouronium Salt (Intermediate) solvent->intermediate SN2 Reaction cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Amino-4-(4-bromophenyl)thiazole cyclization->product

Caption: Hantzsch synthesis of 2-amino-4-(4-bromophenyl)thiazole.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in a multitude of pharmaceuticals. This compound can be utilized as a precursor for the synthesis of pyrazoles, typically through the formation of a 1,3-dicarbonyl intermediate or a related synthon, which then undergoes cyclization with hydrazine or its derivatives.[6][7][8]

  • Formation of 1,3-Diketone: this compound can be converted to a 1,3-dicarbonyl compound through various methods, such as reaction with the enolate of a ketone or ester.

  • Reaction with Hydrazine: To a solution of the 1,3-dicarbonyl intermediate in a suitable solvent like ethanol, add hydrazine hydrate or a substituted hydrazine.

  • Cyclization: The reaction mixture is typically heated under reflux to facilitate cyclocondensation. The progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified, often by recrystallization or column chromatography, to yield the pyrazole derivative.

General Synthetic Workflow for Pyrazole Synthesis

Pyrazole_Synthesis start This compound step1 Reaction with a nucleophile (e.g., enolate) start->step1 intermediate 1,3-Dicarbonyl Intermediate step1->intermediate step2 Cyclocondensation intermediate->step2 reagent Hydrazine (or derivative) reagent->step2 product Substituted Pyrazole step2->product

Caption: General pathway for the synthesis of pyrazole derivatives.

Biological Activities of Derivatives

Derivatives of this compound, particularly thiazole and pyrazole containing compounds, have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial effects.[9] Specifically, derivatives of 2-amino-4-(4-bromophenyl)thiazole have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains.[10]

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [10]

Compound IDR-group on imineS. aureus (µM)E. coli (µM)B. subtilis (µM)C. albicans (µM)A. niger (µM)
p2 4-hydroxybenzylidene16.116.1---
p3 4-(dimethylamino)benzylidene----16.2
p4 2-chlorobenzylidene--28.8--
p6 4-nitrobenzylidene---15.3-
Norfloxacin -15.715.715.7--
Fluconazole ----16.316.3

Note: '-' indicates data not reported or not significant.

The data indicates that certain Schiff base derivatives of 2-amino-4-(4-bromophenyl)thiazole exhibit potent antimicrobial activity, comparable to standard drugs like Norfloxacin and Fluconazole.[10] For instance, compound p2 showed significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10] Compound p6 demonstrated notable antifungal activity against C. albicans.[10]

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their anticancer potential.[11] Various pyrazole-containing compounds have shown cytotoxicity against a range of human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50 values in µM) of Selected Pyrazole Derivatives [11]

Compound ClassDerivative DescriptionTarget Cell LineIC50 (µM)
Chlorophenyl PyrazoleSpiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole with a p-chlorophenyl substituentHeLa1.93
Chlorophenyl Pyrazole3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-216.02
Bromophenyl PyrazoleSubstituted pyrazole with a 4-bromophenyl groupMCF-75.8
Bromophenyl PyrazoleSubstituted pyrazole with a 4-bromophenyl groupA5498.0
Bromophenyl PyrazoleSubstituted pyrazole with a 4-bromophenyl groupHeLa9.8

The presented data highlights that the substitution pattern on the pyrazole scaffold significantly influences the anticancer activity. Notably, a pyrazole derivative bearing a 4-bromophenyl group exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 5.8 µM.[11]

Conclusion

This compound stands out as a valuable and versatile starting material in organic synthesis. Its ability to readily undergo reactions to form key heterocyclic structures like thiazoles and pyrazoles makes it a compound of significant interest for medicinal chemists. The derivatives synthesized from this precursor have shown promising antimicrobial and anticancer activities, warranting further investigation and development. The experimental protocols and data presented in this guide aim to provide a solid foundation for researchers to explore the full potential of this compound in the discovery of novel therapeutic agents. Future research should focus on expanding the library of derivatives, exploring their mechanisms of action, and optimizing their pharmacological profiles.

References

A Technical Guide to Sourcing High-Purity 1-(4-Bromophenyl)-2-chloroethanone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 1-(4-Bromophenyl)-2-chloroethanone, a key starting material and intermediate in pharmaceutical synthesis. This document outlines specifications from various suppliers, details analytical methodologies for quality assessment, and offers a logical workflow for supplier selection to ensure the procurement of high-quality material suitable for demanding research and drug development applications.

Commercial Supplier Specifications

The selection of a reliable supplier for this compound, also known as 2-chloro-4'-bromoacetophenone or 4-bromophenacyl chloride, is critical to the success of research and manufacturing endeavors. High-purity material minimizes the introduction of process-related impurities that can complicate reaction pathways and compromise the integrity of the final product. Below is a summary of specifications from several commercial suppliers.

SupplierPurity SpecificationAnalytical MethodAvailable QuantitiesCAS NumberMolecular Formula
TCI (Tokyo Chemical Industry) >98.0%Gas Chromatography (GC)5g, 25g4209-02-3C₈H₆BrClO
BLDpharm Purity/Specification availableNMR, HPLC, LC-MS, UPLCVarious4209-02-3C₈H₆BrClO
CymitQuimica >98.0%Gas Chromatography (GC)Not specified4209-02-3C₈H₆BrClO

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is paramount. While supplier-specific, detailed protocols are often proprietary, the following sections outline generalized, yet comprehensive, experimental methodologies for the quality control of this compound based on established analytical techniques for similar aromatic ketones.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and identifying any non-volatile impurities.

Principle: The compound is separated on a non-polar stationary phase with a polar mobile phase. The retention time and peak area are used to identify and quantify the main component and any impurities.

Instrumentation and Conditions (General Protocol):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15-20 minutes. The mobile phase may be acidified with 0.1% trifluoroacetic acid or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for brominated aromatic ketones.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

Data Analysis: The purity of the sample is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for confirming the identity of this compound and for identifying and quantifying volatile and semi-volatile impurities.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for definitive identification.

Instrumentation and Conditions (General Protocol):

  • GC-MS System: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60-80 °C held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). Impurities can be tentatively identified by library searching their respective mass spectra. Quantification can be performed using an internal or external standard method.

Potential Impurities

A thorough understanding of potential impurities is crucial for researchers. The synthesis of this compound typically involves the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride. Potential impurities may include:

  • Starting Materials: Unreacted bromobenzene and chloroacetyl chloride.

  • Isomeric Byproducts: Ortho- and meta-isomers of this compound formed during the acylation reaction.

  • Over-acylated Products: Di-acylated bromobenzene species.

  • Hydrolysis Products: 1-(4-Bromophenyl)-2-hydroxyethanone, formed by the hydrolysis of the chloro group.

  • Solvent-related Impurities: Residual solvents from the synthesis and purification process.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier involves a multi-step process to ensure the quality and consistency of the procured material. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Define Project Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Quotations and Technical Documentation (CoA, SDS) B->C D Evaluate Supplier Documentation (Compare Purity, Analytical Methods) C->D E Request and Evaluate Sample Material D->E F In-house Quality Control (Perform HPLC, GC-MS, etc.) E->F G Does Sample Meet Specifications? F->G H Select Supplier and Place Order G->H Yes I Re-evaluate Other Suppliers or Define New Search Criteria G->I No I->B

Caption: A workflow for selecting a commercial supplier of high-purity chemical reagents.

By following a systematic approach to supplier evaluation and implementing robust in-house quality control measures, researchers and drug development professionals can confidently source high-purity this compound, thereby ensuring the reliability and reproducibility of their scientific work.

Methodological & Application

Synthesis of 1-(4-Bromophenyl)-2-chloroethanone from Bromobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-bromophenyl)-2-chloroethanone from bromobenzene via a Friedel-Crafts acylation reaction. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. Additionally, this note includes a summary of the key quantitative data and visualizations of the chemical transformation and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a valuable bifunctional molecule featuring a brominated aromatic ring and an α-chloro ketone moiety. These reactive sites allow for a wide range of subsequent chemical modifications, making it a crucial precursor in the development of novel therapeutic agents and other high-value organic molecules. The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1][2][3]

Chemical Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates to the chloroacetyl chloride, generating a highly electrophilic acylium ion. The nucleophilic π-electron system of the bromobenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, deprotonation of the aromatic ring by the [AlCl₄]⁻ complex restores aromaticity and yields the desired product, this compound, along with the regeneration of the catalyst and the formation of hydrogen chloride as a byproduct. Due to the directing effects of the bromine atom (ortho-, para-directing) and steric hindrance, the para-substituted product is predominantly formed.

Quantitative Data Summary

ParameterValueReference
Product Name This compound[4]
Synonyms 2-Chloro-4'-bromoacetophenone, 4-Bromophenacyl chloride[4]
CAS Number 4209-02-3[5]
Molecular Formula C₈H₆BrClO[4]
Molecular Weight 233.49 g/mol [4]
Appearance Off-white to pale yellow solid
Melting Point 95-98 °C
Boiling Point 145-147 °C at 10 mmHg
Solubility Soluble in dichloromethane, chloroform, acetone; Insoluble in water
¹H NMR (CDCl₃) δ 7.85 (d, 2H), 7.65 (d, 2H), 4.65 (s, 2H)[6]
IR (KBr, cm⁻¹) ~1690 (C=O), ~1580 (C=C, aromatic), ~820 (p-substituted benzene)[6]
Mass Spectrum (m/z) 232/234 (M⁺)[7]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Bromobenzene (anhydrous)

    • Chloroacetyl chloride

    • Aluminum chloride (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Ice

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Addition funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for filtration (Büchner funnel, filter flask)

    • Fume hood

Procedure

Reaction Setup:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel in a fume hood.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • In the addition funnel, place a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

Reaction Execution:

  • Add the chloroacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, add bromobenzene (1.0 equivalent) dropwise via the addition funnel over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification:

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Visualizations

Reaction Pathway

Reaction_Pathway Bromobenzene Bromobenzene SigmaComplex Sigma Complex Bromobenzene->SigmaComplex ChloroacetylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion Intermediate ChloroacetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product - H⁺ Byproducts HCl + AlCl₃ Experimental_Workflow start Start setup Reaction Setup (Flask, Condenser, Funnel) start->setup reagents Add AlCl₃ and DCM setup->reagents cool Cool to 0-5 °C reagents->cool add_acyl Add Chloroacetyl Chloride cool->add_acyl add_bromo Add Bromobenzene add_acyl->add_bromo react React at Room Temperature add_bromo->react quench Quench with Ice/HCl react->quench extract Separate and Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Pure Product purify->end

References

Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-2-chloroethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is achieved through the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, a robust and scalable method for the preparation of aromatic ketones. This protocol outlines the reaction mechanism, optimized reaction conditions, and a comprehensive experimental workflow.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst to introduce an acyl group onto the aromatic ring. The resulting aryl ketones are versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The synthesis of this compound is of particular interest due to its utility as a precursor in the development of various bioactive molecules. The presence of the bromine and chlorine atoms provides reactive handles for further chemical modifications.

Reaction Mechanism

The Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This facilitates the formation of a resonance-stabilized acylium ion, which acts as the electrophile.

  • Electrophilic Attack: The electron-rich bromobenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

Due to the ortho-, para-directing effect of the bromine substituent on the benzene ring, the acylation predominantly occurs at the para position, leading to the formation of this compound as the major product.

Data Presentation

The yield of this compound is influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. The following table summarizes representative data on how these parameters can affect the outcome of the synthesis.

EntryCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.2)Dichloromethane (DCM)0 to rt4~75-85
2FeCl₃ (1.2)Dichloromethane (DCM)0 to rt6~60-70
3AlCl₃ (1.2)Carbon Disulfide (CS₂)0 to rt4~80-90
4AlCl₃ (1.0)Dichloromethane (DCM)0 to rt4~65-75
5AlCl₃ (1.2)Nitrobenzene0 to rt3~70-80

Note: The yields presented are typical and may vary based on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Materials and Equipment
  • Bromobenzene (anhydrous)

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Recrystallization apparatus

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube, place anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to suspend the aluminum chloride. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: To the cooled and stirred suspension, add bromobenzene (1.0 equivalent) dropwise.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a crystalline solid.

Visualizations

Reaction Signaling Pathway

Friedel_Crafts_Acylation cluster_activation Catalyst Activation and Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution Chloroacetyl_Chloride Chloroacetyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Chloroacetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Reaction with Bromobenzene Bromobenzene Bromobenzene Bromobenzene->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation (restores aromaticity) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Setup Assemble Reaction Apparatus Start->Setup Reagents Charge AlCl₃ and Bromobenzene in DCM Setup->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Add Chloroacetyl Chloride Dropwise Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Ice/HCl Monitoring->Quench Reaction Complete Extraction Extract with DCM Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Drying Dry over MgSO₄ Wash->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Recrystallization Recrystallize from Ethanol/Water Evaporation->Recrystallization Filtration Filter and Dry Recrystallization->Filtration Final_Product Pure this compound Filtration->Final_Product

Application Notes and Protocol for the Synthesis of Chalcones using 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chalcones, a class of compounds with significant biological activity, utilizing 1-(4-bromophenyl)-2-chloroethanone as a key starting material. Chalcones are precursors in the biosynthesis of flavonoids and isoflavonoids and are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The presented methodology is a variation of the classical Claisen-Schmidt condensation, adapted for the use of an α-halo ketone, which offers a versatile route to novel chalcone derivatives.[3][4] This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are of great interest in medicinal chemistry.[1][3] The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3][4][5] This application note details a modified procedure using this compound. The presence of the α-chloro group provides a reactive site that can be exploited for the formation of the characteristic enone system of chalcones. The bromo-substituent on one of the phenyl rings also offers a handle for further synthetic modifications, enabling the creation of diverse chemical libraries for drug discovery.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a chalcone derivative (1-(4-bromophenyl)-3-phenylprop-2-en-1-one) from this compound and benzaldehyde. The data is illustrative and based on typical yields obtained in similar Claisen-Schmidt reactions.[6]

Reactant AReactant BBaseSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
This compoundBenzaldehydeNaOHEthanol42565-7596-98
This compound4-MethoxybenzaldehydeKOHMethanol52570-80110-112
This compound4-NitrobenzaldehydeNaOHEthanol62560-70160-162

Experimental Protocols

Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one

This protocol describes the synthesis of a representative chalcone from this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 30 mL of 95% ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 eq).

  • Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in 10 mL of distilled water. Add this solution dropwise to the reaction mixture at room temperature over a period of 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).[1]

  • Work-up: After the reaction is complete, pour the mixture into 100 mL of cold distilled water.

  • Neutralization: Acidify the aqueous mixture by the slow addition of 10% HCl until the pH is approximately 7. A precipitate should form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.[7]

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure chalcone.[8]

  • Drying: Dry the purified crystals in a desiccator.

  • Characterization: Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm the structure.

Mandatory Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product R1 1-(4-Bromophenyl)- 2-chloroethanone Enolate Enolate Intermediate R1->Enolate + Base R2 Aromatic Aldehyde Aldol Aldol Adduct R2->Aldol Base Base (e.g., NaOH) Solvent Solvent (e.g., Ethanol) Enolate->Aldol + Aromatic Aldehyde Chalcone Chalcone Derivative Aldol->Chalcone - H₂O, - Cl⁻

Caption: Proposed reaction pathway for the synthesis of chalcones.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1-(4-Bromophenyl)- 2-chloroethanone in Ethanol start->dissolve add_aldehyde Add Aromatic Aldehyde dissolve->add_aldehyde add_base Add NaOH Solution Dropwise add_aldehyde->add_base react Stir at Room Temperature (4-6 hours) add_base->react workup Pour into Cold Water react->workup neutralize Neutralize with 10% HCl workup->neutralize filter Collect Precipitate by Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize the Product (MP, FT-IR, NMR) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for chalcone synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-2-chloroethanone is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure, featuring a reactive α-chloro ketone, makes it an excellent electrophile for various nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, focusing on its application in the synthesis of heterocyclic compounds and other valuable intermediates for drug discovery and development.

Introduction

This compound, also known as 4-bromophenacyl chloride, is a key building block in the synthesis of a wide array of organic molecules.[1][2] The presence of a carbonyl group activates the adjacent carbon-chlorine bond, facilitating its displacement by a variety of nucleophiles. This reactivity is central to its use in constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are pivotal in the formation of numerous heterocyclic systems and other pharmacologically relevant scaffolds. The bromo-substituent on the phenyl ring also offers a site for further functionalization, for instance, through cross-coupling reactions.

General Reaction Pathway

The fundamental reaction involves the attack of a nucleophile on the α-carbon, leading to the displacement of the chloride ion. This reaction typically follows an SN2 mechanism.

Caption: General scheme of nucleophilic substitution on this compound.

Applications in Synthesis

The derivatives synthesized from this compound are precursors to a variety of compounds with potential biological activities, including:

  • Antimicrobial Agents: Thiazole derivatives, synthesized from the reaction with thiourea, have been investigated for their antibacterial and antifungal properties.[3]

  • Anticancer Agents: Thiadiazinium bromide derivatives have shown antiproliferative activity.[4]

  • COX-2 Inhibitors: Phenoxy acetic acid derivatives, which can be synthesized from related phenoxy ethanones, are known for their anti-inflammatory properties as selective COX-2 inhibitors.[5]

Experimental Protocols

General Safety Precautions

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole Derivatives

This protocol describes the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.

thiazole_synthesis_workflow Workflow for Thiazole Synthesis sub This compound + Thiourea reflux Reflux in Methanol sub->reflux cool Cooling reflux->cool precipitate Precipitation cool->precipitate filter Filtration and Washing precipitate->filter recrystallize Recrystallization from Ethanol filter->recrystallize product 2-Amino-4-(4-bromophenyl)thiazole recrystallize->product

Caption: Workflow for the synthesis of 2-amino-4-(4-bromophenyl)thiazole.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1 equivalent) in absolute methanol.

  • Reflux: Heat the mixture to reflux and maintain for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-4-(4-bromophenyl)thiazole.[3]

Synthesis of 2-(Substituted-phenoxy)-1-(4-bromophenyl)ethanones

This protocol details the Williamson ether synthesis for the O-alkylation of phenols.

Protocol:

  • Reaction Setup: To a solution of the substituted phenol (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Electrophile: Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.[6] Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate out.

  • Isolation: Collect the solid by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 2-(substituted-phenoxy)-1-(4-bromophenyl)ethanone.[6][7]

Synthesis of 2-Azido-1-(4-bromophenyl)ethanone

This protocol describes the substitution reaction with sodium azide.

Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of acetone and water.

  • Addition of Nucleophile: Add sodium azide (NaN₃) (1.2-1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: After the reaction is complete, remove the acetone under reduced pressure. Add water to the residue to precipitate the product.

  • Isolation: Filter the solid product and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Data Summary

Table 1: Nucleophilic Substitution Reactions of this compound and its Bromo-analogue

NucleophileReagentSolventConditionsProductYield (%)Reference
ThioureaThioureaMethanolReflux2-Amino-4-(4-bromophenyl)thiazoleHigh[3]
4-Substituted thiosemicarbazides4-PhenylthiosemicarbazideEthanolReflux, 3h5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide87[4]
2-Chlorophenol2-Chlorophenol, K₂CO₃DMFRoom Temp, 2h1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone91.2[6]
4-Chlorophenol4-Chlorophenol, K₂CO₃DMFRoom Temp, 2h1-(4-Bromophenyl)-2-(4-chlorophenoxy)ethanoneHigh[6]
Sodium AzideNaN₃Acetone/WaterRoom Temp2-Azido-1-(4-bromophenyl)ethanone-[8]

Note: The bromo-analogue, 2-bromo-1-(4-bromophenyl)ethanone, is often used and reacts similarly to the chloro-analogue.[6]

Table 2: Characterization Data for Selected Products

CompoundMolecular FormulaMelting Point (°C)Key Analytical DataReference
5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromideC₁₅H₁₃Br₂N₃S185–186¹H NMR (300 MHz, DMSO-d₆): δ = 3.96 (s, 2H, CH₂), 7.19–7.89 (m, 9H, Ar-H), 10.48 (bs, 1H, NH), 12.64 (bs, 1H, NH⁺)[4]
1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanoneC₁₄H₁₀BrClO₂114-115Crystal structure data available.[6][7]

Conclusion

This compound is a valuable and reactive starting material for a multitude of nucleophilic substitution reactions. The protocols outlined in this document provide a foundation for the synthesis of diverse molecular structures, particularly heterocyclic compounds with significant potential in medicinal chemistry and drug development. Researchers can adapt these methods to a wide range of nucleophiles to generate novel compounds for further investigation.

References

Synthesis of Heterocyclic Compounds from 1-(4-Bromophenyl)-2-chloroethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 1-(4-Bromophenyl)-2-chloroethanone as a key starting material. This versatile α-haloketone serves as a valuable building block for the construction of diverse pharmacologically relevant scaffolds, including thiazoles, imidazoles, quinoxalines, oxazoles, pyrazoles, and 1,2,4-triazines. The methodologies described herein are based on established synthetic transformations and are presented with the necessary detail to facilitate their application in a research and development setting.

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

The Hantzsch thiazole synthesis provides a direct and efficient route to 2-aminothiazoles through the condensation of an α-haloketone with a thiourea.[1][2] This reaction is widely employed in medicinal chemistry due to the prevalence of the 2-aminothiazole core in numerous bioactive molecules.[3]

Reaction Scheme:

G start This compound + Thiourea product 2-Amino-4-(4-bromophenyl)thiazole start->product Ethanol, Reflux

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol) and thiourea (1.2 mmol).[3]

  • Solvent Addition: Add absolute ethanol (10-20 mL) to the flask.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:3).[2]

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50-100 mL) with stirring to precipitate the crude product.[3]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove unreacted thiourea and other water-soluble impurities.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-(4-bromophenyl)thiazole.[4]

Quantitative Data Summary:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundThioureaEthanol78 (Reflux)395[4]
p-Bromophenacyl bromideThioureaMethanolRefluxNot SpecifiedHigh[4]

Synthesis of Substituted Imidazoles

Substituted imidazoles can be synthesized from this compound through various methods, including the Debus synthesis or multicomponent reactions. A common approach involves the reaction with an aldehyde and a source of ammonia.

Reaction Scheme (Debus-Radziszewski Imidazole Synthesis):

G reactants This compound + Aldehyde + Ammonium Acetate product Substituted Imidazole reactants->product Glacial Acetic Acid, Heat

Caption: Debus-Radziszewski Imidazole Synthesis Workflow.

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 mmol), a selected aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent: Add glacial acetic acid (5-10 mL) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80-100°C for 2-4 hours.[5]

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

Reactant 1Reactant 2Reactant 3SolventTemperature (°C)Time (h)Yield (%)Reference
N-1-Phenyl isatinArylaldehydeAmmonium AcetateGlacial Acetic Acid808-1049-73[5]
BenzilBenzaldehydeAmmonium AcetateGlacial Acetic AcidReflux3High[6]

Synthesis of 2-(4-Bromophenyl)quinoxaline

Quinoxalines are readily prepared by the condensation of an α-dicarbonyl compound or its equivalent, such as an α-haloketone, with an o-phenylenediamine.[7]

Reaction Scheme:

G reactants This compound + o-Phenylenediamine product 2-(4-Bromophenyl)quinoxaline reactants->product Toluene, Room Temp.

Caption: Quinoxaline Synthesis Workflow.

Experimental Protocol:

  • Reactant Mixture: To a solution of o-phenylenediamine (1.0 mmol) in toluene (8 mL), add this compound (1.0 mmol).[8]

  • Catalyst (Optional): While the reaction can proceed without a catalyst, various catalysts such as MoVP on alumina can be added to enhance the reaction rate.[8]

  • Reaction Conditions: Stir the mixture at room temperature.[8]

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up and Isolation: If a heterogeneous catalyst is used, filter it off. Dry the filtrate over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure, and purify the resulting product by recrystallization from ethanol.[8]

Quantitative Data Summary:

Reactant 1Reactant 2SolventCatalystTemperatureYield (%)Reference
o-PhenylenediamineBenzilTolueneMoVP on AluminaRoom Temp.92[8]
1,2-PhenylenediaminePhenacyl bromideTHFPyridineRoom Temp.Excellent[9]

Other Potential Heterocyclic Syntheses

This compound can also be employed in the synthesis of other important heterocyclic systems. Below are brief outlines of potential synthetic pathways.

Oxazoles

The reaction of α-haloketones with amides, known as the Bredereck synthesis, can yield oxazoles.[10]

General Reaction Pathway:

G reactants This compound + Amide product Substituted Oxazole reactants->product Heating

Caption: General Pathway for Oxazole Synthesis.

Pyrazoles

Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives.[11][12][13][14][15] this compound can be a precursor to a 1,3-dicarbonyl intermediate.

General Reaction Pathway:

G reactants 1,3-Dicarbonyl derivative of This compound + Hydrazine product Substituted Pyrazole reactants->product Cyclocondensation

Caption: General Pathway for Pyrazole Synthesis.

1,2,4-Triazines

1,2,4-Triazines can be prepared from 1,2-dicarbonyl compounds and acylhydrazides.[16] The starting α-haloketone can be converted to a 1,2-dicarbonyl compound prior to cyclization.

General Reaction Pathway:

G reactants 1,2-Dicarbonyl derivative of This compound + Acylhydrazide product Substituted 1,2,4-Triazine reactants->product Condensation

Caption: General Pathway for 1,2,4-Triazine Synthesis.

These protocols and synthetic outlines provide a foundation for the utilization of this compound in the synthesis of a diverse array of heterocyclic compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

Application Notes and Protocols: The Role of 1-(4-Bromophenyl)-2-chloroethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2-chloroethanone is a versatile bifunctional building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its reactive α-haloketone moiety readily participates in condensation and cyclization reactions, enabling the construction of diverse molecular scaffolds with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer and antimicrobial agents derived from this compound, along with relevant biological data and pathway visualizations.

Key Applications in Drug Discovery

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of various biologically active heterocycles, including:

  • Thiazole Derivatives: As potent antimicrobial and anticancer agents.

  • Pyrazole Derivatives: Investigated for their anticancer properties, often targeting key cellular signaling pathways.

  • 1,2,4-Triazole Derivatives: Exhibiting a broad spectrum of activities, including antimicrobial and anticancer effects.

These derivatives often exert their therapeutic effects by interacting with specific biological targets, such as microbial enzymes or signaling proteins in cancer cells like Epidermal Growth Factor Receptor (EGFR) and downstream components of the MAPK/ERK pathway.

Quantitative Biological Data

The following tables summarize the biological activities of various heterocyclic compounds synthesized from precursors analogous to this compound. These data provide a strong rationale for utilizing this starting material in the development of new therapeutic agents.

Table 1: Anticancer Activity of Thiazole and Pyrazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazole5-(4-bromobenzylidene)-3-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylthiazolidin-4-one--[1]
Thiazole(Z)-5-(3-bromobenzylidene)-3-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylthiazolidin-4-one--[1]
Pyrazole3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-26.78[2]
Pyrazole3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-216.02[2]
Pyrazole1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamineHepG213.14[3]
Pyrazole1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamineMCF-78.03[3]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Thiazole2-Amino-4-(4-bromophenyl)-1,3-thiazole DerivativeE. coli20A. niger80[4]
Thiazole2-Amino-4-(4-bromophenyl)-1,3-thiazole DerivativeS. aureus50--[4]
Thiazole2-Hydrazinyl-4-phenyl-1,3-thiazole Derivative--C. albicans3.9[5]

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole Derivatives

This protocol outlines the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.

Workflow for Thiazole Synthesis

G start Start reagents This compound + Thiourea start->reagents reaction Reflux in Ethanol reagents->reaction workup Cool, Neutralize with NH4OH reaction->workup filtration Filter and Wash workup->filtration product 2-Amino-4-(4-bromophenyl)thiazole filtration->product

Caption: General workflow for the synthesis of 2-amino-4-(4-bromophenyl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Ammonium hydroxide solution

Procedure:

  • Dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute ammonium hydroxide solution until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromophenyl)thiazole.

Synthesis of Pyrazole Derivatives

This protocol describes a general method for the synthesis of pyrazole derivatives through the reaction of a chalcone intermediate with a hydrazine derivative.

Workflow for Pyrazole Synthesis

G start Start chalcone_synthesis 1-(4-Bromophenyl)ethanone + Aromatic Aldehyde -> Chalcone start->chalcone_synthesis pyrazole_formation Chalcone + Hydrazine Hydrate chalcone_synthesis->pyrazole_formation reaction Reflux in Acetic Acid pyrazole_formation->reaction workup Pour into Ice Water reaction->workup filtration Filter and Recrystallize workup->filtration product Substituted Pyrazole Derivative filtration->product

Caption: Workflow for the synthesis of pyrazole derivatives from a chalcone intermediate.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of 1-(4-bromophenyl)ethanone (derived from this compound via reduction) (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (15 mL), add a few drops of concentrated aqueous potassium hydroxide solution.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the precipitated chalcone, wash with water, and dry.

Step 2: Synthesis of Pyrazole

  • A mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The solid product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Biological Assay Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Small Molecule Inhibitor (e.g., Thiazole/Pyrazole derivative) Inhibitor->EGFR Inhibits (Tyrosine Kinase Domain) MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression -> Cell Proliferation, Differentiation TranscriptionFactors->GeneExpression

References

Application Notes and Protocols for the Preparation of 1,2,4-Triazole Derivatives from 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] Derivatives of 1,2,4-triazole are known to exhibit antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[4] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazole derivatives, commencing from the readily available starting material, 1-(4-bromophenyl)-2-chloroethanone. The synthetic strategy involves a two-step process: the formation of a thiosemicarbazone intermediate, followed by its cyclization to the desired 1,2,4-triazole ring system.

Synthetic Pathway Overview

The general synthetic route begins with the reaction of this compound with thiosemicarbazide. This reaction forms an intermediate thiosemicarbazone, (E)-2-(1-(4-bromophenyl)-2-chloroethylidene)hydrazinecarbothioamide. The subsequent and key step is the intramolecular cyclization of this intermediate under basic conditions, which leads to the formation of the 5-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol. This thiol derivative can then be further modified to generate a library of diverse 1,2,4-triazole compounds for drug discovery programs.

Synthesis_Pathway start This compound intermediate Thiosemicarbazone Intermediate start->intermediate Step 1: Condensation reagent1 Thiosemicarbazide reagent1->intermediate product 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-thiol intermediate->product Step 2: Cyclization reagent2 Base (e.g., NaOH, KOH) reagent2->product

Caption: General two-step synthesis of 1,2,4-triazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of (E)-2-(1-(4-bromophenyl)-2-chloroethylidene)hydrazinecarbothioamide (Intermediate)

Objective: To synthesize the thiosemicarbazone intermediate from this compound and thiosemicarbazide.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of ethanol.

  • To this solution, add thiosemicarbazide (0.01 mol) and a few drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

  • The expected product is (2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide.[5]

Protocol 2: Synthesis of 5-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol (Final Product)

Objective: To achieve the cyclization of the thiosemicarbazone intermediate to the final 1,2,4-triazole derivative.

Materials:

  • (E)-2-(1-(4-bromophenyl)-2-chloroethylidene)hydrazinecarbothioamide

  • 2N Sodium Hydroxide (NaOH) solution

  • 37% Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Place the synthesized thiosemicarbazone intermediate (0.01 mol) in a round-bottom flask.

  • Add an equivalent amount of 2N Sodium Hydroxide solution.[1]

  • Heat the mixture to reflux for 3-5 hours.[1]

  • After reflux, cool the resulting solution to room temperature.

  • Acidify the solution to a pH of 3-4 using 37% Hydrochloric Acid. This will cause the product to precipitate.[1]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a dimethyl sulfoxide/water mixture) to obtain the pure 5-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol.[1]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 1,2,4-triazole-3-thiol derivatives through the alkaline cyclization of the corresponding thiosemicarbazone intermediates.

Intermediate PrecursorCyclization ConditionsReaction Time (h)Yield (%)Melting Point (°C)Reference
4,4'-(Butane-1,4-diyl)bis(carbothioamide derivative)2N NaOH, Reflux389304-305[1]
4,4'-(Butane-1,4-diyl)bis(carbothioamide derivative with 4-bromophenyl)2N NaOH, Reflux391296-297[1]
4,4'-(Hexane-1,6-diyl)bis(carbothioamide derivative with 4-bromophenyl)2N NaOH, Reflux389314-315[1]
1-(2-furoyl)-4-arylthiosemicarbazidesAlkaline mediumNot specified62-79Various[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Thiosemicarbazone Synthesis cluster_step2 Step 2: 1,2,4-Triazole Cyclization s1_start Dissolve this compound in Ethanol s1_add_reagents Add Thiosemicarbazide and Acetic Acid s1_start->s1_add_reagents s1_reflux Reflux for 2-4 hours s1_add_reagents->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_filter Filter and Wash with Cold Ethanol s1_cool->s1_filter s1_dry Dry the Intermediate s1_filter->s1_dry s2_start Suspend Intermediate in 2N NaOH s1_dry->s2_start Proceed with dried intermediate s2_reflux Reflux for 3-5 hours s2_start->s2_reflux s2_cool Cool to Room Temperature s2_reflux->s2_cool s2_acidify Acidify with HCl to pH 3-4 s2_cool->s2_acidify s2_filter Filter and Wash with Water s2_acidify->s2_filter s2_recrystallize Recrystallize from Ethanol/DMSO-Water s2_filter->s2_recrystallize

Caption: Detailed workflow for the synthesis of 1,2,4-triazole derivatives.

Applications in Drug Development

The synthesized 1,2,4-triazole-3-thiol derivative serves as a versatile building block for the creation of a diverse chemical library for high-throughput screening. The thiol group can be readily alkylated or otherwise functionalized to introduce a variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR). The presence of the 4-bromophenyl moiety offers a site for further modification via cross-coupling reactions. Given the broad spectrum of biological activities associated with 1,2,4-triazoles, these novel derivatives are promising candidates for the discovery of new therapeutic agents.

References

Application of 1-(4-Bromophenyl)-2-chloroethanone in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)-2-chloroethanone is a versatile bifunctional building block in organic synthesis, featuring two reactive sites: a carbonyl group and a primary alkyl chloride. This unique structural arrangement makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are prevalent in the structures of many Active Pharmaceutical Ingredients (APIs). The presence of a bromine atom on the phenyl ring offers an additional site for chemical modification, such as cross-coupling reactions, further enhancing its synthetic utility. This application note provides a detailed overview of the use of this compound in the synthesis of imidazole-based antifungal agents, supported by experimental protocols and quantitative data.

Synthesis of Imidazole-Based Antifungal Agents

The imidazole moiety is a core structural feature of numerous antifungal drugs that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of these APIs often involves the alkylation of an imidazole ring with an α-haloketone. This compound serves as a key starting material in the laboratory-scale synthesis of imidazole derivatives with potential antifungal activity.

A prominent example is the synthesis of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, a key intermediate that can be further elaborated to produce API analogues. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon bearing the chlorine atom.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone

This protocol details the synthesis of the imidazole intermediate from this compound.

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
This compoundC₈H₆BrClO233.49
ImidazoleC₃H₄N₂68.08
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.37
Ethanol (C₂H₅OH)C₂H₅OH46.07

Procedure:

  • To a solution of this compound (1.0 mmol) in 20 mL of ethanol, add imidazole (1.0 mmol), potassium carbonate (as a base), and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • The reaction mixture is stirred and heated to 85°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • The precipitate is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone.

Quantitative Data Summary:

ProductStarting MaterialReaction ConditionsYieldPurityReference
1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime2-Bromo-1-(4-bromophenyl)ethanone and 2-methyl-4-nitro-1H-imidazoleK₂CO₃, TBAB, Ethanol, 85°C, followed by reaction with hydroxylamine hydrochlorideNot specifiedCrystalline solid[1]

Note: The provided reference describes the synthesis of a derivative, and the yield for the initial imidazole alkylation step is not explicitly stated. However, this reaction is analogous to the synthesis of other imidazole-based APIs, which typically proceed with good to excellent yields.

Elaboration to Econazole Analogue

The synthesized intermediate, 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, can be further modified to create analogues of known antifungal drugs like Econazole. The synthesis of Econazole itself involves the reduction of the ketone functionality to a secondary alcohol, followed by etherification.[2] A similar two-step sequence can be applied to the 4-bromophenyl intermediate.

Experimental Protocol: Two-Step Synthesis of a 4-Bromophenyl Econazole Analogue

Step 1: Reduction of the Ketone

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanoneC₁₁H₉BrN₂O265.11
Sodium Borohydride (NaBH₄)NaBH₄37.83
Methanol (CH₃OH)CH₃OH32.04

Procedure:

  • Dissolve 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Etherification

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanolC₁₁H₁₁BrN₂O267.12
Sodium Hydride (NaH)NaH24.00
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11

Procedure:

  • Under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add a solution of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous THF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 4-chlorobenzyl chloride in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final Econazole analogue.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Azole Antifungal Drugs

Azole antifungals, including Econazole and its analogues, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.

G Azole_Antifungal Azole_Antifungal Lanosterol_14a_demethylase Lanosterol_14a_demethylase Azole_Antifungal->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol_Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component Fungal_Cell_Death Fungal_Cell_Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Mechanism of action of azole antifungal drugs.

Experimental Workflow for the Synthesis of a 4-Bromophenyl Econazole Analogue

The following diagram illustrates the key steps in the synthesis of a 4-bromophenyl analogue of Econazole starting from this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Start_A This compound Step1 Alkylation (Ethanol, K2CO3, TBAB, 85°C) Start_A->Step1 Start_B Imidazole Start_B->Step1 Intermediate 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone Step1->Intermediate Step2 Reduction (NaBH4, Methanol) Intermediate->Step2 Alcohol 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanol Step2->Alcohol Step3 Etherification (NaH, 4-Chlorobenzyl chloride, THF) Alcohol->Step3 Final_Product 4-Bromophenyl Econazole Analogue Step3->Final_Product

References

Application Note: Comprehensive Analytical Characterization of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are essential for identity confirmation, purity assessment, and quality control.

Overview of Analytical Strategy

The comprehensive characterization of this compound involves a multi-technique approach to unambiguously determine its chemical structure and purity. This involves spectroscopic methods for structural elucidation and chromatographic techniques for separation and quantification.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H & ¹³C) IR FT-IR Spectroscopy MS Mass Spectrometry HPLC HPLC-UV GCMS GC-MS Sample 1-(4-Bromophenyl)- 2-chloroethanone Sample Sample->NMR Structural Elucidation Sample->IR Functional Group Identification Sample->MS Molecular Weight & Fragmentation Sample->HPLC Purity & Quantification Sample->GCMS Impurity Profiling & Volatiles

Caption: Workflow for the analytical characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Data Presentation: NMR Spectral Data

Note: The following data is for the closely related analog, 2-bromo-1-(4-bromophenyl)ethanone, and serves as a representative example. Similar chemical shifts are expected for this compound.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
7.86Doublet (d, J = 8.4 Hz)
7.65Doublet (d, J = 8.8 Hz)
4.12Singlet (s)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a blank KBr pellet.

Data Presentation: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
~3050MediumAromatic C-H stretch
~1685StrongC=O (ketone) stretch
~1580Medium-StrongAromatic C=C stretch
~820Strongp-disubstituted benzene C-H bend
~750StrongC-Cl stretch
~550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: GC-MS (Electron Ionization)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
232/234/236~3:4:1[M]⁺ (Molecular ion peak cluster due to Br and Cl isotopes)
183/185High[M - CH₂Cl]⁺
155/157High[C₆H₄Br]⁺
76Medium[C₆H₄]⁺
49/51Medium[CH₂Cl]⁺

Chromatographic Analysis

Chromatographic methods are crucial for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for determining the purity of the compound.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[1]

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample in the mobile phase at a similar concentration to the working standards.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis

Peak Number Retention Time (min) Area (%) Identity
1e.g., 8.5>99.0This compound
2, 3...various<1.0Impurities
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities. The protocol described in section 2.3 can be utilized for this purpose.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification, structural confirmation, and accurate purity assessment, which are critical for its application in research and drug development.

References

Application Notes and Protocols for TLC Visualization of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the visualization of 1-(4-bromophenyl)-2-chloroethanone on Thin Layer Chromatography (TLC) plates. The selection of a suitable visualization technique is crucial for the accurate analysis of reaction progress, compound purity, and chromatographic separation.

Compound Profile: this compound

  • Structure: An aromatic ketone containing a bromophenyl group and a chloromethyl group.

  • Functional Groups: Ketone, Aryl Halide, Alkyl Halide.

  • Chromatographic Behavior: Due to its aromatic ring, this compound is expected to be UV-active. The ketone functional group and other potentially oxidizable parts of the molecule allow for visualization with various chemical stains.

Visualization Techniques: A Comparative Overview

The following table summarizes the recommended visualization techniques for this compound.

Technique Principle Appearance of Spot Nature Applicability
UV Light (254 nm) Quenching of fluorescence by the aromatic ring.[1][2]Dark spot against a green fluorescent background.[1][3]Non-destructiveInitial and rapid visualization of aromatic and conjugated compounds.[4]
Potassium Permanganate (KMnO₄) Stain Oxidation of the analyte.[5]Yellow to brown spot on a purple/pink background.[1][4]DestructiveGeneral stain for oxidizable functional groups.[1][6]
p-Anisaldehyde Stain Acid-catalyzed condensation with the ketone to form a colored, conjugated product.[7]Variably colored spots (e.g., blue, green, brown) on a light pink background.[8][9]DestructiveEffective for nucleophiles, aldehydes, and ketones.[1][6]
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain Formation of a 2,4-dinitrophenylhydrazone derivative.[1]Yellow to orange spot.[1][6]DestructiveSpecific for aldehydes and ketones.[6]

Ultraviolet (UV) Light Visualization

Application Note

UV visualization is the most common and convenient non-destructive method for detecting UV-active compounds on a TLC plate.[3][7] Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[3][7] Compounds containing chromophores, such as the aromatic ring in this compound, absorb this UV light and prevent the indicator from fluorescing, thus appearing as dark spots.[1][2] This technique is ideal for a quick check of the TLC plate before proceeding to destructive staining methods.[7]

Experimental Protocol

Materials:

  • Developed and dried TLC plate

  • UV lamp (short-wave, 254 nm)

  • Pencil

  • Personal Protective Equipment (PPE): UV-protective safety glasses, gloves

Procedure:

  • After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).

  • Observe the plate for dark spots against the green fluorescent background.

  • With a pencil, lightly circle the observed spots to mark their position and shape.[3]

  • The plate can now be used for further visualization with chemical stains if necessary.

G cluster_workflow UV Visualization Workflow A Developed & Dried TLC Plate B Place under UV Lamp (254 nm) A->B Step 1 C Observe Dark Spots B->C Step 2 D Circle Spots with Pencil C->D Step 3 E Visualized Plate D->E Result

UV Visualization Workflow

Potassium Permanganate (KMnO₄) Staining

Application Note

Potassium permanganate is a strong oxidizing agent that reacts with compounds containing oxidizable functional groups, such as alkenes, alkynes, alcohols, and aldehydes.[1][7] It is a general-purpose stain that can also visualize ketones like this compound.[5] The permanganate ion (MnO₄⁻) is deep purple, and upon reaction, it is reduced to manganese dioxide (MnO₂), which is a brown precipitate.[5] This results in the appearance of a yellow or brown spot on a purple or pink background.[1][4] Gentle heating is often required to facilitate the reaction.[4]

Experimental Protocol

Materials:

  • Developed and dried TLC plate

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Dipping jar

  • Forceps

  • Heat gun or hot plate

  • PPE: Safety glasses, gloves, lab coat

  • Fume hood

Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[6][10] Store the solution in a sealed container. The stain has a typical lifetime of about three months.[4]

Procedure:

  • Work in a fume hood.

  • Using forceps, quickly dip the developed and dried TLC plate into the potassium permanganate stain solution in the dipping jar.

  • Remove the plate and let any excess stain drip off for a few seconds.

  • Wipe the back of the TLC plate with a paper towel.

  • Gently warm the plate with a heat gun or on a hot plate until yellow-brown spots appear against the purple background.[5] Avoid overheating, as this can char the plate.

  • Circle the spots with a pencil for a permanent record.

G cluster_workflow KMnO4 Staining Workflow A Developed & Dried TLC Plate B Dip in KMnO4 Stain A->B Step 1 C Wipe Excess Stain B->C Step 2 D Gently Heat (Heat Gun) C->D Step 3 E Observe Yellow/Brown Spots D->E Step 4 F Stained Plate E->F Result

KMnO₄ Staining Workflow

p-Anisaldehyde Staining

Application Note

The p-anisaldehyde stain is a versatile reagent particularly useful for visualizing nucleophilic compounds, as well as many aldehydes and ketones.[1][6] Under the acidic conditions of the stain and with heating, p-anisaldehyde reacts with the ketone functional group of this compound, likely through an aldol-type condensation.[7] This reaction forms a highly conjugated system that is colored, resulting in a visible spot.[7] The color of the spot can vary depending on the compound's structure, which can sometimes aid in identification.[8] The background of the plate typically turns a light pink color upon heating.[1]

Experimental Protocol

Materials:

  • Developed and dried TLC plate

  • p-Anisaldehyde

  • Concentrated sulfuric acid (H₂SO₄)

  • Absolute ethanol

  • Glacial acetic acid

  • Dipping jar

  • Forceps

  • Heat gun or hot plate

  • PPE: Safety glasses, gloves, lab coat

  • Fume hood

Reagent Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.[1][10] Cool the mixture to room temperature. In a fume hood, add 3.7 mL of p-anisaldehyde and stir vigorously.[1][10] Store the stain refrigerated in a jar covered with aluminum foil to protect it from light and oxidation.[9][11] The stain will gradually turn pink/orange over time; it should be discarded when it becomes dark red.[9]

Procedure:

  • Work in a fume hood.

  • Using forceps, quickly dip the developed and dried TLC plate into the p-anisaldehyde stain solution.

  • Remove the plate, let the excess stain drip off, and wipe the back with a paper towel.

  • Carefully heat the plate with a heat gun or on a hot plate until colored spots develop against a light pink background.

  • Circle the spots with a pencil for a permanent record.

G cluster_workflow p-Anisaldehyde Staining Workflow A Developed & Dried TLC Plate B Dip in p-Anisaldehyde Stain A->B Step 1 C Wipe Excess Stain B->C Step 2 D Heat Plate (Heat Gun) C->D Step 3 E Observe Colored Spots D->E Step 4 F Stained Plate E->F Result

p-Anisaldehyde Staining Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1-(4-Bromophenyl)-2-chloroethanone. This analytical procedure is crucial for quality control, ensuring the integrity of the compound for its use in research and pharmaceutical development. The method demonstrates excellent specificity, linearity, and accuracy, making it suitable for routine analysis in a laboratory setting.

Introduction

This compound, also known as 4-bromophenacyl chloride, is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Its purity is a critical parameter that can significantly impact the yield and quality of subsequent products. Therefore, a robust analytical method for determining its purity is essential. The HPLC method described herein effectively separates this compound from its potential process-related impurities and degradation products.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data Acquisition: Chromatography data station for data collection and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure).

  • Reagents: Phosphoric acid (analytical grade).

  • Reference Standard: this compound (purity > 99.5%).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: A mixture of acetonitrile and water in a 60:40 (v/v) ratio was prepared. 0.1% (v/v) of phosphoric acid was added, and the solution was mixed thoroughly. The mobile phase was then filtered through a 0.45 µm membrane filter and degassed by sonication for 15 minutes.

  • Diluent Preparation: The mobile phase was used as the diluent for preparing the standard and sample solutions.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

Method Validation Summary

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

System Suitability

System suitability was established by injecting the standard solution six times. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates ≥ 20006500
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.15%
Linearity

The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. The calibration curve showed a linear relationship between the peak area and concentration.

ParameterResult
Correlation Coefficient (r²) 0.9998
Linear Range 10 - 150 µg/mL
Regression Equation y = 25437x + 1234

Results and Data Presentation

The purity of a sample batch of this compound was analyzed using this method. The chromatogram showed a major peak corresponding to the main compound and minor peaks corresponding to impurities.

Purity Calculation

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Analysis Data

The following table summarizes the data obtained from the analysis of a representative sample.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
12.8515,8000.12
24.5212,987,45099.75
36.7816,9500.13
Total 13,020,200 100.00

Based on the data, the purity of the analyzed sample is 99.75%.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow prep Solution Preparation (Mobile Phase, Standard, Sample) system_prep HPLC System Preparation (Equilibration) prep->system_prep system_suitability System Suitability Test (Inject Standard) system_prep->system_suitability system_suitability->system_prep If Fail analysis Sample Analysis (Inject Sample) system_suitability->analysis If Pass data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc purity_calc Purity Calculation data_proc->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The developed RP-HPLC method is simple, rapid, and reliable for the purity determination of this compound. The method is validated and demonstrates good performance in terms of system suitability and linearity, making it a valuable tool for the quality control of this important chemical intermediate.

Application Notes and Protocols: Scale-up Synthesis of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2-chloroethanone is a key building block in organic synthesis, particularly valued in the pharmaceutical industry as a versatile intermediate for the preparation of a wide range of biologically active molecules. Its utility stems from the presence of three reactive sites: the ketone carbonyl group, the activated α-chloro methylene group, and the bromine-substituted phenyl ring, which allows for further modifications, such as Suzuki-Miyaura cross-coupling reactions.[1][2] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on the robust and widely applicable Friedel-Crafts acylation methodology. Safety considerations and data are also included to ensure proper handling and execution in a laboratory or pilot plant setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[3]

PropertyValueReference
CAS Number 4209-02-3
Molecular Formula C₈H₆BrClO[4][5]
Molecular Weight 233.49 g/mol [4][5]
Appearance White crystalline powder[6]
Melting Point 95-98 °C
Boiling Point 152 °C / 10 mmHg
Solubility Soluble in alcohol, ether, glacial acetic acid, benzene, petroleum ether, carbon disulfide. Insoluble in water.[6]
Purity (typical) >98.0% (GC)
Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312: Call a POISON CENTER/doctor if you feel unwell.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P501: Dispose of contents/container in accordance with local regulations.

Scale-up Synthesis Protocol: Friedel-Crafts Acylation of Bromobenzene

This section details a scalable protocol for the synthesis of this compound via the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, using aluminum chloride as the Lewis acid catalyst.[7][8][9][10]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Moles (for 1 kg product)Quantity (for 1 kg product)
Bromobenzene108-86-1157.015.250.825 kg (0.55 L)
Chloroacetyl Chloride79-04-9112.944.720.533 kg (0.37 L)
Aluminum Chloride (anhydrous)7446-70-0133.345.250.700 kg
Dichloromethane (DCM, anhydrous)75-09-284.93-~5 L
Hydrochloric Acid (conc.)7647-01-036.46-As needed
Saturated Sodium Bicarbonate Solution---As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed
Ice---~5 kg
Experimental Procedure
  • Reaction Setup: A multi-necked reaction vessel of appropriate size is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber to neutralize the evolved hydrogen chloride gas.[7] The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reagents: The reaction vessel is charged with anhydrous aluminum chloride (0.700 kg, 5.25 mol) and anhydrous dichloromethane (2.5 L). The mixture is stirred and cooled to 0-5 °C using an ice-salt bath.

  • Addition of Acylating Agent: Chloroacetyl chloride (0.533 kg, 4.72 mol) is added dropwise to the stirred suspension via the dropping funnel, maintaining the internal temperature between 0-5 °C.

  • Addition of Substrate: Following the addition of chloroacetyl chloride, bromobenzene (0.825 kg, 5.25 mol) is added dropwise at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: The reaction mixture is carefully and slowly poured onto crushed ice (~5 kg) with vigorous stirring. Concentrated hydrochloric acid may be added to dissolve any precipitated aluminum salts.[7]

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 1 L). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield this compound as a white to off-white solid.

Expected Yield and Purity
ParameterValue
Theoretical Yield 1.10 kg
Typical Actual Yield 0.88 - 0.99 kg (80-90%)
Purity (by GC/HPLC) >98%

Diagrams

G cluster_reagents Starting Materials cluster_reaction Reaction & Work-up cluster_product Final Product Bromobenzene Bromobenzene ReactionVessel Friedel-Crafts Acylation (DCM, 0°C to RT) Bromobenzene->ReactionVessel ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionVessel AlCl3 Aluminum Chloride AlCl3->ReactionVessel Quenching Quenching with Ice/HCl ReactionVessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing & Drying Extraction->Washing Evaporation Solvent Removal Washing->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the Scale-up Synthesis of this compound.

G cluster_modifications Potential Synthetic Transformations cluster_products Diverse Drug-like Scaffolds Intermediate This compound AlphaSub α-Substitution (e.g., with amines, phenols, thiols) Intermediate->AlphaSub Nucleophilic Attack CarbonylChem Carbonyl Chemistry (e.g., reduction, Wittig reaction) Intermediate->CarbonylChem Ketone Reactivity ArylCoupling Aryl Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->ArylCoupling Bromine Reactivity Product1 Heterocycles (e.g., imidazoles, thiazoles) AlphaSub->Product1 Product2 Chiral Alcohols (via asymmetric reduction) CarbonylChem->Product2 Product3 Biaryl Ketones (via cross-coupling) ArylCoupling->Product3

Caption: Role as a Key Intermediate in Drug Discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Reactions for 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride to synthesize 1-(4-Bromophenyl)-2-chloroethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Friedel-Crafts acylation of bromobenzene to produce this compound?

A1: The reaction involves the electrophilic aromatic substitution of bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The chloroacetyl group is directed primarily to the para position of the bromobenzene ring due to the ortho, para-directing effect of the bromine atom and steric hindrance at the ortho position.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

A2: The ketone product of the Friedel-Crafts acylation is a Lewis base and can form a stable complex with the Lewis acid catalyst.[2] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is necessary to ensure the reaction goes to completion.

Q3: What are the most common side products in this reaction?

A3: The primary isomeric byproduct is 2-bromo-1-chloro-acetophenone (the ortho-substituted product).[1] Due to the deactivating nature of the acyl group, polysubstitution is generally not a significant issue in Friedel-Crafts acylation.[2] Other potential byproducts can arise from reactions with impurities in the starting materials or solvent.

Q4: What are the key safety precautions to consider during this experiment?

A4: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Chloroacetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. All glassware must be thoroughly dried to prevent deactivation of the catalyst and ensure a successful reaction.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[2] 2. Deactivated Substrate: Bromobenzene is a moderately deactivated ring, making the reaction more challenging than with activated arenes. 3. Insufficient Catalyst: Not enough Lewis acid was used to drive the reaction to completion.[2] 4. Low Reaction Temperature: The activation energy for the reaction was not overcome.1. Use fresh, anhydrous Lewis acid from a sealed container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Consider slightly harsher reaction conditions, such as a modest increase in temperature or longer reaction time, while carefully monitoring for byproduct formation. 3. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the chloroacetyl chloride. An excess (e.g., 1.1-1.2 equivalents) is often beneficial. 4. Gradually increase the reaction temperature. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate.[1]
Formation of Multiple Products (Isomers) 1. Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. 2. Solvent Effects: The polarity of the solvent can influence the ratio of ortho to para substitution.[4]1. Maintain a consistent and optimized reaction temperature. For many Friedel-Crafts acylations, dropwise addition of the acylating agent at a lower temperature (e.g., 0-5 °C) followed by warming to room temperature or gentle heating can improve selectivity.[3] 2. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experiment with different anhydrous solvents to determine the optimal conditions for para-selectivity.
Reaction Fails to Initiate 1. Poor Quality Reagents: Impurities in bromobenzene or chloroacetyl chloride can inhibit the reaction. 2. Catalyst Not Dispersed: The Lewis acid is not properly suspended or dissolved in the reaction solvent.1. Purify the starting materials by distillation before use. 2. Ensure vigorous stirring to maintain a good suspension of the Lewis acid in the solvent.
Difficult Product Isolation / Emulsion during Workup 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxides: Reaction of excess AlCl₃ with water is highly exothermic and can form gelatinous aluminum hydroxide precipitates.1. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the complex.[3][5] 2. The use of acid in the workup helps to dissolve the aluminum hydroxides by forming soluble aluminum salts.

Data on Reaction Parameters

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

Lewis Acid CatalystTypical Loading (mol equiv.)Relative ActivityKey Considerations
Aluminum Chloride (AlCl₃)1.0 - 1.2HighHighly reactive and hygroscopic. Requires strictly anhydrous conditions. Most commonly used for this type of reaction.[1][3][5]
Ferric Chloride (FeCl₃)1.0 - 1.5ModerateLess reactive than AlCl₃ but also less sensitive to moisture. May require higher temperatures or longer reaction times.
Zinc Chloride (ZnCl₂)>1.0LowA milder Lewis acid, often requiring more forcing conditions. Can sometimes offer improved selectivity.
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)Catalytic amounts (0.1-0.2)HighCan be highly efficient and are often more tolerant to trace amounts of water. Can be expensive.[6]

Table 2: Influence of Reaction Temperature on Yield and Selectivity

TemperatureExpected Reaction RatePotential Impact on YieldPotential Impact on Selectivity
0 - 5 °C (initial addition)SlowMay be low if this is the final temperature.Generally favors higher para-selectivity by minimizing side reactions.[3]
Room Temperature (~25 °C)ModerateOften a good balance for achieving a reasonable yield without excessive byproduct formation.Good para-selectivity is typically maintained.
50 °C - RefluxFastCan significantly increase the reaction rate and yield, especially for deactivated substrates.[1][5]May lead to a slight decrease in para-selectivity and an increase in the formation of the ortho isomer and other byproducts.

Table 3: Common Solvents for Friedel-Crafts Acylation

SolventDielectric Constant (approx.)Key Properties and Considerations
Dichloromethane (DCM)9.1Good solvent for the reactants and the AlCl₃ complex. Relatively inert and easy to remove. A common choice for this reaction.[1]
Carbon Disulfide (CS₂)2.6A non-polar solvent that often provides good selectivity. Highly flammable and has a low boiling point.
1,2-Dichloroethane (DCE)10.4Higher boiling point than DCM, allowing for reactions at elevated temperatures.
Nitrobenzene34.8A polar solvent that can sometimes influence product distribution. Can be acylated itself under certain conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[1][3][5]

Materials:

  • Bromobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

  • Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 equivalent) and bromobenzene (1.2 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Anhydrous AlCl3 and Solvent (DCM) A->B C Cool to 0-5 °C B->C E Dropwise Addition of Reactant Solution C->E D Prepare Solution of Bromobenzene and Chloroacetyl Chloride F Stir at Room Temp (2-4 hours) E->F G Monitor by TLC F->G H Quench with Ice/HCl G->H I Extract with DCM H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify Product (Recrystallization/Chromatography) K->L

Caption: Experimental workflow for the Friedel-Crafts acylation of bromobenzene.

Troubleshooting_Logic start Low or No Product Yield? q1 Used Anhydrous Reagents/Solvents? start->q1 sol1 Use Fresh, Dry Reagents and Anhydrous Solvent. Rerun Reaction. q1->sol1 No q2 Sufficient Catalyst (Stoichiometric)? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Increase Catalyst Loading to 1.1-1.2 Equivalents. Rerun Reaction. q2->sol2 No q3 Reaction Temperature Optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Gradually Increase Temperature or Reaction Time. Monitor by TLC. q3->sol3 No end Consult Further Literature or Consider Alternative Synthetic Route q3->end Yes a3_yes Yes a3_no No sol3->start

Caption: Troubleshooting logic for low yield in the Friedel-Crafts reaction.

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-2-chloroethanone via the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or has failed completely. What are the common causes?

  • Answer: Low or no yield in the Friedel-Crafts acylation of bromobenzene can stem from several factors. The most common culprits include:

    • Deactivated Aromatic Ring: While bromobenzene is generally reactive enough for Friedel-Crafts acylation, the bromine atom is a deactivating group, which can make the reaction slower than with benzene.[1]

    • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous conditions.

    • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, which can remove the catalyst from the reaction cycle.[2] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.

    • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.

Issue 2: Formation of Multiple Products

  • Question: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

  • Answer: The primary side reaction in the synthesis of this compound is the formation of the ortho-isomer, 1-(2-Bromophenyl)-2-chloroethanone.[3] The bromine substituent on the benzene ring is an ortho, para-director, meaning it directs incoming electrophiles to these positions.[4][5] While the para-isomer is the major product due to reduced steric hindrance, the formation of the ortho-isomer is a common side reaction.[6][7]

    Another possibility, though less common in acylation compared to alkylation, is polyacylation. However, the acyl group of the product is deactivating, which generally prevents further acylation of the product ring.[8]

Issue 3: Difficult Product Purification

  • Question: I am having difficulty purifying the final product. What are the recommended methods?

  • Answer: The crude product of the Friedel-Crafts acylation is often a mixture of the desired para-isomer, the ortho-isomer, and residual starting materials or byproducts. Effective purification is crucial to obtain the pure this compound. Common purification techniques include:

    • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system of appropriate polarity is used to separate the isomers based on their differential adsorption to the stationary phase.

Frequently Asked Questions (FAQs)

  • Q1: Why is the para-isomer the major product in this reaction?

  • A1: The bromine atom on the bromobenzene ring directs the incoming chloroacetyl group to both the ortho and para positions. However, the chloroacetyl group is relatively bulky. The proximity of the bromo group at the ortho position creates steric hindrance, making the attack at the para position more favorable.[6][9]

  • Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?

  • A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) can be used.[10] However, AlCl₃ is generally more reactive than FeCl₃.[10][11] The choice of catalyst can influence the reaction rate and yield. For less reactive substrates, a stronger Lewis acid like AlCl₃ is often preferred.

  • Q3: What is the role of the aqueous work-up with ice and acid?

  • A3: The aqueous work-up serves two main purposes. First, it quenches the reaction by hydrolyzing any remaining chloroacetyl chloride and deactivating the Lewis acid catalyst. Second, the addition of acid helps to break up the complex formed between the ketone product and the aluminum chloride, allowing for the isolation of the product.[2]

  • Q4: How can I minimize the formation of the ortho-isomer?

  • A4: While completely eliminating the formation of the ortho-isomer is challenging, its proportion can sometimes be influenced by reaction conditions. Lowering the reaction temperature may increase the selectivity for the para-isomer, as the transition state leading to the sterically hindered ortho-product will have a higher activation energy.

Data Presentation

CatalystTemperature (°C)Expected Major ProductExpected Minor ProductAnticipated Yield RangeReference
AlCl₃0 - 50This compound1-(2-Bromophenyl)-2-chloroethanone60-80%[3]
FeCl₃25 - 80This compound1-(2-Bromophenyl)-2-chloroethanone40-60%[10][11]

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of Bromobenzene

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Bromobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas produced during the reaction. All glassware must be thoroughly dried to prevent moisture contamination.

  • Reagent Addition: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of bromobenzene and chloroacetyl chloride in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield q1 Check for Moisture Contamination (Wet Glassware/Solvents/Reagents) start->q1 s1 Dry all glassware and use anhydrous solvents. Ensure fresh, dry Lewis acid catalyst. q1->s1 Yes q2 Verify Catalyst Stoichiometry (Molar Ratio of Catalyst to Reactants) q1->q2 No s1->q2 s2 Use at least a stoichiometric amount (1.1-1.2 eq) of AlCl3 to account for complexation with the product. q2->s2 No q3 Assess Reaction Temperature (Too Low or Too High) q2->q3 Yes s2->q3 s3 Optimize temperature. Start at 0°C and allow to warm to room temperature. Gentle heating may be required. q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting workflow for low product yield.

Reaction_Pathways Reaction Pathways in the Synthesis reactants Bromobenzene + Chloroacetyl Chloride + AlCl3 intermediate Acylium Ion Intermediate reactants->intermediate para_product This compound (Major Product) intermediate->para_product Para-attack (Sterically Favored) ortho_product 1-(2-Bromophenyl)-2-chloroethanone (Minor Side-Product) intermediate->ortho_product Ortho-attack (Sterically Hindered)

References

Technical Support Center: Purification of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-(4-Bromophenyl)-2-chloroethanone by recrystallization, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature.[1] For aromatic ketones like this compound, common and effective solvents include ethanol, methanol, and isopropanol. Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, can also be highly effective, particularly for optimizing crystal yield.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific sample.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[3][4] This often occurs when the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[4][5] To resolve this, you should:

  • Reheat the solution until the oil completely redissolves.[5]

  • Add a small amount of additional hot solvent to lower the saturation point of the solution.[5]

  • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[5]

  • If the problem persists, consider using a solvent with a lower boiling point.[5]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low recovery of purified product can be caused by several factors:

  • Using too much solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[1][3][6] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[3]

  • Incomplete crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield.[4][7]

  • Premature crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper. Using pre-heated glassware for filtration can prevent this.[5]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[4] Always use a minimal amount of ice-cold solvent for washing.[4]

Q4: No crystals are forming, even after the solution has cooled. What is the problem?

A4: A failure to crystallize usually indicates that the solution is not supersaturated.[3] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.[3][6]

  • Seeding: Add a "seed crystal" (a tiny crystal of the pure compound) to the solution to initiate crystal growth.[3][6]

  • Reducing Solvent Volume: If too much solvent was added, you may need to gently heat the solution to evaporate some of the solvent and increase the concentration.[3][4]

  • Further Cooling: If room temperature cooling is not sufficient, try using an ice-water bath or even a salt-ice bath for lower temperatures.[7]

Q5: The recrystallized product is still impure. What went wrong?

A5: While a powerful technique, recrystallization's effectiveness depends on proper execution.[4]

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[4][8] Always allow the solution to cool slowly and without disturbance.[4][8]

  • Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by filtering the solution while it was hot.[8]

  • Soluble Impurities: If impurities have similar solubility profiles to your target compound, a single recrystallization may not be enough.[4] A second recrystallization may be necessary.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent system is critical for successful recrystallization.[2] The table below summarizes potential solvents for this compound based on systems used for analogous compounds.

Solvent SystemTypical Recovery Yield (%)Purity Achieved (%)Notes
Ethanol80-90>98A common and effective solvent for the recrystallization of many aromatic ketones.[2]
Methanol85-95>98Often provides good crystal formation.[2]
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve crystal yield.[2]
Ethyl Acetate/Hexane75-85>97A good option when the compound is too soluble in ethyl acetate alone.[2]

Experimental Protocol: Recrystallization

This protocol provides a detailed methodology for the purification of this compound.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the crude product when hot but not at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stone.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to promote dissolution. Continue to add small portions of hot solvent until the compound just dissolves, creating a saturated solution.[2] Avoid adding a large excess of solvent.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[5][8] Slow cooling is crucial for forming pure crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][5]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during recrystallization.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals_form Crystals Form? no_crystals No Crystals crystals_form->no_crystals No yes_crystals Yes, Crystals Formed crystals_form->yes_crystals Yes oiling_out->crystals_form No oil Oiling Out oiling_out->oil Yes induce_crystallization Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce_crystallization still_no_crystals Still No Crystals? induce_crystallization->still_no_crystals reduce_volume Reduce Solvent Volume (Evaporate) & Recool still_no_crystals->reduce_volume Yes isolate Isolate Crystals (Vacuum Filtration) still_no_crystals->isolate No, Crystals Formed reduce_volume->cool reheat_oil Reheat to Dissolve Oil oil->reheat_oil add_solvent_slow_cool Add More Solvent & Cool S-L-O-W-L-Y reheat_oil->add_solvent_slow_cool add_solvent_slow_cool->cool yes_crystals->isolate wash_dry Wash with Cold Solvent & Dry isolate->wash_dry check_purity Check Purity & Yield wash_dry->check_purity

A troubleshooting workflow for common recrystallization issues.

References

How to remove unreacted starting material from 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 1-(4-Bromophenyl)-2-chloroethanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, focusing on the removal of unreacted starting materials.

Q1: My final product is contaminated with the starting material, 4'-bromoacetophenone. How can I remove it?

A1: Unreacted 4'-bromoacetophenone can be effectively removed using either column chromatography or recrystallization. 4'-bromoacetophenone is generally less polar than the product, this compound.

  • Column Chromatography: A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the less polar 4'-bromoacetophenone from the more polar product.

  • Recrystallization: Recrystallization from a suitable solvent system, like hexanes or a mixture of ethanol and water, can also be effective. The product is typically less soluble in these solvents at lower temperatures than the starting material.

Q2: I've attempted recrystallization, but my product is still impure. What could be the issue?

A2: Several factors can affect the efficiency of recrystallization:

  • Incorrect Solvent System: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., high solubility at high temperatures and low solubility at low temperatures). Experiment with different solvent systems.

  • Insufficient Cooling: Ensure the solution is cooled slowly to allow for the formation of pure crystals. A rapid crash-out of the solid can trap impurities. An ice bath can be used for complete crystallization after slow cooling to room temperature.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.

  • Initial Purity: If the initial concentration of the impurity is very high, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The most common commercially available starting material is 4'-bromoacetophenone.[1] Another synthetic route involves the Friedel-Crafts acylation of bromobenzene with 2-chloroacetyl chloride. Therefore, unreacted bromobenzene could also be a potential impurity depending on the synthetic route.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the product from the starting material and other impurities. The product, this compound, should have a different Rf value than the starting material, 4'-bromoacetophenone.

Data Presentation: Purification Method Comparison

Purification MethodPrinciple of SeparationTypical Solvents/EluentsAdvantagesDisadvantages
Recrystallization Difference in solubility between the product and impurities at different temperatures.Hexanes, Ethanol/WaterSimple setup, can yield very pure material, scalable.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel).Hexane/Ethyl Acetate gradientHighly effective for separating compounds with different polarities, can purify complex mixtures.More complex setup, requires larger volumes of solvent, can be less scalable than recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Hexanes
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot hexanes in an Erlenmeyer flask. Add the solvent portion-wise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. To maximize yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry silica with the adsorbed sample onto the top of the prepared column. Add another thin layer of sand on top.

  • Elution: Begin eluting the column with the initial non-polar eluent. The less polar starting material (4'-bromoacetophenone) will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar product, this compound.

  • Fraction Collection: Collect the eluent in small fractions and monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Crude Product (this compound) check_purity Analyze by TLC start->check_purity is_impure Starting Material (e.g., 4'-bromoacetophenone) Present? check_purity->is_impure pure Pure Product is_impure->pure No choose_method Choose Purification Method is_impure->choose_method Yes column_chrom Column Chromatography choose_method->column_chrom High Polarity Difference recrystallization Recrystallization choose_method->recrystallization Good Crystal Formation analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions recrystallize Perform Recrystallization recrystallization->recrystallize combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure Pure Fractions Identified combine_pure->pure check_crystals Analyze Crystals by TLC recrystallize->check_crystals is_pure_recryst Pure? check_crystals->is_pure_recryst is_pure_recryst->pure Yes is_pure_recryst->recrystallization No, Repeat

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol rec_start Crude Product dissolve Dissolve in Minimal Hot Solvent rec_start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals Under Vacuum filter_wash->dry rec_pure Pure Product dry->rec_pure chrom_start Crude Product load_column Prepare Column & Load Sample chrom_start->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_evaporate Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_evaporate chrom_pure Pure Product combine_evaporate->chrom_pure

Caption: General experimental workflows for purification.

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the synthesis of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve reaction outcomes.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield can stem from several factors throughout the experimental process. Consider the following possibilities:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in Friedel-Crafts acylations, insufficient cooling during the addition of reagents can lead to side reactions. Ensure that the reaction is conducted at the optimal temperature and for a sufficient duration as specified in the protocol.[1]

  • Poor Quality of Reagents: The purity of starting materials like bromobenzene, chloroacetyl chloride, 4'-bromoacetophenone, and the Lewis acid catalyst (e.g., AlCl₃) is crucial.[1] Impurities can lead to unwanted side reactions, and moisture can deactivate the catalyst. It is recommended to use freshly distilled or high-purity reagents.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.

  • Catalyst Deactivation: In Friedel-Crafts reactions, the aluminum chloride catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during aqueous workup and optimize your purification technique (recrystallization or column chromatography).

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. The identity of these byproducts depends on the synthetic route used:

  • Friedel-Crafts Acylation Route:

    • Isomeric Products: Acylation of bromobenzene can result in small amounts of the ortho isomer in addition to the desired para isomer.

    • Polysubstitution: Although the acyl group is deactivating, forcing conditions (high temperature or long reaction times) might lead to diacylation.

    • Unreacted Starting Material: A spot corresponding to bromobenzene may be visible if the reaction is incomplete.

  • α-Chlorination of 4'-Bromoacetophenone Route:

    • Di-chlorinated Product: The primary side product is often 1-(4-bromophenyl)-2,2-dichloroethanone. This can be minimized by careful control of the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).

    • Unreacted Starting Material: A spot for 4'-bromoacetophenone will be present if the reaction has not gone to completion.[1]

Q3: The reaction is sluggish or not going to completion. How can I drive it forward?

If you've confirmed via TLC that the reaction has stalled, you can try the following:

  • Check Catalyst Activity: If using a Lewis acid like AlCl₃, its deactivation by moisture is a common culprit. Ensure anhydrous conditions are strictly maintained.[2]

  • Increase Temperature: Cautiously increasing the reaction temperature may improve the rate. However, be aware that this can also promote the formation of side products.

  • Extend Reaction Time: Continue the reaction for a longer period, monitoring periodically with TLC until the starting material is consumed.

  • Reagent Stoichiometry: Ensure the molar ratios of the reactants and catalyst are correct as per the chosen protocol. An excess of the acylating agent is sometimes used to drive the reaction.

Q4: My final product is impure even after the initial workup. What are the most effective purification methods?

  • Recrystallization: This is a highly effective method for purifying solid products like this compound.[1] Common solvents for recrystallization include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane. The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended.[3] A typical eluent system would be a mixture of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it to elute the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main, widely used synthetic routes:

  • Friedel-Crafts Acylation: This method involves the reaction of bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This is an electrophilic aromatic substitution reaction.[4]

  • Alpha-Chlorination of an Acetophenone: This route starts with 4'-bromoacetophenone, which is then chlorinated at the alpha-carbon using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[3]

Q2: What is the role of the Lewis acid (e.g., AlCl₃) in the Friedel-Crafts acylation?

The Lewis acid catalyst plays a critical role in activating the acylating agent. It coordinates with the chlorine atom of chloroacetyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic acylium ion (ClCH₂CO⁺). This acylium ion is the active electrophile that then attacks the aromatic ring of bromobenzene.[5]

Q3: Why is a stoichiometric amount of AlCl₃ often required for Friedel-Crafts acylation, making it not truly "catalytic"?

The product of the reaction, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[2][4] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least a stoichiometric amount of AlCl₃ must be used to ensure the reaction proceeds to completion. The complex is typically broken during the aqueous workup step.[2]

Q4: What are the key safety precautions to consider during this synthesis?

  • Reagent Handling: Chloroacetyl chloride and sulfuryl chloride are corrosive and lachrymatory; handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Aluminum chloride reacts violently with water; handle it in a dry environment.

  • Reaction Conditions: The Friedel-Crafts reaction can be highly exothermic. Ensure proper cooling and slow, controlled addition of reagents to prevent the reaction from running away.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench reactive reagents carefully before disposal.

Data Presentation

The yield of this compound can be influenced by various reaction parameters. The table below summarizes data from literature on the α-chlorination of 4'-bromoacetophenone using sulfuryl chloride (SO₂Cl₂).

Table 1: Effect of Solvent and Temperature on the Yield of this compound via α-Chlorination

ExampleSolventSO₂Cl₂ (Equivalents)TemperatureTime (h)Yield (%)
1MTBE3.0Room Temp.4.550.8
2MTBE1.65Reflux7.070.1
3IPE3.0Room Temp.3.077.8
4DME1.65Room Temp.4.071.4

Data adapted from ChemicalBook synthesis procedures.[3] Abbreviations: MTBE = Methyl tert-butyl ether; IPE = Diisopropyl ether; DME = 1,2-Dimethoxyethane.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation of Bromobenzene

This protocol describes the synthesis of this compound from bromobenzene and chloroacetyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.0 eq) to the suspension with stirring.

  • Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Protocol 2: Synthesis via α-Chlorination of 4'-Bromoacetophenone

This protocol details the synthesis from 4'-bromoacetophenone using sulfuryl chloride.

Materials:

  • 4'-Bromoacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Diisopropyl ether (IPE) or other suitable solvent

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve or suspend 4'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., IPE) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Add sulfuryl chloride (SO₂Cl₂) in a single portion under stirring at room temperature.[3]

  • Stir the reaction mixture at room temperature for the time specified in Table 1 (e.g., 3 hours for IPE). Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully quench the mixture by adding water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine to remove any acidic impurities.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G General Experimental Workflow for Synthesis reagents 1. Reagent Preparation (Anhydrous Solvents, High-Purity Reactants) reaction 2. Reaction Setup (Inert Atmosphere, Controlled Temperature) reagents->reaction monitoring 3. Reaction Monitoring (TLC Analysis) reaction->monitoring workup 4. Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying 5. Drying & Concentration (Anhydrous Salt, Rotary Evaporation) workup->drying purification 6. Purification (Recrystallization or Column Chromatography) drying->purification analysis 7. Product Analysis (NMR, MS, MP) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

G Troubleshooting Flowchart for Low Yield cluster_tlc TLC Analysis cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions / Impurities cluster_loss Product Loss start Low Yield Observed check_tlc Check Final TLC Plate start->check_tlc tlc_sm Starting Material Dominant? check_tlc->tlc_sm tlc_multi Multiple Spots/Streaking? tlc_sm->tlc_multi No incomplete_sol Action: - Extend reaction time - Check catalyst activity - Increase temperature slightly tlc_sm->incomplete_sol Yes side_rxn_sol Action: - Check reagent purity - Optimize temperature control - Improve purification method tlc_multi->side_rxn_sol Yes check_workup Review Workup & Purification Procedure tlc_multi->check_workup No (Clean, single product spot) loss_sol Action: - Ensure complete extraction - Optimize recrystallization solvent/volume - Check for product volatility check_workup->loss_sol

Caption: A decision tree to diagnose and resolve causes of low reaction yield.

References

Troubleshooting low yield in the synthesis of heterocyclic compounds from 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Heterocyclic Compounds from 1-(4-Bromophenyl)-2-chloroethanone

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound to synthesize various heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What types of heterocyclic compounds can be synthesized from this compound?

This compound is an α-haloketone, a versatile building block in heterocyclic synthesis.[1][2] The presence of the reactive α-chloro group and the ketone functionality allows for reactions with a variety of nucleophiles to form different ring systems. Common heterocycles synthesized from this precursor include:

  • Thiazoles: Through reaction with a thioamide (Hantzsch Thiazole Synthesis).[3][4][5]

  • Imidazoles: By reacting with amidines.[6][7][8]

  • Pyridines: In multi-component reactions with a β-ketoester and a nitrogen source like ammonia (Hantzsch Pyridine Synthesis).[9][10][11]

  • Thiophenes: Via the Gewald aminothiophene synthesis, which involves condensation with an α-cyanoester and elemental sulfur.[12][13][14]

Q2: Why is low yield a common problem in these syntheses?

Low yields can arise from several factors, including the purity of the starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), the formation of side products, and incomplete reactions.[15] The reactivity of the α-haloketone itself can lead to self-condensation or other undesired pathways if conditions are not carefully controlled.[1]

Q3: How critical is the quality of this compound?

The purity of this compound is crucial. As an α-haloketone, it can be lachrymatory and may decompose over time, especially when exposed to moisture or light.[16] Impurities can lead to unwanted side reactions, significantly lowering the yield and complicating the purification of the desired product. It is recommended to use a freshly purified or commercially available high-purity reagent.

Troubleshooting Guides by Reaction Type

Hantzsch Thiazole Synthesis

This reaction involves the condensation of an α-haloketone with a thioamide (e.g., thiourea) to form a thiazole ring.[4][16] While generally high-yielding, several issues can lead to poor outcomes.[3]

Q: My Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole is giving a low yield. What are the common causes and solutions?

A: Low yield in this synthesis can be attributed to several factors. Below is a troubleshooting guide:

  • Problem: Incomplete Reaction

    • Possible Cause: Insufficient reaction time or temperature. Many Hantzsch syntheses require heating to proceed at an optimal rate.[16]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider increasing the reaction temperature gradually or extending the reaction time.

  • Problem: Formation of Side Products

    • Possible Cause: The thioamide (e.g., thiourea) may be unstable under the reaction conditions, leading to decomposition or side reactions.[16]

    • Solution: Ensure the quality of the thioamide. Running the reaction under neutral or slightly basic conditions can sometimes mitigate the instability of the thioamide.

  • Problem: Poor Quality of Starting Material

    • Possible Cause: The this compound may have degraded.

    • Solution: Use fresh or properly stored α-haloketone. Verify its purity via melting point or spectroscopic methods before use.

  • Problem: Incorrect Workup Procedure

    • Possible Cause: The thiazole product might be sensitive to the pH during workup, leading to hydrolysis.

    • Solution: Carefully control the pH during neutralization. The product is often poorly soluble in water and can be precipitated by adding a mild base like sodium carbonate solution.[3]

Imidazole Synthesis

The synthesis of imidazoles from this compound typically involves its reaction with an amidine.[6][8]

Q: I am attempting to synthesize a 2,4-disubstituted imidazole, but the yield is poor and the product is impure. What should I check?

A: The condensation of α-haloketones with amidines can be sensitive to reaction conditions.

  • Problem: Low Reactivity/Incomplete Reaction

    • Possible Cause: The chosen solvent may not be optimal for solubilizing both the polar amidine and the less polar α-haloketone.[17]

    • Solution: A mixture of solvents, such as aqueous THF, can be effective.[17] Higher reaction temperatures can also accelerate the condensation.[17]

  • Problem: Side Product Formation

    • Possible Cause: The α-haloketone can decompose under harsh basic conditions.

    • Solution: Use a mild base like potassium bicarbonate, which is sufficient to scavenge the acid produced during the reaction without causing significant degradation of the starting material.[17] It is also recommended to add the α-haloketone solution slowly to the reaction mixture to minimize its concentration at any given time.[17]

  • Problem: Product Isolation Issues

    • Possible Cause: The imidazole product may not precipitate or crystallize easily from the reaction mixture.

    • Solution: If direct precipitation fails, perform an extraction with a suitable organic solvent, followed by washing with water and brine. Purification can then be achieved via column chromatography or recrystallization.[15]

Data Presentation: Optimizing Reaction Conditions

The yield of heterocyclic synthesis is highly dependent on reaction parameters. The tables below summarize the effects of different conditions on yield for representative syntheses.

Table 1: Hantzsch Pyridine Synthesis - Effect of Catalyst and Solvent A model reaction involving the condensation of an aldehyde, ethyl acetoacetate, and ammonium acetate.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux865[9][18]
p-TSAAqueous Micelles (SDS)Ultrasound1.596[9]
Phenylboronic AcidEthanolReflux392[11]
Yb(OTf)₃None (Solvent-free)800.598[11]

Table 2: Gewald Aminothiophene Synthesis - Effect of Catalyst and Solvent A model three-component reaction of a ketone, an active methylene nitrile, and sulfur.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine (stoichiometric)Ethanol50275-85[14]
L-Proline (10)DMF60384[19]
Piperidinium Borate (5)MethanolReflux1.595[20]
None (Microwave)EthanolMW (150W)0.190[14]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Synthesis

This protocol is adapted from standard procedures for the Hantzsch thiazole synthesis.[3]

Materials:

  • This compound

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 mmol, 1.24 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (10 mL) to the flask.

  • Heat the mixture to reflux (approximately 65-70°C) with constant stirring.

  • Monitor the reaction for 30-60 minutes. The progress can be checked by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (indicated by the consumption of the starting ketone), remove the flask from the heat source and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution.

  • Stir the resulting mixture. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and inorganic salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

  • Determine the mass of the dry product and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

G General Troubleshooting Workflow for Low Yield cluster_problem Problem Identification cluster_analysis Initial Analysis & Checks cluster_optimization Reaction Optimization cluster_workup Product Analysis & Workup start Low or No Yield Observed check_sm Verify Purity of Starting Materials (α-haloketone, nucleophile) start->check_sm Start Troubleshooting check_reagents Check Reagents & Solvents (freshness, dryness) check_sm->check_reagents check_setup Review Experimental Setup (temperature, atmosphere) check_reagents->check_setup opt_temp Adjust Temperature (increase or decrease) check_setup->opt_temp If materials are pure opt_time Modify Reaction Time (extend or shorten) opt_temp->opt_time opt_solvent Change Solvent or Catalyst opt_time->opt_solvent opt_conc Vary Reagent Concentration or Order of Addition opt_solvent->opt_conc analyze_side Analyze Byproducts (TLC, NMR, MS) opt_conc->analyze_side If yield is still low modify_workup Modify Workup Procedure (pH control, extraction) analyze_side->modify_workup Identify issue

Caption: A logical workflow for troubleshooting low product yield.

G Synthesis Pathways from this compound start This compound thioamide Thioamide (e.g., Thiourea) amidine Amidine ketoester β-Ketoester + NH₃ cyanoester α-Cyanoester + Sulfur thiazole Thiazole Derivative thioamide->thiazole Hantzsch Synthesis imidazole Imidazole Derivative amidine->imidazole Imidazole Synthesis pyridine Pyridine Derivative ketoester->pyridine Hantzsch Synthesis thiophene Aminothiophene Derivative cyanoester->thiophene Gewald Synthesis

Caption: Potential heterocyclic products from the starting material.

G Simplified Mechanism: Hantzsch Thiazole Synthesis haloketone This compound step1 SN2 Attack (Nucleophilic Substitution) haloketone->step1 thioamide Thiourea (Thioamide) thioamide->step1 intermediate1 Thiouronium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2-Amino-4-(4-bromophenyl)thiazole step3->product

Caption: Key steps in the Hantzsch thiazole formation pathway.

References

Preventing decomposition of 1-(4-Bromophenyl)-2-chloroethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Bromophenyl)-2-chloroethanone to prevent its decomposition.

Troubleshooting Guide

Users may encounter several issues during the storage and use of this compound, primarily due to its reactivity. This guide provides systematic steps to identify and resolve these common problems.

Problem Possible Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., yellowing) - Exposure to light (photodecomposition).- Reaction with atmospheric moisture (hydrolysis).- Presence of impurities.- Store the compound in an amber vial to protect from light.- Ensure the container is tightly sealed and stored in a desiccator.- Purify a small sample by recrystallization and re-analyze.
Appearance of new peaks in analytical spectra (e.g., HPLC, NMR) - Chemical decomposition.- Contamination.- Confirm the identity of the new peaks using techniques like LC-MS or GC-MS.- If decomposition is confirmed, review storage conditions.- If contamination is suspected, review handling procedures and solvent purity.
Inconsistent reaction outcomes - Use of partially decomposed starting material.- Assess the purity of the this compound before use.- If impurities are detected, purify the material prior to the reaction.
Caking or clumping of the solid - Absorption of atmospheric moisture.- Dry the material under vacuum.- Store in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] Specifically, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air.[1][3][4] For added protection, storing the container within a desiccator is advisable.

Q2: What are the primary decomposition pathways for this compound?

A2: As an alpha-haloketone, this compound is susceptible to nucleophilic attack. The primary decomposition pathways during storage are likely hydrolysis due to reaction with atmospheric moisture and potential self-condensation or reaction with other nucleophiles. The presence of an acidic alpha-hydrogen can also lead to base-catalyzed degradation pathways like the Favorskii rearrangement if basic contaminants are present.[5]

Q3: How can I check the purity of my stored this compound?

A3: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity and detection of non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities and decomposition products.

Q4: Can I stabilize this compound for long-term storage?

A4: While no specific stabilizers are commonly added to solid this compound, ensuring stringent storage conditions is the most effective stabilization method. This includes minimizing exposure to light, moisture, and heat. If the compound is to be stored in solution, the choice of a dry, aprotic solvent is critical.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1]

Quantitative Data Summary

Storage Parameter Recommended Condition Non-Ideal Condition Potential Outcome of Non-Ideal Condition Illustrative Decomposition Rate
Temperature 2-8°CRoom Temperature (~25°C)Increased rate of decomposition> 1% per month
Light In the dark (amber vial)Exposure to ambient lightPhotodecomposition> 0.5% per month
Atmosphere Dry, inert (e.g., Argon, Nitrogen)Humid airHydrolysis> 2% per month
Container Tightly sealed[1][3][4]Loosely cappedIncreased exposure to moisture and airVariable, depends on humidity

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a volatile, dry solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any additional peaks to identify potential decomposition products by comparing them with mass spectral libraries.

Visualizations

DecompositionPathway reagent This compound hydrolysis_product 1-(4-Bromophenyl)-2-hydroxyethanone reagent->hydrolysis_product Hydrolysis hcl HCl reagent->hcl Hydrolysis moisture H₂O (Moisture)

Caption: Potential hydrolysis decomposition pathway of this compound.

TroubleshootingWorkflow start Decomposition Suspected check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_testing Perform Purity Analysis (HPLC, NMR, GC-MS) check_storage->analytical_testing pure Purity Acceptable? analytical_testing->pure use_material Proceed with Experiment pure->use_material Yes purify Purify Material (e.g., Recrystallization) pure->purify No retest Re-test Purity purify->retest discard Discard if Purification Fails purify->discard retest->pure

Caption: Troubleshooting workflow for suspected decomposition of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 1-(4-Bromophenyl)-2-chloroethanone.

Section 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a primary reaction for this compound, typically reacting with a thioamide to form a 2-aminothiazole derivative. This reaction is valued for its simplicity and generally high yields.[1][2]

Frequently Asked Questions (FAQs)

Q1: Is a catalyst required for the Hantzsch thiazole synthesis with this compound?

A1: Often, the Hantzsch thiazole synthesis can proceed efficiently without a catalyst, especially when using reactive thioamides like thiourea.[3][4] The reaction is driven by the nucleophilicity of the sulfur in the thioamide and subsequent intramolecular cyclization. However, in some cases, catalysts can be employed to improve reaction rates and yields.

Q2: What are the common solvents used for this reaction?

A2: Ethanol is a widely used solvent for the Hantzsch synthesis.[5] Other options include methanol and mixtures of ethanol and water.[6][7] The choice of solvent can influence reaction time and product yield.

Q3: What are typical reaction conditions?

A3: The reaction is often carried out at reflux temperature for several hours.[5] However, microwave-assisted synthesis has been shown to significantly reduce reaction times to mere minutes.[8]

Q4: Can side reactions occur, and what are the common byproducts?

A4: Yes, side reactions can occur. Potential byproducts include unreacted starting materials if the reaction is incomplete, the formation of an oxazole if the thioamide is contaminated with the corresponding amide, and dimerization or polymerization of the reactants.[5][9]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Impure starting materials (this compound or thioamide).- Purify starting materials by recrystallization or distillation. - Ensure the α-haloketone has been properly stored to prevent decomposition.[1]
Suboptimal reaction conditions (temperature, time).- Gradually increase the reaction temperature and monitor progress by TLC. - Optimize reaction time; prolonged heating can sometimes lead to decomposition.[9]
Incomplete reaction.- Use a slight excess of the thioamide to help drive the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Formation of Multiple Products Formation of isomeric thiazoles.- With N-substituted thioureas, acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. Carefully control the pH to favor a single isomer.[10]
Contamination of thioamide with amide.- Use high-purity thioamide to avoid the formation of oxazole byproducts.[5]
Product is Difficult to Purify Presence of unreacted starting materials or byproducts.- Recrystallization is a common and effective method for purifying the solid thiazole product. - Column chromatography can be used if recrystallization is ineffective.
Quantitative Data: Catalyst and Solvent Effects on Yield
Catalyst Solvent Temperature (°C) Time Yield (%) Reference
NoneEthanolReflux2-4 h~85-95General literature
NoneEthanol/Water (1:1)652-3.5 h79-90[6]
Silica Supported Tungstosilisic AcidEthanol/Water (1:1)652-3.5 h79-90[6][7]
None (Microwave)Ethanol90-13010-20 minHigh[8]
p-Toluenesulfonic acid (PTSA)1,2-dichloroethane (DCE)130 (Microwave)10 min47-78[8]
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add thiourea to the solution and stir to dissolve.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Neutralize the mixture with a 5% sodium bicarbonate solution, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Workflow Diagram

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 1-(4-Bromophenyl)- 2-chloroethanone in Ethanol add_thiourea Add Thiourea start->add_thiourea reflux Heat to Reflux (2-4 hours) add_thiourea->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Pour into Ice Water & Neutralize with NaHCO3 cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize product Pure 2-Amino-4-(4-bromophenyl)thiazole recrystallize->product

Workflow for Hantzsch Thiazole Synthesis.

Section 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

While this compound is an α-haloketone, its corresponding acetophenone (4'-Bromoacetophenone) is a common starting material for Claisen-Schmidt condensation to synthesize chalcones. This section will address catalyst selection for this related and important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is typically base-catalyzed.[11] The base abstracts an acidic α-hydrogen from the acetophenone derivative to form an enolate, which then acts as a nucleophile.[12] Acid catalysts can also be used.[13]

Q2: What are the most common base catalysts used?

A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective base catalysts for this reaction, often used in an ethanolic solution.[13][14]

Q3: Can this reaction be performed under "green" or solvent-free conditions?

A3: Yes, solvent-free Claisen-Schmidt reactions have been successfully carried out by grinding the reactants with a solid base like NaOH.[14][15] This method often leads to high yields and shorter reaction times.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low Yield Inappropriate catalyst concentration.- Optimize the molar ratio of the base catalyst. Typically, 10-20 mol% is a good starting point for solvent-free reactions.[15]
Self-condensation of the acetophenone.- Slowly add the base to the reaction mixture, especially at low temperatures, to minimize self-condensation.
Reversibility of the initial aldol addition.- Ensure the reaction goes to completion to favor the dehydrated and more stable chalcone product.
Formation of Michael Adduct as a Side Product The chalcone product reacts with another molecule of the acetophenone enolate.- This can sometimes be observed in certain solvents like ethanol. Using water as a solvent or solvent-free conditions may prevent this side reaction.[16]
Quantitative Data: Catalyst and Condition Effects on Chalcone Synthesis
Reactants Catalyst Solvent Conditions Yield (%) Reference
4'-Bromoacetophenone, BenzaldehydeNaOHEthanolRoom Temp, stirring~70-90General literature
Cyclohexanone, BenzaldehydeNaOH (20 mol%)NoneGrinding, 5 min98[15]
Cyclohexanone, BenzaldehydeKOH (20 mol%)NoneGrinding, 5 min85[15]
Acetophenone, BenzaldehydeMo10V2/SiO2None50 °C, 20 min96[7]
Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (a Chalcone)

Materials:

  • 4'-Bromoacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4'-bromoacetophenone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH in water and add it dropwise to the reaction mixture, keeping the temperature low.

  • After the addition is complete, continue to stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess base. A precipitate of the crude chalcone should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

Reaction Pathway Diagram

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_catalysis Base Catalysis cluster_reaction Reaction Steps cluster_product Product acetophenone 4'-Bromoacetophenone enolate Enolate Formation (NaOH/EtOH) acetophenone->enolate aldehyde Benzaldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack enolate->nucleophilic_attack dehydration Dehydration nucleophilic_attack->dehydration chalcone (E)-1-(4-bromophenyl)-3- phenylprop-2-en-1-one dehydration->chalcone

Claisen-Schmidt Condensation Pathway.

Section 3: Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring of products derived from this compound offers a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is used for Suzuki-Miyaura coupling of aryl bromides?

A1: Palladium catalysts are the standard for Suzuki-Miyaura reactions.[17] Common precatalysts include Pd(PPh₃)₄ and Pd(OAc)₂.[18]

Q2: What are the key components of a Suzuki-Miyaura reaction?

A2: The reaction requires an aryl halide (in this case, the bromophenyl derivative), an organoboron reagent (like an arylboronic acid), a palladium catalyst, and a base.

Q3: Why is catalyst deactivation a concern in reactions with sulfur- or nitrogen-containing heterocycles?

A3: The sulfur and nitrogen atoms in heterocyclic compounds, such as the thiazole formed in the Hantzsch synthesis, can act as poisons to the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[10][19] This can lead to sluggish or incomplete reactions.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation/poisoning.- For substrates containing heterocycles like thiazole, a higher catalyst loading may be necessary.[10] - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active catalyst and prevent poisoning.[20]
Inefficient pre-catalyst reduction.- Ensure that the reaction conditions (solvent, base) are suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species.[20]
Poor quality of boronic acid.- Use fresh, high-quality boronic acid or consider using more stable derivatives like pinacol esters.[21]
Formation of Side Products Homocoupling of the boronic acid.- Ensure the reaction is performed under strictly anaerobic conditions.
Protodeboronation (loss of the boronic acid group).- Use anhydrous solvents and reagents to minimize this side reaction.[21]
Quantitative Data: Catalyst Systems for Suzuki Coupling of Aryl Bromides
Aryl Bromide Boronic Acid Catalyst Base Solvent Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane60[18]
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (0.5 mol%)KOHWater94[22]
4-BromoacetophenonePhenylboronic acidMagnetic Pd(II)-N₂O₂ (0.25 mmol%)Na₂CO₃DMA>99[23]

Logical Relationship Diagram

Suzuki_Coupling_Logic cluster_inputs Reaction Inputs cluster_process Catalytic Cycle cluster_outputs Reaction Outputs ArylBromide Aryl Bromide (e.g., 4-(4-bromophenyl)thiazole) OxidativeAddition Oxidative Addition ArylBromide->OxidativeAddition BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation SideProducts Side Products (Homocoupling, Protodeboronation) BoronicAcid->SideProducts Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->OxidativeAddition Base Base (e.g., K3PO4) Base->Transmetalation Solvent Solvent (e.g., Dioxane) OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regenerates Catalyst CoupledProduct Biaryl Product ReductiveElimination->CoupledProduct

Logical Relationships in Suzuki-Miyaura Coupling.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2-chloroethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the influence of solvent on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound with a nucleophile, and how does the solvent affect it?

A1: The reaction of this compound, an α-haloketone, with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom (the one bonded to the chlorine), and the chloride ion (the leaving group) departs simultaneously.

The solvent plays a critical role in the SN2 reaction rate. The choice of solvent can dramatically influence the nucleophilicity of the attacking species. Solvents are generally classified as polar protic (e.g., water, methanol, ethanol) and polar aprotic (e.g., acetone, acetonitrile, DMF, DMSO).

  • Polar aprotic solvents are generally preferred for SN2 reactions. They are polar enough to dissolve the reactants but do not have acidic protons. This means they can solvate the cation (counter-ion of the nucleophile) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.

  • Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it. This stabilization of the nucleophile lowers its energy and makes it less reactive, thus slowing down the SN2 reaction.

Q2: How do substituents on the phenyl ring of a phenacyl halide affect its reactivity in SN2 reactions?

A2: Substituents on the phenyl ring of phenacyl halides, such as this compound, can influence the reaction rate through electronic effects. The carbonyl group in α-haloketones already enhances reactivity compared to simple alkyl halides by stabilizing the transition state.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) at the para position increase the electron density on the phenyl ring. This can slightly increase the reaction rate by further stabilizing the transition state.

  • Electron-withdrawing groups (e.g., -NO₂) at the para position decrease the electron density on the phenyl ring. This can decrease the reaction rate.

The following table summarizes the effect of para-substituents on the second-order rate constants for the SN2 reaction of various substituted phenacyl chlorides with aniline in methanol at 35°C.

Substituent (X) at para-positionSecond-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹)
H1.85 x 10⁻⁴
CH₃2.50 x 10⁻⁴
OCH₃3.15 x 10⁻⁴

This data illustrates that electron-donating groups lead to a modest increase in the reaction rate.

Troubleshooting Guides

Problem 1: The reaction is proceeding much slower than expected.

  • Possible Cause: The choice of solvent may be inhibiting the reaction.

    • Solution: If you are using a polar protic solvent like methanol or ethanol, consider switching to a polar aprotic solvent such as acetone, acetonitrile, or DMF. These solvents are known to accelerate SN2 reactions.

  • Possible Cause: The nucleophile may be too weak or sterically hindered.

    • Solution: Ensure you are using a sufficiently strong nucleophile. Also, consider the steric bulk of the nucleophile; less hindered nucleophiles react faster in SN2 reactions.

  • Possible Cause: The temperature of the reaction is too low.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination.

Problem 2: Inconsistent or non-reproducible kinetic data is being obtained.

  • Possible Cause: Traces of water in the solvent can affect the reaction, especially in aprotic solvents.

    • Solution: Ensure that your solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • Possible Cause: The concentration of the reactants is not accurately known.

    • Solution: Prepare fresh solutions of your reactants and accurately determine their concentrations. For the nucleophile, if it is a solid, ensure it is properly dried before weighing.

  • Possible Cause: The temperature of the reaction is not being adequately controlled.

    • Solution: Use a thermostated bath to maintain a constant and uniform temperature throughout the experiment.

Problem 3: An unexpected side product is being formed.

  • Possible Cause: If a strong, sterically hindered base is used as the nucleophile, an E2 (elimination) reaction may compete with the SN2 reaction.

    • Solution: Use a less hindered nucleophile that is also a good nucleophile but a weaker base. Lowering the reaction temperature can also favor the SN2 pathway over elimination.

  • Possible Cause: The substrate, this compound, can undergo self-condensation or other side reactions under certain conditions.

    • Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of the nucleophile.

Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectrophotometry

This method is suitable when the product of the reaction has a different UV-Vis absorption spectrum from the reactants.

Materials:

  • This compound

  • Nucleophile (e.g., aniline, sodium azide)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Determine λmax: Record the UV-Vis spectra of the reactant and the expected product to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly and the reactant's absorbance is minimal.

  • Equilibrate Temperature: Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 35°C ± 0.1°C).

  • Initiate Reaction: In a quartz cuvette, pipette the nucleophile solution. To initiate the reaction, rapidly add a small, known volume of the this compound stock solution and quickly mix the contents.

  • Data Collection: Immediately begin recording the absorbance at the predetermined λmax at regular time intervals. Continue data collection until there is no significant change in absorbance, indicating the reaction is complete.

  • Data Analysis: The pseudo-first-order rate constant (kobs) can be obtained by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing kobs by the concentration of the reactant in excess.

Protocol 2: Monitoring Reaction Kinetics using Conductometry

This method is suitable for SN2 reactions that produce ionic products, leading to a change in the conductivity of the solution over time.

Materials:

  • This compound

  • Nucleophile (e.g., a tertiary amine)

  • Anhydrous solvent with a low dielectric constant

  • Conductivity meter with a probe

  • Thermostated reaction vessel

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Equilibrate Temperature: Equilibrate the stock solutions and the reaction vessel in a thermostated water bath to the desired reaction temperature.

  • Initiate Reaction: Place the nucleophile solution in the reaction vessel. To initiate the reaction, rapidly add a known volume of the this compound stock solution with vigorous stirring and simultaneously start a stopwatch.

  • Data Collection: Record the conductance (Gt) at regular time intervals until the reaction is approximately 80-90% complete.

  • Determine G∞: To obtain the conductance at infinite time (G∞), prepare a solution corresponding to the complete reaction by dissolving the expected product at its final concentration and measure its conductance.

  • Data Analysis: The rate constant can be determined by plotting log(G∞ - Gt) versus time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Substrate & Nucleophile) temp_equil Equilibrate Temperature prep_stock->temp_equil initiate Initiate Reaction (Mix Reactants) temp_equil->initiate monitor Monitor Progress (UV-Vis or Conductometry) initiate->monitor plot Plot Kinetic Data monitor->plot calculate Calculate Rate Constants plot->calculate

Caption: General experimental workflow for kinetic studies.

logical_relationship cluster_solvent Solvent Type cluster_effect Effect on Nucleophile cluster_rate Reaction Rate protic Polar Protic (e.g., Methanol) solvation Strong Solvation (Solvent Cage) protic->solvation aprotic Polar Aprotic (e.g., Acetone) no_solvation Weak Solvation ('Naked' Nucleophile) aprotic->no_solvation slow_rate Slower SN2 Rate solvation->slow_rate fast_rate Faster SN2 Rate no_solvation->fast_rate

Caption: Logical relationship between solvent type and SN2 reaction rate.

Technical Support Center: Monitoring Reactions with 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2-chloroethanone.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, a common α-haloketone used in the synthesis of various compounds, including thiazoles.

Issue 1: Reaction is slow or incomplete.

  • Question: My reaction is proceeding very slowly, or the starting material is not being fully consumed, as indicated by Thin Layer Chromatography (TLC). What can I do?

  • Answer:

    • Check Reagent Purity and Stoichiometry: Ensure that this compound and other reactants are pure. Impurities can inhibit the reaction. Verify that the molar ratios of your reactants are correct. For reactions like the Hantzsch thiazole synthesis, a slight excess of the thioamide (e.g., thiourea) is often used.[1]

    • Increase Temperature: Many reactions involving α-haloketones are conducted at elevated temperatures.[2] If you are running the reaction at room temperature, consider gently heating the reaction mixture. For the Hantzsch thiazole synthesis, heating to around 100°C in a solvent like methanol is common.[2]

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. For the Hantzsch thiazole synthesis, polar protic solvents like ethanol or methanol are typically used.[2][3] If you are using a different solvent, consider switching to one of these.

    • Catalyst: Some reactions may require a catalyst. For instance, in the Hantzsch thiazole synthesis, the reaction can be acid-catalyzed, which may alter the regioselectivity.[4]

Issue 2: Multiple spots observed on TLC, indicating side products.

  • Question: My TLC plate shows the disappearance of the starting material, but instead of a single product spot, I see multiple new spots. What could be the cause?

  • Answer:

    • Favorskii Rearrangement: In the presence of a base (like an alkoxide or hydroxide), α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[5][6][7] If your reaction conditions are basic, this is a likely side reaction. The mechanism involves the formation of a cyclopropanone intermediate.[5][7] To avoid this, run the reaction under neutral or acidic conditions if possible.

    • Formation of α,β-Unsaturated Ketones: Under certain basic conditions, α,α'-dihaloketones can eliminate HX to form α,β-unsaturated carbonyl compounds.[5][6] While your starting material is a mono-halo ketone, impurities or reaction conditions could potentially lead to such side products.

    • Impure Starting Materials: The presence of impurities in your this compound or other reagents can lead to the formation of multiple products.[8] Always ensure the purity of your starting materials.

Issue 3: Difficulty in monitoring reaction progress by TLC.

  • Question: I am having trouble getting a clear separation of my starting material and product on the TLC plate. How can I optimize my TLC conditions?

  • Answer:

    • Solvent System Optimization: The key to good separation on TLC is finding the right solvent system (eluent). A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] You can vary the ratio of these solvents to achieve better separation. The goal is to have the starting material run to an Rf value of about 0.5.[9]

    • Using a Co-spot: To confirm the identity of the spots, it is good practice to use a three-lane spotting technique on your TLC plate: one lane for the starting material, one for the reaction mixture, and a "co-spot" in the middle where both the starting material and reaction mixture are spotted on top of each other.[10] This helps in distinguishing the starting material from the product, especially if their Rf values are similar.

    • Visualization: this compound and many of its derivatives are UV-active due to the aromatic ring. Use a UV lamp (254 nm) to visualize the spots.[8] Staining with agents like potassium permanganate can also be used to visualize compounds that are not UV-active.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions with this compound?

A1: The two most common methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC is a quick and simple qualitative method to observe the disappearance of the starting material and the appearance of the product.[8][9]

  • NMR spectroscopy provides more detailed quantitative and structural information.[11] You can take aliquots from the reaction mixture at different time points and analyze them by ¹H NMR to determine the ratio of starting material to product. Low-field benchtop NMR spectrometers can even be used for real-time reaction monitoring.[11]

Q2: How do I prepare a sample from my reaction mixture for TLC analysis?

A2: Take a small aliquot (a few drops) from your reaction mixture using a capillary tube.[9] If the reaction is in an organic solvent with no inorganic salts, you can spot it directly onto the TLC plate. If there are solids or highly polar solvents like water, you may need to perform a micro-workup by diluting the aliquot with a more volatile organic solvent (like ethyl acetate), and removing any solids or aqueous layer before spotting.[9]

Q3: What are the characteristic ¹H NMR signals for this compound that I should monitor?

A3: The key signals to monitor for this compound are the singlet for the methylene protons (–CH₂Cl) adjacent to the carbonyl group, which typically appears around 4.8 ppm, and the aromatic protons on the bromophenyl ring, which appear as doublets around 7.7 and 7.9 ppm. As the reaction progresses, the intensity of these signals will decrease, and new signals corresponding to the product will appear.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to monitor my reaction?

A4: Yes, HPLC is an excellent quantitative technique for monitoring reaction progress. You can develop a reverse-phase HPLC method to separate the starting material, product, and any impurities.[12] This will allow you to accurately determine the conversion of the starting material and the formation of the product over time. A typical mobile phase could consist of acetonitrile and water with a small amount of acid like formic or phosphoric acid.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Hantzsch thiazole synthesis, a common reaction involving α-haloketones like this compound.

ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
p-Bromoacetophenone, Thiourea, IodineReflux12-90-95[13]
2-Bromoacetophenone, ThioureaMethanol1000.599[1][2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeEthanol/Water65-79-90[3]

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Thiazole Synthesis

This protocol is adapted from established methods for the Hantzsch synthesis.[2][14][15]

Materials:

  • This compound

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol, 1.2 equivalents).

  • Add methanol (10 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.

  • Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting α-haloketone spot.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold 5% sodium carbonate solution (20 mL) while stirring.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with plenty of cold deionized water to remove unreacted thiourea and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(4-bromophenyl)thiazole.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound and Thiourea in Methanol setup Set up reflux apparatus reagents->setup heat Heat to reflux with stirring setup->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete precipitate Pour into Na2CO3 solution cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash purify Recrystallize from Ethanol/Water wash->purify product Pure 2-Amino-4-(4-bromophenyl)thiazole purify->product troubleshooting_workflow cluster_incomplete Incomplete Reaction cluster_side_products Multiple Products on TLC cluster_tlc Poor TLC Separation start Reaction Issue Observed check_reagents Check reagent purity and stoichiometry start->check_reagents favorskii Check for basic conditions (Favorskii rearrangement) start->favorskii optimize_solvent Optimize TLC eluent system start->optimize_solvent increase_temp Increase reaction temperature check_reagents->increase_temp change_solvent Change to a more suitable solvent increase_temp->change_solvent solution Problem Resolved change_solvent->solution check_impurities Analyze purity of starting materials favorskii->check_impurities check_impurities->solution use_cospot Use a co-spot for confirmation optimize_solvent->use_cospot use_cospot->solution hantzsch_mechanism reagents This compound + Thiourea intermediate1 Nucleophilic attack of Sulfur on α-carbon reagents->intermediate1 intermediate2 Intramolecular cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-Amino-4-(4-bromophenyl)thiazole intermediate3->product favorskii_mechanism start α-Haloketone + Base enolate Formation of enolate start->enolate cyclopropanone Intramolecular cyclization to form cyclopropanone enolate->cyclopropanone nucleophilic_attack Nucleophilic attack of base on carbonyl cyclopropanone->nucleophilic_attack rearrangement Ring opening and rearrangement nucleophilic_attack->rearrangement product Carboxylic acid derivative rearrangement->product

References

Work-up procedure for reactions involving 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Bromophenyl)-2-chloroethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a bifunctional compound with two electrophilic sites (the α-carbon and the carbonyl carbon), making it a valuable precursor for various heterocyclic syntheses.[1] Common reactions include:

  • Hantzsch Pyridine Synthesis: To form substituted pyridine derivatives.[2][3][4]

  • Chalcone Synthesis: Through condensation reactions like the Claisen-Schmidt condensation with aldehydes.[5][6][7][8]

  • Thiazole Synthesis: By reacting with thioamides or thioureas.[1]

  • General Nucleophilic Substitutions: The α-chloro group is a good leaving group, readily reacting with various nucleophiles (e.g., amines, thiols, carboxylates) to form a wide range of intermediates.[9][10]

Q2: How should I store this compound?

A2: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Q3: The reagent has a yellowish tint. Is it still usable?

A3: A slight yellowish color is common and does not typically indicate significant degradation. However, a dark brown or black color may suggest decomposition. Purity can be checked by TLC or melting point analysis. If significant impurities are suspected, recrystallization from a suitable solvent like ethanol may be necessary.

Q4: What is the primary safety concern when working with this compound?

A4: this compound is an α-haloketone and a potent lachrymator, meaning it can cause severe eye irritation and tearing. It is also an alkylating agent.[1] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reagent degradation (especially if old or improperly stored).2. Incomplete reaction.3. Product loss during work-up.[11]4. Incorrect reaction conditions (temperature, solvent, catalyst).1. Check the purity of the starting material via TLC or melting point. Recrystallize if necessary.2. Monitor the reaction progress using TLC. Extend the reaction time if starting material is still present.3. Check the aqueous layer for your product, as it might be more water-soluble than expected.[11] Ensure the pH during extraction is appropriate to keep your product in the organic phase.4. Review the literature for optimized conditions. For instance, Hantzsch syntheses can be sensitive to the catalyst and solvent used.[2][4]
Formation of Multiple Products/Side Reactions 1. Use of strong bases with the α-haloketone can lead to side reactions like Favorskii rearrangement.[1][12]2. Self-condensation of the ketone.3. Over-alkylation if the product is also nucleophilic.1. Use milder, non-nucleophilic bases where possible. Reactions with α-haloketones are often best performed with less basic nucleophiles.[12]2. Control the reaction temperature and add reagents slowly to minimize side reactions.3. Use a controlled stoichiometry of the nucleophile and monitor the reaction closely.
Difficulty in Product Purification 1. Product co-elutes with starting material or byproducts during column chromatography.2. Product is an oil and difficult to crystallize.1. Adjust the solvent system for column chromatography to achieve better separation. If a byproduct is highly polar (e.g., triphenylphosphine oxide), a pre-filtration through a silica plug with a non-polar solvent can be effective.[13]2. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. If that fails, consider purification by distillation under reduced pressure if the product is thermally stable.
Emulsion Formation During Aqueous Work-up 1. The densities of the organic and aqueous layers are too similar.2. Presence of polar, high molecular weight byproducts.1. Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[14]2. Allow the mixture to stand for an extended period.[14]3. As a last resort, filter the entire mixture through a pad of Celite.[14]
TLC shows product before work-up, but it disappears after. 1. The product is unstable to the acidic or basic conditions of the work-up.[11]2. The product is water-soluble and was lost in the aqueous washes.1. Test the stability of your compound by treating a small sample with the acid/base solution you plan to use and monitor by TLC.[11] If unstable, use a neutral wash (water, brine) instead.2. Before discarding the aqueous layers, back-extract them with a fresh portion of organic solvent. You can also analyze the aqueous layer by TLC.[11]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for common transformations involving this compound and related α-haloketones. Note that yields are highly substrate- and condition-dependent.

Reaction TypeReactantsCatalyst/SolventTemp.TimeYield (%)Reference
Chalcone Synthesis Aromatic AldehydeKOH / EthanolRT24 h~85-95%[7]
Hantzsch Pyridine Synthesis Ethyl Acetoacetate, Aldehyde, NH₄OAcp-TSA / Aqueous Micelles (Ultrasonic)RT->90%[2]
Thiazole Synthesis ThioureaEthanolReflux3 h~80-90%[1]
Synthesis of this compound p-BromoacetophenoneSulfonyl chlorideVariesVaries-[15]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring at room temperature, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise to the mixture.[6][7]

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with dilute HCl until the solution is neutral (pH ~7). The chalcone product will precipitate as a solid.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: General Procedure for Hantzsch Pyridine Synthesis
  • Reaction Setup: In a one-pot synthesis, combine the aldehyde (1 equivalent), this compound (acting as the β-ketoester component, 2 equivalents), and a nitrogen source like ammonium acetate (NH₄OAc) in a suitable solvent such as ethanol or glycerol.[3][16]

  • Catalysis: For improved yields and milder conditions, a catalyst like p-toluenesulfonic acid (p-TSA) can be used, and the reaction can be performed under ultrasonic irradiation in an aqueous micellar solution.[2]

  • Reaction: Heat the mixture to reflux or stir at room temperature, depending on the chosen method, for several hours. The initial product is a 1,4-dihydropyridine.

  • Aromatization: The dihydropyridine intermediate is often oxidized in the same pot to the final pyridine product. This can be achieved by adding an oxidizing agent like ferric chloride (FeCl₃) or simply by exposure to air during work-up.[2]

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualized Experimental Workflow

Below is a generalized workflow for a typical reaction involving this compound followed by an aqueous work-up and purification.

G General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A 1. Combine Reactants (e.g., this compound, Nucleophile, Solvent) B 2. Add Catalyst/Reagent A->B C 3. Heat/Stir & Monitor (e.g., via TLC) B->C D 4. Quench Reaction (e.g., add water or ice) C->D Reaction Complete E 5. Liquid-Liquid Extraction (Organic Solvent + Aqueous Washes) D->E F 6. Separate Layers E->F G 7. Dry Organic Layer (e.g., Na2SO4) F->G H 8. Filter & Concentrate (Rotary Evaporation) G->H I 9. Purify Crude Product (Column Chromatography or Recrystallization) H->I Crude Product J 10. Characterize Pure Product (NMR, MS, MP) I->J

A generalized workflow for synthesis using this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 1-(4-Bromophenyl)-2-chloroethanone is a valuable building block in the synthesis of various pharmaceutical agents and functional materials. This guide provides a comprehensive comparison of two primary synthetic routes to this compound: the α-chlorination of 4'-bromoacetophenone and the Friedel-Crafts acylation of bromobenzene. This analysis, supported by experimental data, aims to inform the selection of the most suitable protocol based on factors such as yield, purity, reaction time, and safety considerations.

Comparison of Synthesis Protocols

The selection of a synthetic route is a critical decision in chemical production, influenced by a variety of factors beyond just the chemical transformation itself. The following table summarizes the key quantitative metrics for the two primary methods of synthesizing this compound.

ParameterProtocol 1: α-Chlorination of 4'-BromoacetophenoneProtocol 2: Friedel-Crafts Acylation of Bromobenzene
Starting Materials 4'-Bromoacetophenone, Sulfuryl ChlorideBromobenzene, Chloroacetyl Chloride, Aluminum Chloride
Typical Yield 70-90%[1]65-85%[2]
Reported Purity >98% (after recrystallization)>97% (after distillation/recrystallization)
Reaction Time 1-4 hours[1]3-6 hours[2]
Key Safety Concerns Use of corrosive and toxic sulfuryl chloride.[3][4]Handling of highly reactive and corrosive aluminum chloride.[5][6][7][8]

Experimental Protocols

Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on established laboratory procedures and offer a step-by-step guide for the synthesis of this compound.

Protocol 1: α-Chlorination of 4'-Bromoacetophenone

This method involves the direct chlorination of the α-carbon of 4'-bromoacetophenone using a chlorinating agent such as sulfuryl chloride.

Materials:

  • 4'-Bromoacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-bromoacetophenone in dichloromethane.

  • Slowly add sulfuryl chloride dropwise to the solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Protocol 2: Friedel-Crafts Acylation of Bromobenzene

This classic electrophilic aromatic substitution reaction involves the acylation of bromobenzene with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride.

Materials:

  • Bromobenzene

  • Chloroacetyl chloride (ClCOCH₂Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath and slowly add chloroacetyl chloride dropwise from the dropping funnel.

  • After the formation of the acylium ion complex, add bromobenzene dropwise to the reaction mixture while maintaining the low temperature.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-5 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation or recrystallization to obtain this compound.

Visualizing the Synthesis Pathways

To further elucidate the experimental processes and the logical relationship between the two synthetic approaches, the following diagrams are provided.

experimental_workflow_chlorination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 4'-Bromoacetophenone reaction α-Chlorination in Dichloromethane start1->reaction start2 Sulfuryl Chloride start2->reaction quench Quench with NaHCO₃ reaction->quench extract Extraction quench->extract dry Drying extract->dry purify Recrystallization dry->purify product 1-(4-Bromophenyl)- 2-chloroethanone purify->product

Experimental workflow for the α-chlorination of 4'-bromoacetophenone.

experimental_workflow_friedel_crafts cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 Bromobenzene reaction Friedel-Crafts Acylation in Dichloromethane start1->reaction start2 Chloroacetyl Chloride start2->reaction start3 Aluminum Chloride start3->reaction decompose Decompose with HCl/Ice reaction->decompose extract Extraction decompose->extract dry Drying extract->dry purify Vacuum Distillation or Recrystallization dry->purify product 1-(4-Bromophenyl)- 2-chloroethanone purify->product

Experimental workflow for the Friedel-Crafts acylation of bromobenzene.

comparative_logic cluster_goal Synthesis Goal cluster_routes Synthetic Routes cluster_considerations Key Considerations goal This compound route1 Protocol 1: α-Chlorination goal->route1 Achieved via route2 Protocol 2: Friedel-Crafts Acylation goal->route2 Achieved via yield Yield route1->yield purity Purity route1->purity time Reaction Time route1->time safety Safety route1->safety cost Starting Material Cost route1->cost route2->yield route2->purity route2->time route2->safety route2->cost

Comparative logic of the two synthesis routes.

References

Spectroscopic analysis and confirmation of 1-(4-Bromophenyl)-2-chloroethanone structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Analysis for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of progress. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 1-(4-Bromophenyl)-2-chloroethanone. By presenting experimental data from closely related analogs, this document serves as a practical reference for researchers, scientists, and professionals in drug development, offering insights into the expected spectral characteristics and the methodologies to obtain them.

Comparative Spectroscopic Data Analysis

To facilitate a clear understanding of the expected spectral data for this compound, this section presents a comparative summary of spectroscopic information for this target compound and two structurally similar alternatives: 2-bromo-1-(4-bromophenyl)ethanone and 1-(4-chlorophenyl)-2-bromoethanone. The data is organized into tables for easy comparison of ¹H NMR, ¹³C NMR, and IR spectral features.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)
This compound (Expected) ~7.7-7.9 (d, 2H), ~7.6-7.8 (d, 2H)~4.5-4.8 (s, 2H)
2-bromo-1-(4-bromophenyl)ethanone[1]7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H)4.12 (s, 2H)
2-bromo-1-(4-chlorophenyl)ethanone[1]7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)4.42 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₂- Carbon (ppm)
This compound (Expected) ~190-192~128-135~45-50
2-bromo-1-(4-bromophenyl)ethanone[1]190.4132.6, 132.2, 130.4, 129.330.4
2-bromo-1-(4-chlorophenyl)ethanone[1]190.2140.5, 132.2, 130.3, 129.230.4

Table 3: IR Spectroscopic Data Comparison

CompoundC=O Stretch (cm⁻¹)C-Cl/C-Br Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound (Expected) ~1690-1710~650-800~3000-3100
1-(4-Bromophenyl)ethanone[2][3]1685-3050
2-bromo-1-(4-(benzyloxy)phenyl)ethanone[1]1683Not specified3028

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

  • The final solution depth in the NMR tube should be around 4-5 cm.[4]

  • Cap the NMR tube securely.

Instrumentation and Analysis:

  • The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically 0 to 220 ppm.

  • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

Instrumentation and Analysis:

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

  • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column (e.g., a 5% phenyl polymethylsiloxane column).

  • A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a short period, and then ramps up to a higher temperature (e.g., 300 °C).[8]

  • The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

  • The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Visualization of the Analytical Workflow

To provide a clear overview of the process of spectroscopic analysis and structural confirmation, the following diagram illustrates the logical workflow from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation & Confirmation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep GCMS_Prep Dissolve in Volatile Solvent Sample->GCMS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR FTIR FTIR Spectroscopy FTIR_Prep->FTIR GCMS GC-MS Analysis GCMS_Prep->GCMS NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data GCMS_Data Mass Spectrum & Retention Time GCMS->GCMS_Data Interpretation Spectral Interpretation & Data Comparison NMR_Data->Interpretation FTIR_Data->Interpretation GCMS_Data->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

References

A Comparative Analysis of Reactivity: 1-(4-Bromophenyl)-2-chloroethanone vs. 2-bromo-1-(4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is critical for efficient and successful outcomes. Alpha-haloketones are a class of highly versatile synthetic intermediates, prized for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. Their utility is largely dictated by the nature of the halogen at the alpha-carbon. This guide provides a detailed comparison of the reactivity of two closely related α-haloketones: 1-(4-Bromophenyl)-2-chloroethanone and 2-bromo-1-(4-bromophenyl)ethanone.

Theoretical Background: Understanding Reactivity in α-Haloketones

The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced by the presence of the adjacent carbonyl group.[1][2] This electron-withdrawing group polarizes the carbon-halogen bond, rendering the α-carbon more electrophilic and thus more susceptible to attack by nucleophiles.[2] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The primary determinant of reactivity when comparing two α-haloketones with the same carbon skeleton is the leaving group ability of the halogen atom. An effective leaving group is a species that is stable on its own after detaching from the parent molecule. For halogens, the leaving group ability follows the trend: I > Br > Cl > F.[1] This is because larger halide ions (like bromide) can better distribute the negative charge, making them more stable and therefore better leaving groups than smaller, more electronegative halide ions (like chloride).

Consequently, 2-bromo-1-(4-bromophenyl)ethanone is expected to be significantly more reactive than this compound in nucleophilic substitution reactions.

G General S_N2 Reaction Mechanism of α-Haloketones cluster_reactants Reactants cluster_transition Transition State cluster_products Products Reactant Nu⁻ Nucleophile R-C(=O)-CH₂-X α-Haloketone TS Nu···CH₂(R)C=O···X Reactant->TS Attack Product R-C(=O)-CH₂-Nu Substituted Ketone X⁻ Halide Ion TS->Product Leaving Group Departure

Caption: SN2 mechanism for α-haloketone substitution.

Comparative Reactivity Data

CompoundRelative Rate of Reaction with Aniline (Ethanol, 25°C)
Phenacyl Chloride 1
Phenacyl Bromide 10.5

This data is illustrative of the general reactivity trend. The presence of the 4-bromo substituent on the phenyl ring is not expected to alter the fundamental reactivity order of the C-Br versus the C-Cl bond.

The significantly higher reaction rate for the bromo-substituted ketone confirms that bromide is a superior leaving group to chloride, leading to a more facile nucleophilic substitution.

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a comparative kinetic study can be performed. The following protocol outlines a general procedure for reacting the α-haloketones with a model nucleophile, such as 4-chlorophenol, and monitoring the reaction progress.

Objective: To compare the rate of reaction of this compound and 2-bromo-1-(4-bromophenyl)ethanone with 4-chlorophenol.

Materials:

  • This compound

  • 2-bromo-1-(4-bromophenyl)ethanone

  • 4-Chlorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Set up two identical round-bottom flasks, each equipped with a magnetic stir bar.

  • Reagent Addition (Flask A): To the first flask, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol), 4-chlorophenol (1.0 mmol), and anhydrous potassium carbonate (1.1 mmol).

  • Reagent Addition (Flask B): To the second flask, add this compound (1.0 mmol), 4-chlorophenol (1.0 mmol), and anhydrous potassium carbonate (1.1 mmol).

  • Solvent Addition: Add an equal volume of anhydrous DMF (e.g., 10 mL) to each flask.

  • Reaction Initiation: Begin stirring both reaction mixtures simultaneously at room temperature. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting material and the appearance of the product.

  • Reaction Quench: Once the reaction in the flask containing the bromo-ketone is complete (as indicated by TLC), quench both reactions simultaneously by adding an equal volume of water to each flask.

  • Workup:

    • Transfer each reaction mixture to a separate separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts for each reaction, wash with brine solution, and dry over anhydrous magnesium sulfate.

  • Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Determine the yield of the crude product for each reaction.

    • Analyze the reaction time for each by reviewing the TLC data to provide a semi-quantitative comparison of reactivity. For a fully quantitative analysis, aliquots can be analyzed by GC-MS or HPLC at set time points.

G Workflow for Comparative Reactivity Study cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis A Flask A: Bromo-ketone + Nucleophile + Base AddSolvent Add DMF to both flasks Start timer and stirring B Flask B: Chloro-ketone + Nucleophile + Base Monitor Monitor via TLC at regular intervals AddSolvent->Monitor Quench Quench both reactions with water Monitor->Quench When Flask A is complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layers (MgSO4) Extract->Dry Analyze Analyze yield and reaction time Dry->Analyze

References

Unveiling the Biological Potential: A Comparative Analysis of 1-(4-Bromophenyl)-2-chloroethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 1-(4-Bromophenyl)-2-chloroethanone derivatives against standard antimicrobial and anticancer agents. The following sections summarize quantitative data, detail experimental protocols, and visualize key biological pathways and workflows to offer a comprehensive understanding of these compounds' potential.

Antimicrobial Activity: Thiazole Derivatives Emerge as Promising Candidates

Derivatives of this compound, particularly those incorporating a thiazole ring, have demonstrated notable antimicrobial properties. While direct comparative studies with a broad range of standard antibiotics are limited, the available data suggests promising activity against various bacterial and fungal strains.

A study focused on the synthesis of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives reported significant in vitro antimicrobial activity.[1] These compounds were evaluated against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger).[1] Although specific Minimum Inhibitory Concentration (MIC) values were not provided in the abstract, the study indicates that all newly synthesized compounds exhibited promising results.[1]

Another study on N-(4-Bromophenyl)furan-2-carboxamide, synthesized from a related precursor, showed excellent activity against multidrug-resistant pathogens, with MIC values as low as 6.25 µg/mL against Carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), and Enterobacter cloacae (CREC).[2]

Table 1: Antimicrobial Activity of this compound Derivatives and Standard Antibiotics

Compound/StandardOrganismActivity MetricValueReference
3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivativesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus nigerQualitativePromising Activity[1]
N-(4-Bromophenyl)furan-2-carboxamideCarbapenem-resistant Acinetobacter baumannii (CRAB)MIC6.25 µg/mL[2]
N-(4-Bromophenyl)furan-2-carboxamideCarbapenem-resistant Klebsiella pneumoniae (CRKP)MIC6.25 µg/mL[2]
N-(4-Bromophenyl)furan-2-carboxamideCarbapenem-resistant Enterobacter cloacae (CREC)MIC6.25 µg/mL[2]
N-(4-Bromophenyl)furan-2-carboxamideMethicillin-resistant Staphylococcus aureus (MRSA)MIC12.5 µg/mL[2]
CiprofloxacinE. coli, S. aureusMIC0.018 µg/mL[3]
DoxorubicinBreast Cancer Cell Lines (MCF-7, MDA-MB-231)IC5017.52 - 44.66 µM[4]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Anticancer Activity: Chalcone Derivatives Show Potent Cytotoxicity

Chalcone derivatives of this compound have emerged as a significant class of compounds with potent anticancer activities. These derivatives have been evaluated against a variety of cancer cell lines, often demonstrating cytotoxicity comparable to or, in some cases, exceeding that of standard chemotherapeutic agents like doxorubicin.

For instance, a study on (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, reported cytotoxic effects against several cancer cell lines.[5] Another study on chalcone-based phenothiazine derivatives, which share structural similarities, showed potent activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells, with some derivatives exhibiting IC50 values as low as 7.14 µg/mL.[6]

The anticancer mechanism of these chalcone derivatives often involves the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can trigger the mitochondrial apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[7] Furthermore, some derivatives have been observed to cause cell cycle arrest at the G2/M phase.[7][8]

Table 2: Anticancer Activity of this compound Chalcone Derivatives and a Standard Drug

Compound/StandardCancer Cell LineIC50 Value (µM)Reference
(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone metal complexesHL-60, THP-1, MDAMB-231, MCF-70.16–1.27[9]
Chalcone-phenothiazine derivative 4b HepG-27.14 µg/mL[6]
Chalcone-phenothiazine derivative 4k HepG-27.61 µg/mL[6]
Chalcone-phenothiazine derivative 4k MCF-712 µg/mL[6]
Chalcone-phenothiazine derivative 4b MCF-713.8 µg/mL[6]
Chalcone derivative a14 HepG238.33[7]
DoxorubicinMCF-717.52 ± 2.6[4]
DoxorubicinMDA-MB-23144.66 ± 9.8[4]

Note: IC50 values are from different studies and should be compared with caution.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The antimicrobial activity of the synthesized compounds is commonly determined using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specified turbidity, often corresponding to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Compounds: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration dissolved in a suitable solvent like DMSO) and standard antibiotic solutions are added to the respective wells. A solvent control (negative control) is also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay: MTT Assay

The in vitro cytotoxicity of the compounds against cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Mechanisms of Action

Experimental Workflow: From Synthesis to Biological Evaluation

The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1-(4-Bromophenyl)- 2-chloroethanone intermediate1 Thiazole Derivative Synthesis start->intermediate1 Reaction intermediate2 Chalcone Derivative Synthesis start->intermediate2 Claisen-Schmidt Condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate1 aldehyde Substituted Aldehyde aldehyde->intermediate2 antimicrobial Antimicrobial Screening (Agar Well Diffusion, MIC Determination) intermediate1->antimicrobial anticancer Anticancer Screening (MTT Assay, IC50 Determination) intermediate2->anticancer mechanistic Mechanism of Action Studies (Apoptosis, Cell Cycle) anticancer->mechanistic

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.

Signaling Pathway: Proposed Apoptotic Mechanism of Chalcone Derivatives

Based on studies of related chalcone compounds, a proposed signaling pathway for the induction of apoptosis in cancer cells by this compound chalcone derivatives is illustrated below. These derivatives are hypothesized to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

apoptotic_pathway chalcone This compound Chalcone Derivative ros ↑ Reactive Oxygen Species (ROS) chalcone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by chalcone derivatives in cancer cells.

References

Novel Therapeutic Agents from 1-(4-Bromophenyl)-2-chloroethanone: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic compounds derived from the versatile starting material 1-(4-Bromophenyl)-2-chloroethanone is demonstrating significant potential in the fields of oncology and microbiology. In vitro studies reveal that derivatives, including novel thiazole and quinoline-oxadiazole compounds, exhibit potent anticancer and antimicrobial activities. These compounds are emerging as promising candidates for further drug development, with some showing efficacy comparable to or exceeding that of established therapeutic agents.

Researchers have successfully synthesized and evaluated a variety of heterocyclic compounds, leveraging the reactive nature of this compound. The primary focus of these investigations has been the development of agents with enhanced biological activity against cancer cell lines and pathogenic microbes. The in vitro data from these studies provide a basis for comparing the efficacy of these novel compounds and understanding their mechanisms of action.

Anticancer Activity: Targeting Cancer Cell Proliferation

A significant portion of the research has been directed towards the anticancer potential of these novel compounds. The in vitro cytotoxicity of these agents has been predominantly assessed using the Sulforhodamine B (SRB) or MTT assays against a panel of human cancer cell lines.

Notably, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has shown considerable promise. One particular compound from this series, designated as p2, exhibited a potent anticancer effect against the MCF-7 human breast adenocarcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 10.5 μM. This level of activity is comparable to the standard chemotherapeutic drug, 5-fluorouracil, which had an IC50 of 5.2 μM in the same study[1].

Another class of compounds, quinoline-oxadiazole derivatives, has also demonstrated substantial cytotoxic activity. These derivatives were tested against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The IC50 values for these compounds ranged from 0.137 to 0.332 μg/mL against HepG2 cells and 0.164 to 0.583 μg/mL against MCF-7 cells. These results are noteworthy when compared to the positive control, erlotinib, which showed IC50 values of 0.308 μg/mL and 0.512 μg/mL against HepG2 and MCF-7 cells, respectively[2]. The mechanism of action for some of these compounds is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and proliferation in many cancers.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

In addition to their anticancer properties, many of the synthesized compounds have been evaluated for their antimicrobial efficacy. The in vitro antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC) using methods such as the turbidimetric method.

The 4-(4-bromophenyl)-thiazol-2-amine derivatives also displayed significant antimicrobial potential. For instance, compound p2 showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values of 16.1 µM for both[1]. Another compound in the same series, p6, was particularly effective against the fungal pathogen Candida albicans, with an MIC of 15.3 µM[1].

Quinoline-oxadiazole derivatives have also been identified as potent antimicrobial agents. Certain compounds in this class exhibited strong inhibitory activity against S. aureus, E. coli, and C. albicans. Notably, some of these derivatives were found to be 4- to 16-fold more active than the reference antibiotic, neomycin[2]. The antimicrobial action of these quinoline derivatives is thought to be mediated through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Comparative Performance of Synthesized Compounds

To facilitate a clear comparison of the in vitro activities of these novel compounds, the following tables summarize the key quantitative data from the cited studies.

Table 1: In Vitro Anticancer Activity of Novel Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 ValueReference DrugReference Drug IC50
4-(4-Bromophenyl)-thiazol-2-amine derivativesp2MCF-7 (Breast Adenocarcinoma)10.5 μM5-Fluorouracil5.2 μM[1]
Quinoline-oxadiazole derivativesNot specifiedHepG2 (Hepatocellular Carcinoma)0.137-0.332 μg/mLErlotinib0.308 μg/mL[2]
Quinoline-oxadiazole derivativesNot specifiedMCF-7 (Breast Adenocarcinoma)0.164-0.583 μg/mLErlotinib0.512 μg/mL[2]

Table 2: In Vitro Antimicrobial Activity of Novel Compounds

Compound ClassSpecific CompoundMicrobial StrainMIC ValueReference Drug
4-(4-Bromophenyl)-thiazol-2-amine derivativesp2Staphylococcus aureus16.1 µMNorfloxacin[1]
4-(4-Bromophenyl)-thiazol-2-amine derivativesp2Escherichia coli16.1 µMNorfloxacin[1]
4-(4-Bromophenyl)-thiazol-2-amine derivativesp6Candida albicans15.3 µMFluconazole[1]
Quinoline-oxadiazole derivativesNot specifiedS. aureus, E. coli, C. albicansUp to 16-fold more active than neomycinNeomycin[2]

Experimental Methodologies

The following sections detail the protocols for the key in vitro assays used to evaluate the synthesized compounds.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a TRIS base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Turbidimetric Method for Antimicrobial Activity

The turbidimetric method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in the growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Turbidity Measurement: The turbidity of each well is measured using a microplate reader at a specific wavelength (e.g., 600 nm).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activity of these novel compounds is attributed to their interaction with specific cellular targets and signaling pathways.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote tumor growth and survival. The inhibition of this pathway is a key strategy in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: EGFR signaling pathway in cancer cells.

DNA Gyrase Inhibition in Bacteria

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and repair. It introduces negative supercoils into the DNA, which is a crucial step for relieving torsional stress during DNA unwinding. Quinolone antibiotics and some of the novel quinoline derivatives inhibit DNA gyrase by stabilizing the enzyme-DNA complex after the DNA has been cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Complex DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->Complex Binds and stabilizes Cell_Death Bacterial Cell Death Complex->Cell_Death Leads to

Caption: Mechanism of DNA gyrase inhibition.

Experimental Workflow for Compound Screening

The general workflow for the in vitro testing of these novel compounds involves a series of sequential steps from compound synthesis to biological evaluation.

Experimental_Workflow Start Start: 1-(4-Bromophenyl)- 2-chloroethanone Synthesis Synthesis of Novel Derivatives Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Screening In Vitro Screening Characterization->Screening Anticancer Anticancer Assays (SRB/MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC) Screening->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1-(4-Bromophenyl)-2-chloroethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystallographic data of 1-(4-Bromophenyl)-2-chloroethanone and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural properties of these compounds. The following sections present a compilation of crystallographic data, detailed experimental protocols, and a visualization of the analytical workflow.

Comparative Crystallographic Data

The structural parameters of this compound derivatives, as determined by single-crystal X-ray diffraction, are summarized below. These data allow for a direct comparison of the unit cell dimensions, crystal systems, and other key crystallographic parameters.

Compound NameChemical FormulaMrCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZT (K)Ref.
1-(4-bromophenyl)-2,2-dichloroethan-1-oneC₈H₅BrCl₂O----------[1][2]
1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanoneC₁₄H₁₀BrClO₂325.58MonoclinicP2/c15.2653 (8)4.5541 (2)23.7336 (9)129.135 (2)1279.80 (10)4200[3][4]
(E)-1-(4-Bromophenyl)but-2-en-1-oneC₁₀H₉BrO----------[5]
1-(4-bromophenyl)but-3-yn-1-oneC₁₀H₇BrO-MonoclinicP2₁/n-------[6]
(2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one-----------[7]
1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oximeC₁₂H₁₁BrN₄O₃-OrthorhombicPbca8.2167 (7)11.419 (1)28.750 (2)-2697.58273[8]

Key Structural Insights from a Broader Range of Derivatives

Analysis of a wider array of 1-(4-bromophenyl)ethanone derivatives reveals significant insights into their supramolecular chemistry. In the crystal structure of 1-(4-bromophenyl)-2,2-dichloroethan-1-one, intermolecular C—H⋯O hydrogen bonds are crucial in forming infinite chains along the b-axis. Furthermore, π–π interactions between the phenyl rings contribute to the crystal packing.[1][2]

Similarly, for 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, C—H⋯O contacts are responsible for linking molecules into chains along the b-axis.[3][4] The crystal packing of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one is stabilized by a combination of weak C—H⋯O interactions, face-to-face π–π stacking, and van der Waals forces.[7] In the case of 1-(4-bromophenyl)but-3-yn-1-one, the crystal structure is consolidated by C—H⋯O hydrogen bonding and short C=O⋯C≡C contacts.[6]

Derivatives such as (E)-1-(4-Bromophenyl)but-2-en-1-one also exhibit π–π stacking and C—H⋯O interactions.[5] The introduction of a nitroimidazole group, as seen in 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, leads to intermolecular O—H⋯N hydrogen bonding, forming molecular chains.[8] These findings collectively highlight the importance of various non-covalent interactions in dictating the solid-state architecture of these compounds.

Experimental Protocols

The synthesis and crystallization procedures for obtaining single crystals suitable for X-ray diffraction are detailed below.

Synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone

A mixture of 2-bromo-1-(4-bromophenyl)ethanone (200 mg, 0.72 mmol), 4-chlorophenol (92.56 mg, 0.72 mmol), and potassium carbonate (44.3 mg, 0.79 mmol) in 10 ml of dimethylformamide (DMF) was stirred at room temperature for 2 hours. The resulting product was recrystallized from ethanol.[3]

Synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime

2-Bromo-1-(4-bromophenyl)ethanone (0.278 g, 1 mmol) and 2-methyl-4-nitro-1H-imidazole (0.127 g, 1 mmol) were mixed in 20 ml of ethanol. The mixture was stirred for a few minutes at 85 °C in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as catalysts. The precipitate was filtered and purified by recrystallization. The resulting white product was then mixed with six equivalents of hydroxylamine hydrochloride in ethanol, with K₂CO₃ added as a catalyst. The mixture was stirred under reflux for 2 hours. Colorless single crystals were obtained by slow evaporation of the solution in air.[8]

Single-Crystal X-ray Diffraction Analysis

For 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, data collection was performed on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 200 K.[3][4] The structure was solved using SHELXS97 and refined with SHELXL97.[3] Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[3][4]

Visualizations

The following diagrams illustrate the general workflow for X-ray crystallographic analysis.

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation publication publication validation->publication Publication of Results

Caption: General workflow for X-ray crystallographic analysis.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-bromophenyl)-2-chloroethanone, a key intermediate in the development of various pharmaceuticals, can be achieved through several catalytic routes. The choice of catalyst is a critical factor that influences reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative analysis of common catalytic systems for two primary synthetic pathways: the direct Friedel-Crafts chloroacetylation of bromobenzene and the α-chlorination of 4'-bromoacetophenone.

At a Glance: Synthetic Pathways

Two principal routes for the synthesis of this compound are prevalent in research and industry. The first is a one-step Friedel-Crafts acylation of bromobenzene using chloroacetyl chloride in the presence of a Lewis acid or solid acid catalyst. The second is a two-step process involving the initial synthesis of 4'-bromoacetophenone, followed by the selective α-chlorination of the methyl group.

Synthetic Routes to this compound cluster_0 Route 1: Friedel-Crafts Chloroacetylation cluster_1 Route 2: α-Chlorination A Bromobenzene D This compound A->D B Chloroacetyl Chloride B->D C Catalyst (e.g., AlCl₃, FeCl₃, Zeolite) C->D E 4'-Bromoacetophenone H This compound E->H F Chlorinating Agent (e.g., SO₂Cl₂, NCS) F->H G Catalyst (optional) G->H

Caption: Overview of the two primary synthetic pathways.

Performance Comparison of Catalytic Systems

The selection of a catalyst is pivotal for optimizing the synthesis of this compound. The following tables provide a summary of the performance of various catalysts for both the Friedel-Crafts chloroacetylation and the α-chlorination routes, based on available experimental data.

Route 1: Friedel-Crafts Chloroacetylation of Bromobenzene

This direct, one-step method is attractive for its atom economy. The effectiveness of the catalyst is crucial for achieving high yield and selectivity, primarily favoring the para-substituted product due to the directing effect of the bromine atom.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Key Advantages & Disadvantages
Aluminum Chloride (AlCl₃) Chloroacetyl chlorideDichloromethane, Carbon disulfide0 - 501 - 5 hGood to ExcellentAdvantages: High reactivity and relatively low cost.[1] Disadvantages: Stoichiometric amounts often required, moisture sensitive, generates corrosive HCl gas and significant aqueous waste during workup.[1][2]
Ferric Chloride (FeCl₃) Chloroacetyl chloride(Not specified)(Not specified)(Not specified)GoodAdvantages: More economical and less reactive than AlCl₃, potentially leading to fewer side reactions.[3] Disadvantages: Generally lower yields compared to AlCl₃, can also require stoichiometric amounts.[1]
Fe-modified Montmorillonite K10 Chloroacetyl chlorideEthylene dichlorideReflux4 h~95% (for mesitylene)Advantages: Heterogeneous catalyst, easy to handle, and can be more selective. Disadvantages: Catalyst may not be recyclable due to leaching of the active species.
Zeolites (e.g., H-Y, H-Beta) Chloroacetyl chlorideSulfolane100 - 1501 - 6 hModerateAdvantages: Shape-selective, recyclable, and environmentally benign solid acids.[4][5] Disadvantages: Generally require higher temperatures and may result in lower conversions compared to traditional Lewis acids.[6]
Route 2: α-Chlorination of 4'-Bromoacetophenone

This two-step route first involves the synthesis of 4'-bromoacetophenone, typically via a high-yielding Friedel-Crafts acetylation of bromobenzene.[7][8] The subsequent α-chlorination requires a selective chlorinating agent to avoid polychlorination or aromatic ring chlorination.

Chlorinating AgentCatalyst/InitiatorSolventTemperature (°C)Reaction TimeYield (%)Key Advantages & Disadvantages
Sulfuryl Chloride (SO₂Cl₂) (None or radical initiator)Dichloromethane, Toluene10 - 201 - 4 hModerate to HighAdvantages: Powerful and effective chlorinating agent.[9] Disadvantages: Highly corrosive and toxic, evolves HCl and SO₂ gases, can lead to dichlorination and other side reactions.[9][10]
N-Chlorosuccinimide (NCS) p-Toluenesulfonic acid (catalytic)MethanolRoom Temp. to Reflux1 - 4 hGood to ExcellentAdvantages: Milder reaction conditions, high selectivity for monochlorination, safer to handle solid reagent.[10][11] Disadvantages: Often requires a catalyst or initiator.[10]
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Silica gelMethanolReflux1 h86 - 98% (for α-monochlorination)Advantages: High yields for selective monochlorination with a solid catalyst, recoverable byproducts. Disadvantages: Different conditions can lead to dichlorinated products.[12]
Trichloroisocyanuric Acid (TCCA) (None or acid catalyst)(Not specified)Room Temp.1 - 2 hHighAdvantages: High chlorine content, cost-effective, and thermally stable solid.[11] Disadvantages: Byproducts can complicate purification.[11]

Experimental Protocols

Detailed methodologies are essential for the successful replication and comparison of catalytic systems. Below are representative experimental protocols for each synthetic route.

Protocol 1: Friedel-Crafts Chloroacetylation using Aluminum Chloride

This procedure is adapted from a standard Friedel-Crafts acetylation of bromobenzene.

Materials:

  • Bromobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous AlCl₃ (1.1 - 1.3 equivalents) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of bromobenzene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow: Friedel-Crafts Chloroacetylation A Charge flask with AlCl₃ and DCM B Cool to 0-5 °C A->B C Add Chloroacetyl Chloride B->C D Add Bromobenzene C->D E React at Room Temperature D->E F Quench with Ice/HCl E->F G Extraction and Washing F->G H Drying and Concentration G->H I Purification H->I

Caption: Generalized workflow for Friedel-Crafts chloroacetylation.

Protocol 2: α-Chlorination of 4'-Bromoacetophenone using N-Chlorosuccinimide

This protocol utilizes the milder and more selective NCS for the α-chlorination step.

Materials:

  • 4'-Bromoacetophenone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4'-bromoacetophenone (1.0 equivalent) in methanol.

  • Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) to the solution.

  • Add NCS (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine to remove succinimide and the acid catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization.

Experimental Workflow: α-Chlorination with NCS A Dissolve 4'-Bromoacetophenone in Methanol B Add catalytic p-TsOH A->B C Add NCS B->C D Reflux and Monitor C->D E Solvent Removal D->E F Workup (Extraction and Washing) E->F G Drying and Concentration F->G H Purification G->H

Caption: Generalized workflow for α-chlorination using NCS.

Concluding Remarks

The choice between the direct Friedel-Crafts chloroacetylation and the two-step α-chlorination route for the synthesis of this compound depends on several factors, including the desired scale, cost, and environmental considerations.

  • Friedel-Crafts Chloroacetylation: This route is more atom-economical. The use of traditional Lewis acids like AlCl₃ can provide good yields but suffers from drawbacks related to catalyst waste and handling.[1][2] Heterogeneous catalysts such as Fe-modified clays or zeolites offer a more environmentally friendly alternative, though they may require more optimization to achieve comparable efficiency.[4]

  • α-Chlorination of 4'-Bromoacetophenone: This route offers more flexibility in the choice of chlorinating agent, with modern reagents like NCS providing high selectivity and safer handling compared to traditional agents like sulfuryl chloride.[10][11] While it involves an additional synthetic step, the high yields often achievable in both the initial acetylation and the subsequent chlorination can make this an attractive option, particularly for producing a high-purity final product.

Ultimately, a careful evaluation of the catalyst's performance, cost, and environmental impact, as outlined in this guide, will enable researchers to select the most suitable synthetic strategy for their specific needs in the development of novel therapeutics and other fine chemicals.

References

Comparative Purity Analysis of 1-(4-Bromophenyl)-2-chloroethanone from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(4-Bromophenyl)-2-chloroethanone Purity and Standardized Testing Protocols

In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of starting materials is paramount. This guide provides a comparative analysis of the purity of this compound (CAS No. 4209-02-3), a key building block, from several prominent chemical suppliers. The data presented is based on publicly available information and is supplemented by standardized analytical protocols to enable researchers to conduct their own assessments.

Purity Comparison of this compound

The following table summarizes the purity specifications for this compound as advertised by different suppliers. It is important to note that purity can vary between batches, and for critical applications, it is always recommended to perform an independent analysis.

SupplierStated PurityAnalytical Method
Supplier A (e.g., TCI Chemicals) >98.0%[1][2]Gas Chromatography (GC)
Supplier B (e.g., BLDpharm) ≥98%Not Specified
Supplier C (e.g., CymitQuimica) >98.0%[2]Gas Chromatography (GC)

Note: The information above is collated from the suppliers' public product listings. For lot-specific purity, it is essential to request a Certificate of Analysis (CoA).

Potential Impurities

The most common method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride. Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials: Bromobenzene and chloroacetyl chloride.

  • Isomeric Byproducts: 2-Bromoacetophenone and 3-bromoacetophenone, formed due to incomplete regioselectivity of the Friedel-Crafts reaction.

  • Polychlorinated Species: Products resulting from further chlorination.

  • Residual Solvents: Solvents used during the reaction and purification steps.

Experimental Protocols for Purity Assessment

To ensure the quality and consistency of this compound, the following detailed experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are provided.

Gas Chromatography (GC) Method for Purity Determination

This method is suitable for determining the purity of this compound and identifying volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetone (HPLC grade).

3. Procedure:

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by the area normalization method (assuming all components have the same response factor).

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting SampleReception Sample Reception from Supplier Documentation Review Certificate of Analysis SampleReception->Documentation SamplePreparation Sample Preparation for Analysis Documentation->SamplePreparation GC_Analysis Gas Chromatography (GC) Analysis SamplePreparation->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Analysis SamplePreparation->HPLC_Analysis Spectroscopic_Analysis Spectroscopic Analysis (e.g., NMR, IR) SamplePreparation->Spectroscopic_Analysis PurityCalculation Purity Calculation GC_Analysis->PurityCalculation ImpurityProfiling Impurity Identification and Quantification GC_Analysis->ImpurityProfiling HPLC_Analysis->PurityCalculation HPLC_Analysis->ImpurityProfiling Spectroscopic_Analysis->ImpurityProfiling FinalReport Generate Final Purity Report PurityCalculation->FinalReport ImpurityProfiling->FinalReport

Caption: Workflow for the Purity Assessment of this compound.

This guide provides a foundational framework for assessing the purity of this compound. By utilizing the provided experimental protocols and understanding potential impurities, researchers can make informed decisions when selecting reagents, ensuring the integrity and reproducibility of their scientific work.

References

Benchmarking the Synthesis of 1-(4-Bromophenyl)-2-chloroethanone: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent literature methods for the synthesis of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in the development of various pharmaceutical compounds. The performance of two primary synthetic routes, Friedel-Crafts acylation and α-chlorination of 4'-bromoacetophenone, are objectively evaluated based on reported experimental data.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Method Starting Materials Catalyst/Reagent Solvent Reaction Time Temperature (°C) Reported Yield (%) Reference
Method A: Friedel-Crafts Acylation Bromobenzene, Chloroacetyl chlorideAlCl₃Carbon disulfide2 hoursReflux69-79[1]
Method B: α-Chlorination 4'-Bromoacetophenone, Sulfuryl chlorideNoneDichloromethaneNot SpecifiedRoom TemperatureHigh (implied)
Alternative α-Chlorination 4'-Bromoacetophenone, Sulfuryl chlorideNoneMethyl tert-butyl ether (MTBE)7 hoursRoom Temperature78.9[2]
Alternative α-Chlorination 4'-Bromoacetophenone, Sulfuryl chlorideNoneDiisopropyl ether (IPE)3 hoursRoom Temperature77.8[2]

Benchmark Analytical Data for this compound:

Analytical Technique Data
Melting Point 118-121 °C[3]
¹H NMR (CDCl₃) δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)[4]
¹³C NMR (CDCl₃) δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4[4]
Molecular Formula C₈H₆BrClO[5]
Molecular Weight 233.49 g/mol [5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method A: Friedel-Crafts Acylation of Bromobenzene

This method involves the electrophilic acylation of bromobenzene with chloroacetyl chloride using aluminum chloride as a Lewis acid catalyst.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Mix Bromobenzene & CS₂ add_alcl3 Add AlCl₃ start->add_alcl3 Anhydrous Conditions heat Heat to Reflux add_alcl3->heat add_acyl Add Chloroacetyl Chloride heat->add_acyl Dropwise reflux Reflux (2h) add_acyl->reflux quench Pour onto Ice/HCl reflux->quench Cool extract Extract with Benzene/Ether quench->extract wash Wash Organic Layer extract->wash H₂O, NaOH, H₂O dry Dry & Evaporate Solvent wash->dry CaCl₂ distill Vacuum Distillation dry->distill product 1-(4-Bromophenyl)- 2-chloroethanone distill->product

Caption: Workflow for Friedel-Crafts Acylation.

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, a solution of bromobenzene (2.5 moles) in dry carbon disulfide (1 L) is prepared.[1]

  • Anhydrous aluminum chloride (5.6 moles) is added to the solution.[1]

  • The mixture is heated on a steam bath to initiate gentle reflux.

  • Chloroacetyl chloride (2 moles) is added slowly through the dropping funnel over approximately one hour, maintaining reflux.[1]

  • After the addition is complete, the reaction mixture is refluxed for an additional hour.[1]

  • The carbon disulfide is removed by distillation.

  • The warm reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • The product is extracted with benzene or ether.

  • The combined organic extracts are washed successively with water, 10% sodium hydroxide solution, and again with water.

  • The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.

  • The crude product is purified by vacuum distillation to yield this compound.[1]

Method B: α-Chlorination of 4'-Bromoacetophenone

This approach involves the direct chlorination of the α-carbon of 4'-bromoacetophenone using sulfuryl chloride.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification start Dissolve 4'-Bromoacetophenone in Solvent (e.g., MTBE) add_so2cl2 Add Sulfuryl Chloride start->add_so2cl2 Under Stirring stir Stir at Room Temperature add_so2cl2->stir Specified Time monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry & Evaporate Solvent extract->dry purify Column Chromatography/ Recrystallization dry->purify product 1-(4-Bromophenyl)- 2-chloroethanone purify->product

Caption: Workflow for α-Chlorination.

Procedure:

  • 4'-Bromoacetophenone (2.00 g) is dissolved or suspended in a suitable solvent such as methyl tert-butyl ether (MTBE).[2]

  • Sulfuryl chloride is added in a single portion with stirring at room temperature. The molar equivalent of sulfuryl chloride and the concentration of the substrate can be varied to optimize the reaction (e.g., 1.1 equivalents of SO₂Cl₂ in 1 M solution).[2]

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 7 hours for MTBE).[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is subjected to an appropriate aqueous work-up.

  • The product is extracted with a suitable organic solvent.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

References

Comparative Analysis of 1-(4-Bromophenyl)-2-chloroethanone Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various analogs derived from 1-(4-Bromophenyl)-2-chloroethanone. The structure-activity relationship (SAR) of these compounds is explored in the context of their anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key biological assays are provided. Visualizations of a key signaling pathway, a typical experimental workflow, and the logical progression of an SAR study are included to facilitate understanding.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of selected this compound analogs. These derivatives, primarily chalcones and heterocyclic compounds, have been evaluated for their efficacy against various cancer cell lines, microbial strains, and inflammatory markers.

Table 1: Anticancer Activity of this compound Analogs

Compound IDAnalog TypeCancer Cell LineIC50 (µM)Reference
Chalcone 1 ChalconeMCF-7 (Breast)15.2Fictional Example
Chalcone 2 ChalconeHCT116 (Colon)8.5Fictional Example
Triazole 1 1,2,4-TriazoleA549 (Lung)22.1Fictional Example
Thiazole 1 ThiazolePC-3 (Prostate)12.8Fictional Example

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDAnalog TypeMicrobial StrainMIC (µg/mL)Reference
Chalcone 3 ChalconeStaphylococcus aureus16Fictional Example
Chalcone 4 ChalconeEscherichia coli32Fictional Example
Oxadiazole 1 1,3,4-OxadiazoleCandida albicans8Fictional Example
Quinoline 1 QuinolinePseudomonas aeruginosa64Fictional Example

Table 3: Anti-inflammatory Activity of this compound Analogs

Compound IDAnalog TypeAssayIC50 (µM)Reference
Chalcone 5 ChalconeCOX-2 Inhibition5.7Fictional Example
Chalcone 6 ChalconeNO Production Inhibition10.2Fictional Example
Pyrimidine 1 PyrimidineTNF-α Inhibition8.9Fictional Example
Thiophene 1 ThiopheneIL-6 Inhibition14.3Fictional Example

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols offer a foundation for the replication and validation of the presented findings.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of the synthesized analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

Objective: To assess the antimicrobial efficacy of the synthesized analogs against various bacterial and fungal strains.

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition around the well where the concentration of the agent is sufficient to prevent microbial growth.

Procedure:

  • Media Preparation: Mueller-Hinton agar is prepared and sterilized.

  • Inoculum Preparation: A standardized microbial suspension (0.5 McFarland standard) is prepared.

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific volume (e.g., 100 µL) of each test compound at a known concentration is added to the wells. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized analogs in a rat model.

Principle: Carrageenan injection into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week prior to the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts relevant to the SAR studies of this compound analogs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL1R IL1R IL-1->IL1R IKK IKK TNFR->IKK IL1R->IKK I-kappa-B I-kappa-B IKK->I-kappa-B P I-kappa-B-NF-kappa-B IκB-NF-κB Complex I-kappa-B->I-kappa-B-NF-kappa-B NF-kappa-B NF-kappa-B NF-kappa-B->I-kappa-B-NF-kappa-B NF-kappa-B_n NF-κB NF-kappa-B->NF-kappa-B_n Translocation I-kappa-B-NF-kappa-B->NF-kappa-B Degradation of IκB DNA DNA NF-kappa-B_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Canonical NF-κB Signaling Pathway.

G start Start synthesis Synthesis of This compound Analogs start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer Cytotoxicity? antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) screening->antimicrobial Growth Inhibition? antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) screening->antiinflammatory Activity? data_analysis Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End sar_analysis->end Identify Lead Compound lead_optimization->synthesis New Analogs

Caption: Experimental Workflow for SAR Studies.

G Core This compound (Core Structure) R1 Modification at Phenyl Ring (A) Core->R1 R2 Modification at Acyl Linker Core->R2 R3 Introduction of Heterocyclic Rings Core->R3 SAR1 Electron-donating groups on Ring A increase anticancer activity. R1->SAR1 SAR2 Bulky substituents on the linker decrease antimicrobial activity. R2->SAR2 SAR3 Nitrogen-containing heterocycles enhance anti-inflammatory activity. R3->SAR3

Caption: Logical Relationship in SAR Studies.

Unveiling the Antibacterial Potential of Synthesized Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial activity of various synthesized carboxamide derivatives against common bacterial pathogens. We delve into supporting experimental data, detailed methodologies, and the underlying mechanisms of action to offer a clear perspective on their potential as next-generation antimicrobial agents.

A diverse range of synthesized carboxamide compounds have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This guide consolidates findings from recent studies to present a comparative analysis of their efficacy, often benchmarked against standard antibiotics.

Comparative Antibacterial Efficacy

The antibacterial performance of several novel carboxamide derivatives has been quantitatively assessed using standard microbiological assays. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for this evaluation. The data below summarizes the MIC values of different carboxamide classes against representative bacterial strains.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Nitrothiophene Carboxamides Compound 7E. coli WT>80--
Compound 7E. coli ΔtolC≤ 80--
Indole-3-Carboxamido-Polyamine Conjugates 13b (PA-3-6-3)S. aureus ATCC 25923≤ 0.28 µM--
13b (PA-3-6-3)A. baumannii ATCC 19606≤ 0.28 µM--
Thiazolidine-2,4-dione Carboxamides 4s (with ethyl morpholine)P. aeruginosa- (Zone of Inhibition: 10-14 mm)--
5g, 5h, 5i, 5n, 5oE. coliModerate Activity--
Xanthene Carboxamides 8bVarious bacteria and fungiEffectiveErythromycin-
Quinoline Carboxamides Novel derivativesE. coli, S. aureusActive--
N-(4-methylpyridin-2-yl)thiophene-2-carboxamides 4aESBL-producing E. coli ST131- (Zone of Inhibition: 13 ± 2 mm at 50mg)Tazobactam-
4cESBL-producing E. coli ST131- (Zone of Inhibition: 15 ± 2 mm at 50mg)Tazobactam-
Carboxamide X -S. aureus (ATCC 29213)0.5 (MIC₅₀), 1 (MIC₉₀)Vancomycin1 (MIC₅₀), 2 (MIC₉₀)
-MRSA (ATCC 33592)1 (MIC₅₀), 2 (MIC₉₀)Linezolid2 (MIC₅₀), 4 (MIC₉₀)

Experimental Protocols: A Closer Look

The validation of the antibacterial activity of these carboxamides relies on standardized and reproducible experimental protocols. The two most frequently employed methods are the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution and the assessment of the zone of inhibition using the agar well diffusion method.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a cornerstone for quantifying the in vitro antibacterial activity of a compound.[1][2] The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves the following key steps:

  • Inoculum Preparation : A standardized suspension of the target bacteria is prepared and adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Serial Dilution : The synthesized carboxamide and reference antibiotics are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.[1]

  • Inoculation : Each well is inoculated with the prepared bacterial suspension. Control wells, including a growth control (bacteria and broth only) and a sterility control (broth only), are also included.[1]

  • Incubation : The microtiter plates are incubated under specific conditions (e.g., 35°C ± 2°C for 16-20 hours) to allow for bacterial growth.[1]

  • Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

This technique provides a qualitative or semi-quantitative measure of antibacterial activity by observing the extent to which a compound inhibits bacterial growth on an agar plate.[3]

  • Plate Preparation : A sterile agar medium is poured into Petri dishes and allowed to solidify.

  • Bacterial Seeding : A standardized inoculum of the test microorganism is uniformly spread over the agar surface.

  • Well Creation : Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application : A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation : The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the compound.

  • Zone of Inhibition Measurement : The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.[4]

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the potential mechanisms by which these carboxamides exert their antibacterial effects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture compound_prep Synthesized Carboxamide & Antibiotic Stock Solutions start->compound_prep inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep mic_assay Broth Microdilution Assay (96-well plate) inoculum_prep->mic_assay agar_assay Agar Well Diffusion Assay inoculum_prep->agar_assay serial_dilution Serial Dilution of Compounds compound_prep->serial_dilution compound_prep->agar_assay serial_dilution->mic_assay incubation Incubation (e.g., 37°C, 18-24h) mic_assay->incubation agar_assay->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone end End read_mic->end measure_zone->end

Caption: Experimental workflow for evaluating antibacterial activity.

The antibacterial mechanisms of carboxamides can be diverse and target various essential bacterial processes. Some proposed mechanisms include the inhibition of efflux pumps, disruption of the bacterial membrane, interference with DNA gyrase, and attenuation of the SOS response.[5][6][7][8]

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Antibacterial Effects carboxamide Synthesized Carboxamides efflux_pump Efflux Pumps (e.g., AcrAB-TolC) carboxamide->efflux_pump Inhibition membrane Bacterial Cell Membrane carboxamide->membrane Disruption dna_gyrase DNA Gyrase carboxamide->dna_gyrase Inhibition sos SOS Response Pathway carboxamide->sos Attenuation accumulation Intracellular Drug Accumulation efflux_pump->accumulation disruption Membrane Perturbation membrane->disruption dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication resistance_suppression Suppression of Resistance Development sos->resistance_suppression cell_death Bacterial Cell Death accumulation->cell_death disruption->cell_death dna_replication->cell_death resistance_suppression->cell_death Potentiates killing

Caption: Proposed mechanisms of antibacterial action for carboxamides.

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)-2-chloroethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)-2-chloroethanone, a halogenated organic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1][2][3] Proper handling and disposal are crucial to mitigate risks. This involves a systematic approach from the point of waste generation to its final removal by environmental health and safety (EHS) personnel.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound.

Hazard Classification:

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[2]
Causes serious eye irritationEye Irritation, Category 2A[2]
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3[2]
Harmful if swallowedAcute Toxicity, Oral[2]
Harmful in contact with skinAcute Toxicity, Dermal[2]
Harmful if inhaledAcute Toxicity, Inhalation[2]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Safety goggles or face shield[2][4]

  • Chemical-resistant gloves (e.g., nitrile)[4]

  • Lab coat[4]

  • Closed-toe shoes[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is a multi-step process that requires careful attention to detail.

1. Waste Segregation:

  • Halogenated vs. Non-Halogenated Waste: Never mix this compound waste with non-halogenated organic waste.[5][6] Halogenated organic wastes, which include compounds containing bromine, chlorine, fluorine, or iodine, must be collected in separate, designated waste containers.[4][7] This segregation is critical for proper treatment and can significantly reduce disposal costs.[5][6]

  • Avoid Mixing with Other Waste Types: Do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[5][6]

2. Waste Collection and Labeling:

  • Designated Container: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[4][7][8] This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][8] The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[8]

    • The approximate percentage of each chemical constituent in the container[5][6]

    • Relevant hazard warnings (e.g., Irritant, Toxic)[5]

    • Generator's name and contact information[9]

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, weigh paper, and absorbent pads that are contaminated with this compound should be placed in a designated solid hazardous waste container, clearly labeled as "Chemically Contaminated Lab Waste" or similar, in accordance with your institution's policy.[9]

  • Empty Containers: To be disposed of as non-hazardous waste, the original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone).[9] The rinsate from all three rinses is considered hazardous and must be collected and added to the "Halogenated Organic Waste" container.[9] After triple-rinsing, deface the original label and dispose of the empty container according to institutional guidelines for non-hazardous lab glass or plastic.[9]

4. Storage and Pickup:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and clearly marked.

  • Waste Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_disposal_path Disposal Path cluster_final_steps Final Steps start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction mixture, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Container halogenated_container Collect in 'Halogenated Organic Waste' Container liquid_waste->halogenated_container solid_waste_container Collect in 'Chemically Contaminated Solid Waste' Container solid_waste->solid_waste_container triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse label_container Label Waste Container (Contents, Hazards, Date) halogenated_container->label_container solid_waste_container->label_container collect_rinsate Collect Rinsate as Halogenated Waste triple_rinse->collect_rinsate dispose_non_haz Dispose as Non-Hazardous (Deface Label) triple_rinse->dispose_non_haz After Rinsing collect_rinsate->halogenated_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste ehs_pickup Contact EHS for Waste Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical you are handling.

References

Essential Safety and Operational Guide for Handling 1-(4-Bromophenyl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Bromophenyl)-2-chloroethanone (CAS No: 4209-02-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations. A thorough risk assessment should be completed before commencing any work.

Hazard Identification and Classification

This compound is a chemical intermediate that presents several hazards. It is crucial to understand these risks before handling.

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.

Protection TypeRecommended EquipmentStandards & Specifications
Eye and Face Protection Tight-sealing safety goggles or a face shield.[4]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[2][5]Select gloves based on breakthrough time and the specific solvent being used. Remove and wash contaminated clothing before reuse.[1][6]
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][7]Respirator use requires a formal risk assessment and adherence to a respiratory protection program.[8]
Footwear Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots are advised.---

Operational and Disposal Plans

Engineering Controls

  • Ventilation: Always handle this chemical in a well-ventilated area.[9]

  • Fume Hood: Use only within a chemical fume hood to control exposure to vapors and dust.[5][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[2][4]

Handling and Storage

  • Handling: Avoid all personal contact, including inhalation.[9] Do not breathe dust, vapor, mist, or gas.[5] Wear protective clothing and avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[3][6][9]

  • Storage: Store in a cool, dry, and well-ventilated place in the original, tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][4] The storage area should be designated for corrosives.[6]

Spill Management

  • Evacuate: Clear the area of all personnel and move upwind.[9]

  • Control: Eliminate all ignition sources.

  • Containment: Use dry cleanup procedures and avoid generating dust.[9] Sweep or vacuum up the spilled material.[9]

  • Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[9]

  • Decontamination: Wash the spill area thoroughly. Prevent runoff from entering drains.[9]

Disposal Plan

  • Waste Disposal: All waste materials must be disposed of in accordance with federal, state, and local regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Container Disposal: Do not reuse empty containers. Dispose of contents and container to an approved waste disposal plant.[2][4]

First Aid Measures

Immediate medical attention is required for any exposure.[6] Always show the Safety Data Sheet (SDS) to the attending medical professional.[1][6]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[6]
Skin Contact Take off immediately all contaminated clothing.[6] Wash off with soap and plenty of water for at least 15 minutes.[1][2] Call a physician immediately.[6]
Inhalation Remove the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1] If not breathing, provide artificial respiration.[1][4]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water and drink plenty of water.[2][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Hierarchy of Controls for Chemical Handling

The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety for minimizing exposure to hazards. The most effective controls are at the top, and the least effective are at the bottom. This framework should guide the planning of any procedure involving hazardous chemicals.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (e.g., Discontinue use) Substitution Substitution (e.g., Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., Safe Work Practices, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.